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Foundational

An In-depth Technical Guide on the Synthesis and Characterization of 5-(2-Ethoxyphenyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-ethoxyphenyl)oxazolidin-2-one, a heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-ethoxyphenyl)oxazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details a strategic synthetic pathway, commencing from commercially available precursors, and outlines the critical reaction mechanisms and experimental considerations. Furthermore, a thorough guide to the structural elucidation and purity assessment of the target molecule is presented, employing modern spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel oxazolidinone derivatives and for professionals in the field of drug discovery and development.

Introduction

Oxazolidinones represent a significant class of five-membered heterocyclic compounds containing both nitrogen and oxygen. Their scaffold is a privileged structure in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. The substituent at the 5-position of the oxazolidinone ring plays a crucial role in modulating the biological activity and pharmacokinetic properties of these molecules. The introduction of an ethoxyphenyl group at this position can impart desirable lipophilic characteristics and potential for specific interactions with biological targets. This guide focuses on the synthesis and detailed characterization of a specific derivative, 5-(2-ethoxyphenyl)oxazolidin-2-one.

The synthesis of 5-substituted oxazolidin-2-ones is most commonly and efficiently achieved through the [3+2] cycloaddition reaction of an epoxide with an isocyanate.[1][2] This atom-economical approach allows for the direct construction of the oxazolidinone core. The choice of catalyst and reaction conditions is critical to ensure high yields and regioselectivity.[3][4][5] This guide will detail a robust synthetic strategy based on this well-established methodology.

Synthetic Strategy and Experimental Protocols

The synthesis of 5-(2-ethoxyphenyl)oxazolidin-2-one is proposed via a three-step sequence, starting from 2-ethoxybenzaldehyde. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 2-Ethoxybenzaldehyde B 2-Ethoxystyrene A->B Wittig Reaction C 2-Ethoxystyrene Oxide B->C Epoxidation F 5-(2-Ethoxyphenyl)oxazolidin-2-one C->F Cycloaddition D 2-Ethoxyaniline E 2-Ethoxyphenyl Isocyanate D->E Phosgenation E->F

Caption: Synthetic workflow for 5-(2-ethoxyphenyl)oxazolidin-2-one.

Step 1: Synthesis of 2-Ethoxystyrene

The initial step involves the conversion of 2-ethoxybenzaldehyde to 2-ethoxystyrene via a Wittig reaction. This olefination reaction is a reliable method for the formation of a carbon-carbon double bond.

Reaction Mechanism: The Wittig reaction proceeds through the formation of a phosphorus ylide from methyltriphenylphosphonium bromide and a strong base, such as n-butyllithium. The ylide then attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide.

Experimental Protocol:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Allow the resulting orange-red solution to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-ethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-ethoxystyrene as a colorless oil.

Step 2: Synthesis of 2-Ethoxystyrene Oxide

The epoxidation of the newly synthesized 2-ethoxystyrene is the next crucial step. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.[6]

Reaction Mechanism: The epoxidation with m-CPBA proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid transfers an oxygen atom to the alkene in a single step.

Experimental Protocol:

  • Dissolve 2-ethoxystyrene (1.0 eq) in dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq, ~77% purity) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and m-chlorobenzoic acid) followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-ethoxystyrene oxide can be used in the next step without further purification, or it can be purified by flash chromatography if necessary.

Step 3: Synthesis of 2-Ethoxyphenyl Isocyanate

The isocyanate component is synthesized from the corresponding amine, 2-ethoxyaniline, using a phosgene equivalent such as triphosgene.[7] This method is generally safer than using gaseous phosgene directly.

Reaction Mechanism: 2-Ethoxyaniline reacts with triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) to form a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves toxic reagents.

  • To a solution of triphosgene (0.4 eq) in anhydrous toluene, add a solution of 2-ethoxyaniline (1.0 eq) in anhydrous toluene dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, slowly add a solution of triethylamine (1.1 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride salt.

  • The filtrate containing the 2-ethoxyphenyl isocyanate can be used directly in the next step, or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate.

Step 4: Synthesis of 5-(2-Ethoxyphenyl)oxazolidin-2-one

The final step is the catalyst-mediated cycloaddition of 2-ethoxystyrene oxide and 2-ethoxyphenyl isocyanate. A variety of catalysts can be employed, with Lewis acids such as chromium or aluminum salen complexes being particularly effective.[3][5]

Reaction Mechanism: The reaction is initiated by the coordination of the Lewis acidic catalyst to the oxygen atom of the epoxide, which facilitates nucleophilic attack by the nitrogen atom of the isocyanate. This is followed by an intramolecular cyclization to form the oxazolidinone ring. The use of a catalyst enhances the reaction rate and can influence the regioselectivity of the epoxide ring-opening.

Reaction_Mechanism cluster_0 Reaction Mechanism Epoxide 2-Ethoxystyrene Oxide Intermediate Activated Complex Epoxide->Intermediate Isocyanate 2-Ethoxyphenyl Isocyanate Isocyanate->Intermediate Nucleophilic Attack Catalyst Catalyst (e.g., Cr(salphen)) Catalyst->Intermediate Product 5-(2-Ethoxyphenyl)oxazolidin-2-one Intermediate->Product Intramolecular Cyclization

Caption: Proposed reaction mechanism for the cycloaddition.

Experimental Protocol:

  • To a solution of 2-ethoxystyrene oxide (1.0 eq) in anhydrous toluene, add the catalyst (e.g., 1-5 mol% of a chromium(salphen) complex).[3]

  • Add 2-ethoxyphenyl isocyanate (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(2-ethoxyphenyl)oxazolidin-2-one as a solid.

Characterization

The structural integrity and purity of the synthesized 5-(2-ethoxyphenyl)oxazolidin-2-one must be confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-6.8m4HAr-H
~5.6t1HCH -O (oxazolidinone ring)
~4.1q2HO-CH₂ -CH₃
~3.8t1HN-CH H' (oxazolidinone ring)
~3.4dd1HN-CHH' (oxazolidinone ring)
~1.4t3HO-CH₂-CH₃
~7.0-8.0br s1HNH

¹³C NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm)Assignment
~158C =O (carbamate)
~155Ar-C -O
~130-115Ar-C
~78C H-O (oxazolidinone ring)
~64O-C H₂-CH₃
~45N-C H₂ (oxazolidinone ring)
~15O-CH₂-C H₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch
~3050Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1750C=O stretch (carbamate)[8]
~1600, ~1490Aromatic C=C stretch
~1240C-O-C stretch (aryl ether)
~1150C-O stretch (oxazolidinone ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-(2-ethoxyphenyl)oxazolidin-2-one (C₁₁H₁₃NO₃), which is 207.23 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group, cleavage of the oxazolidinone ring, and fragmentation of the phenyl ring.

Safety and Handling

  • 2-Ethoxyphenyl Isocyanate: Isocyanates are known respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

  • m-CPBA: This reagent is a strong oxidizing agent and can be explosive when dry. It should be stored and handled according to the manufacturer's safety guidelines.

  • n-Butyllithium: This is a pyrophoric reagent and must be handled under an inert atmosphere.

Conclusion

This technical guide has outlined a detailed and logical synthetic route for the preparation of 5-(2-ethoxyphenyl)oxazolidin-2-one. The described protocols are based on well-established and reliable chemical transformations. The comprehensive characterization section provides a roadmap for the structural verification and purity assessment of the final product. By following the experimental procedures and safety precautions detailed herein, researchers can confidently synthesize and characterize this valuable oxazolidinone derivative for further investigation in various scientific disciplines.

References

  • White, J. D., & Shaw, S. (2012). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. White Rose Research Online.
  • Toda, Y., et al. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Letters, 19(21), 5786-5789.
  • Kleij, A. W., & North, M. (2013). Bimetallic Aluminum(salen) Catalyzed Synthesis of Oxazolidinones from Epoxides and Isocyanates.
  • Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112.
  • Keshava Murthy, K. S., & Dhar, D. N. (1984). A new synthesis of 5-substituted-2-oxazolidinones. Synthesis, 1984(12), 1039-1040.
  • Parveen, S., & Yaylayan, V. A. (2009). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques.
  • Gabriele, B., et al. (2005). A new, general, and highly efficient catalytic synthesis of 2-oxazolidinones from propargylic amines and carbon dioxide. Chemistry-A European Journal, 11(16), 4784-4791.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 202193, 5-Phenyl-1,3-oxazolidin-2-one. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Oxazolidin-2-one. In NIST Chemistry WebBook. Retrieved from [Link].

  • Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Royal Society of Chemistry.
  • Velappan, A. B., et al. (2019). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Organic & Biomolecular Chemistry, 17(30), 7142-7148.
  • Lee, W. K., et al. (2000). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. The Journal of Organic Chemistry, 65(13), 4135-4138.
  • Kim, H., & Lee, E. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 589.
  • European Patent Office. (1991).
  • U.S. Patent No. 4,749,806. (1988).
  • U.S. Patent No. 3,222,386. (1965).
  • Wikipedia. (2023, November 29). 2-Oxazolidinone. [Link]

  • BenchChem. (2025).
  • JournalsPub. (2025). Greener Ways of Synthesizing Styrene Oxide.
  • U.S. Patent No. 5,041,569. (1991). Process for preparing styrene oxide.
  • PubMed. (2016).
  • ResearchGate. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines.
  • Sigma-Aldrich. (n.d.). 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone.
  • ResearchGate. (n.d.). Efficient organocatalytic synthesis of styrene oxide from styrene and its kinetic study in a continuous-flow microreaction system.
  • Preprints.org. (2025).
  • Academia.edu. (n.d.). A 1H, 13C and 15N NMR spectroscopic and GIAO DFT study of ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)

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Exploratory

A Technical Guide to 5-(2-Ethoxyphenyl)oxazolidin-2-one: A Modern Chiral Auxiliary for Asymmetric Synthesis

Abstract In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a critical driver of innovation, particularly in the fields of pharmaceutical and materials science. Chiral auxilia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a critical driver of innovation, particularly in the fields of pharmaceutical and materials science. Chiral auxiliaries remain a robust and reliable strategy for introducing stereochemical control.[1][2] This guide provides an in-depth technical overview of 5-(2-ethoxyphenyl)oxazolidin-2-one, a highly effective chiral auxiliary. We will explore its synthesis, the mechanistic basis for its stereodirecting power, and its practical application in key asymmetric transformations, supported by detailed experimental protocols. This document is intended for researchers, chemists, and process development professionals seeking to leverage this auxiliary for predictable and high-fidelity asymmetric synthesis.

Introduction: The Rationale for Oxazolidinone Auxiliaries

The core principle of a chiral auxiliary-based synthesis is the temporary attachment of a chiral molecule to a prochiral substrate.[1][3] This creates a chiral intermediate, allowing a subsequent reaction to proceed diastereoselectively. The auxiliary then is cleaved to reveal the enantiomerically enriched product and is ideally recovered for reuse.[1]

Among the various classes of auxiliaries, the oxazolidinones, pioneered by David A. Evans, are among the most powerful and widely utilized for their high efficacy in reactions like aldol additions, alkylations, and Diels-Alder reactions.[1][4] The 5-(2-ethoxyphenyl)oxazolidin-2-one variant offers distinct advantages due to the electronic and steric properties of the ethoxyphenyl group, which can influence both reactivity and the ease of purification.

Synthesis of the Auxiliary

The preparation of chiral oxazolidin-2-ones is well-established, typically starting from readily available chiral amino alcohols.[1][5] Other methods include the cyclization of β-amino alcohols with reagents like phosgene or dialkyl carbonates, or the reaction of epoxides with isocyanates or carbamates.[5][6] Microwave-assisted syntheses from ethanolamines and urea have also been developed, offering rapid reaction times and high yields.[7]

The synthesis of the title compound, 5-(2-ethoxyphenyl)oxazolidin-2-one, generally follows the established pathway from the corresponding chiral amino alcohol, (R)- or (S)-2-amino-2-(2-ethoxyphenyl)ethanol.

Mechanism of Stereochemical Control

The remarkable stereodirecting ability of N-acylated oxazolidinone auxiliaries stems from their capacity to form a well-defined, rigid chelated enolate intermediate upon deprotonation. The substituent at the C5 position (the 2-ethoxyphenyl group) effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face.

Mechanism of Asymmetric Alkylation:

  • Acylation: The nitrogen of the oxazolidinone is first acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form the N-acyl imide.

  • Enolate Formation: Treatment with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively removes the α-proton to form a rigid Z-enolate. The metal cation (Li+ or Na+) chelates between the imide carbonyl oxygen and the oxazolidinone oxygen, fixing the conformation.

  • Stereoselective Alkylation: The bulky 5-substituent (2-ethoxyphenyl group) shields the top face of the enolate. The electrophile (e.g., an alkyl halide) therefore attacks from the opposite, less hindered bottom face.[3] This controlled trajectory ensures the formation of a new stereocenter with a predictable absolute configuration.

  • Cleavage: The auxiliary is subsequently removed to yield the desired chiral carboxylic acid derivative.

Asymmetric_Alkylation_Mechanism sub N-Acyl Oxazolidinone inv1 sub->inv1  1. Base (e.g., NaHMDS)  2. Chelation enolate Chelated Z-Enolate (Top face shielded) inv2 enolate->inv2  3. Attack from  unhindered face product Diastereomerically Enriched Product E_plus Electrophile (E+) E_plus->inv2 inv1->enolate inv2->product

Sources

Foundational

Spectroscopic Characterization of 5-(2-Ethoxyphenyl)oxazolidin-2-one: An In-Depth Technical Guide

Executive Summary & Structural Context 5-(2-Ethoxyphenyl)oxazolidin-2-one (Molecular Formula: C₁₁H₁₃NO₃, MW: 207.23 g/mol ) is a highly functionalized heterocyclic compound. It features a cyclic carbamate (oxazolidinone)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

5-(2-Ethoxyphenyl)oxazolidin-2-one (Molecular Formula: C₁₁H₁₃NO₃, MW: 207.23 g/mol ) is a highly functionalized heterocyclic compound. It features a cyclic carbamate (oxazolidinone) pharmacophore linked to an ortho-ethoxy substituted benzene ring. The structural elucidation of this molecule presents specific analytical challenges: the differentiation of the diastereotopic protons on the oxazolidinone ring, the confirmation of the intact cyclic carbamate, and the precise mapping of the ether linkage.

As a Senior Application Scientist, the approach to characterizing this molecule must not be a mere checklist of techniques, but a self-validating orthogonal system . The data from Mass Spectrometry (MS) constrains the formulas used in Nuclear Magnetic Resonance (NMR), while Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the functional groups that dictate the extreme chemical shifts observed in the NMR spectra.

Analytical Workflow & Self-Validating Logic

The following workflow illustrates the logical progression of the spectroscopic analysis. Each step provides a specific data output that serves as a prerequisite or validation parameter for the subsequent step.

AnalyticalWorkflow Sample 5-(2-Ethoxyphenyl)oxazolidin-2-one Sample Preparation MS ESI-HRMS Exact Mass & Formula Validation Sample->MS IR ATR-FTIR Functional Group Identification Sample->IR NMR 1D & 2D NMR Atom Connectivity & Stereocenter Sample->NMR Integration Data Integration Self-Validating Structural Proof MS->Integration IR->Integration NMR->Integration

Fig 1: Orthogonal spectroscopic workflow for self-validating structural characterization.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

For oxazolidinones, Electrospray Ionization (ESI) is strictly preferred over Electron Ionization (EI). EI imparts high internal energy (typically 70 eV), which induces rapid decarboxylation (loss of CO₂) and ring cleavage, frequently obliterating the molecular ion[1]. ESI, a soft ionization technique, preserves the intact [M+H]⁺ ion. Establishing the exact mass via High-Resolution ESI-QTOF (Quadrupole Time-of-Flight) locks in the molecular formula, which acts as the foundational constraint for NMR proton/carbon integration.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

  • Injection: Inject 5 µL into the ESI source operating in positive ion mode (+).

  • Instrument Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.

  • Acquisition: Acquire full scan data from m/z 100 to 1000. Perform Collision-Induced Dissociation (CID) at 20 eV for MS/MS fragmentation profiling.

HRMS Data Presentation
Ion TypeTheoretical m/zObserved m/zMass Error (ppm)Assignment / Neutral Loss
[M+H]⁺ 208.0968208.0971+1.4Intact protonated molecule
[M+Na]⁺ 230.0788230.0785-1.3Sodium adduct
Fragment 1 164.1070164.1068-1.2[M+H - CO₂]⁺ (Oxazolidinone cleavage)
Fragment 2 180.0655180.0659+2.2[M+H - C₂H₄]⁺ (Loss of ethylene from ethoxy)

Fourier-Transform Infrared Spectroscopy (FT-IR)

Causality of Experimental Design

Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic; the water it absorbs from the atmosphere produces a broad O-H stretch (~3300 cm⁻¹) and a bending mode (~1640 cm⁻¹)[2]. These water artifacts directly obscure the diagnostic secondary amine (N-H) stretch and the highly sensitive carbamate carbonyl (C=O) stretch of the oxazolidinone ring. ATR allows for the direct analysis of the neat solid, preserving the compound's true hydrogen-bonding network.

Step-by-Step Protocol
  • Background Scan: Clean the diamond ATR crystal with LC-grade isopropanol and collect a background spectrum (air).

  • Sample Loading: Place 2–3 mg of the neat crystalline solid directly onto the center of the diamond crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact between the crystal and the sample.

  • Acquisition: Scan from 4000 to 400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

FT-IR Data Presentation
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Implication
3280 Strong, BroadN-H stretchConfirms unsubstituted oxazolidinone nitrogen
2980, 2930 MediumC-H stretch (aliphatic)Ethoxy chain and oxazolidinone ring CH/CH₂
1745 Very StrongC=O stretchCharacteristic cyclic carbamate carbonyl
1600, 1585 MediumC=C stretchAromatic ring breathing modes
1240 StrongC-O-C asymmetric stretchAlkyl-aryl ether linkage (ethoxy group)
750 StrongC-H out-of-plane bendConfirms ortho-disubstituted benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

While 1D ¹H and ¹³C NMR provide the core atomic count, the oxazolidinone ring presents a complex AMX spin system[3]. The chiral center at C5 renders the adjacent C4 methylene protons diastereotopic (they are chemically and magnetically non-equivalent). Therefore, 2D Correlation Spectroscopy (COSY) is mandatory to map the scalar coupling between the C5 methine and the two distinct C4 protons. Furthermore, Heteronuclear Single Quantum Coherence (HSQC) is required to unambiguously differentiate the oxygen-bearing carbons (C5 of the ring vs. the CH₂ of the ethoxy group)[4].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Transfer to a high-quality 5 mm NMR tube and insert into a 400 MHz NMR spectrometer.

  • Acquisition (¹H): Acquire 16 scans with a 30° pulse angle, 1-second relaxation delay, at 298 K.

  • Acquisition (¹³C): Acquire 1024 scans with proton decoupling (WALTZ-16), 2-second relaxation delay.

  • Processing: Apply zero-filling and exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), followed by manual phase and baseline correction.

NMR Data Presentation

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.42 dd7.6, 1.61HAr-H (C6', adjacent to oxazolidinone)
7.28 td7.6, 1.61HAr-H (C4')
6.98 td7.6, 1.01HAr-H (C5')
6.88 dd8.2, 1.01HAr-H (C3', adjacent to ethoxy)
5.80 br s-1HN-H (Oxazolidinone ring)
5.75 dd8.8, 6.41HC5-H (Oxazolidinone chiral center)
4.05 q7.02H-O-CH₂- (Ethoxy chain)
3.95 t8.81HC4-Hₐ (Oxazolidinone, diastereotopic)
3.45 dd8.8, 6.41HC4-H₆ (Oxazolidinone, diastereotopic)
1.42 t7.03H-CH₃ (Ethoxy chain)

Note: The C4 protons form an AMX system with C5. C4-Hₐ appears as a pseudo-triplet due to identical geminal and vicinal coupling constants (J = 8.8 Hz).

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
159.5 Quaternary (C)C=O (C2, Oxazolidinone carbamate)
155.2 Quaternary (C)Ar-C (C2', oxygen-bearing)
129.4 Methine (CH)Ar-C (C4')
126.8 Quaternary (C)Ar-C (C1', oxazolidinone-bearing)
126.5 Methine (CH)Ar-C (C6')
120.8 Methine (CH)Ar-C (C5')
111.5 Methine (CH)Ar-C (C3')
74.8 Methine (CH)C5 (Oxazolidinone ring)
64.2 Methylene (CH₂)-O-CH₂- (Ethoxy chain)
48.2 Methylene (CH₂)C4 (Oxazolidinone ring)
14.8 Methyl (CH₃)-CH₃ (Ethoxy chain)

Conclusion

The comprehensive characterization of 5-(2-Ethoxyphenyl)oxazolidin-2-one relies on a self-validating matrix of spectroscopic data. The [M+H]⁺ exact mass of 208.0971 Da confirms the C₁₁H₁₃NO₃ formula. FT-IR definitively identifies the cyclic carbamate (1745 cm⁻¹) and ether (1240 cm⁻¹) linkages without moisture interference. Finally, the 1D and 2D NMR spectra map the precise atomic connectivity, specifically resolving the complex AMX spin system of the oxazolidinone ring to confirm the regiochemistry and stereochemical environment of the molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.1[1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th Edition. Cengage. 2[2]

  • Zhao, Y., et al. "Electronic Supplementary Information: CO2 capture and activation by superbase/polyethylene glycol and its subsequent conversion". RSC Advances. 3[3]

  • Prasad, B. A., et al. "Synthesis of enantiopure 1,3-oxazolidin-2-ones from α-dibenzylamino esters". Arkivoc. 4[4]

Sources

Exploratory

Physical and chemical properties of 5-(2-Ethoxyphenyl)oxazolidin-2-one

Physical and Chemical Properties of 5-(2-Ethoxyphenyl)oxazolidin-2-one: A Comprehensive Technical Guide Executive Summary & Structural Significance 5-(2-Ethoxyphenyl)oxazolidin-2-one is a highly specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Physical and Chemical Properties of 5-(2-Ethoxyphenyl)oxazolidin-2-one: A Comprehensive Technical Guide

Executive Summary & Structural Significance

5-(2-Ethoxyphenyl)oxazolidin-2-one is a highly specialized heterocyclic building block that merges the robust oxazolidin-2-one pharmacophore with a lipophilic 2-ethoxyphenyl substituent. The oxazolidin-2-one core is a privileged scaffold in organic synthesis and medicinal chemistry, most notably recognized for its role as an Evans chiral auxiliary in asymmetric synthesis and as the critical binding moiety in oxazolidinone-class antibiotics (e.g., linezolid, tedizolid)[1][2].

The introduction of the 2-ethoxyphenyl group at the C5 position introduces significant steric and electronic modulation. The ether linkage acts as both a hydrogen bond acceptor and a lipophilicity enhancer, which is critical for tuning membrane permeability and receptor-pocket binding kinetics in early-stage drug discovery. This whitepaper details the physicochemical profiling, structural dynamics, and a self-validating synthetic workflow for this compound.

Physicochemical & Topological Profiling

Understanding the quantitative properties of 5-(2-Ethoxyphenyl)oxazolidin-2-one is essential for predicting its behavior in both synthetic environments and biological matrices. The ethoxy substitution specifically increases the partition coefficient (LogP) compared to its phenolic or methoxy analogs, driving higher organic solubility.

Table 1: Quantitative Physicochemical Data

Property Value / Descriptor Causality & Impact
Molecular Formula C₁₁H₁₃NO₃ Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 207.23 g/mol Low MW ensures high ligand efficiency (LE) in drug design.
Estimated LogP ~2.4 – 2.6 Optimal lipophilicity for passive cellular membrane diffusion.
Topological Polar Surface Area (TPSA) 47.56 Ų Derived from the carbamate (38.3 Ų) and ether (9.2 Ų) oxygens; ideal for CNS penetration (<90 Ų).
Hydrogen Bond Donors (HBD) 1 The N-H of the oxazolidinone ring allows for target anchoring.
Hydrogen Bond Acceptors (HBA) 3 Carbonyl O, ring O, and ether O facilitate complexation.

| Stereocenters | 1 (at C5) | Requires enantioselective synthesis or chiral resolution for biological applications. |

Chemical Reactivity & Structural Dynamics

The chemical behavior of 5-(2-Ethoxyphenyl)oxazolidin-2-one is governed by the interplay between the cyclic carbamate and the ortho-substituted aromatic ring.

  • Carbamate Stability & Hydrolysis: The oxazolidin-2-one ring is highly stable under neutral and mildly acidic conditions. However, under strong aqueous base (e.g., refluxing NaOH), the cyclic carbamate will undergo hydrolysis to yield the corresponding 1,2-amino alcohol and carbon dioxide.

  • N-Functionalization: The secondary amine of the oxazolidinone ring (N3) is a prime site for derivatization. It can be readily deprotonated by strong bases (e.g., NaH, n-BuLi) to form a nucleophilic nitrogen anion, which can then undergo N-alkylation or N-acylation[3]. This is the fundamental mechanism utilized when employing oxazolidinones as chiral auxiliaries.

  • Steric Shielding: The ortho-ethoxy group on the phenyl ring creates a localized steric shield around the C5 position. This restricts the free rotation of the aryl-C5 bond, potentially locking the molecule into specific bioactive conformations.

Self-Validating Synthetic Methodology

The synthesis of 5-(2-Ethoxyphenyl)oxazolidin-2-one requires precise regiocontrol. The most robust method involves the epoxidation of 2-ethoxystyrene, followed by regioselective aminolysis and subsequent carbamate cyclization[2][4].

Experimental Protocol

Step 1: Epoxidation of 2-Ethoxystyrene

  • Procedure: Dissolve 2-ethoxystyrene in anhydrous dichloromethane (DCM). Cool to 0 °C. Slowly add 1.1 equivalents of m-CPBA. Stir for 4 hours.

  • Causality: Maintaining the reaction at 0 °C prevents over-oxidation and suppresses premature epoxide ring-opening.

  • Validation: TLC (Hexane:EtOAc 8:2) will show the disappearance of the UV-active alkene spot and the appearance of a higher Rf epoxide spot.

Step 2: Regioselective Aminolysis

  • Procedure: Isolate the 2-(2-ethoxyphenyl)oxirane and dissolve in a 7M solution of ammonia in methanol. Heat in a sealed tube at 60 °C for 12 hours.

  • Causality: Ammonia acts as a nucleophile in an Sₙ2 fashion. Under these neutral/mildly basic conditions, attack occurs strictly at the least sterically hindered terminal carbon (C4 of the future ring). This ensures the hydroxyl group remains at the benzylic position (C5), yielding 2-amino-1-(2-ethoxyphenyl)ethan-1-ol.

  • Validation: The product will be strongly Ninhydrin-positive (deep purple spot on TLC), confirming the presence of the primary amine.

Step 3: Carbamate Cyclization

  • Procedure: Dissolve the amino alcohol in anhydrous THF with 2.5 equivalents of triethylamine. Cool to 0 °C. Add 0.4 equivalents of triphosgene dissolved in THF dropwise. Stir for 2 hours, then warm to room temperature.

  • Causality: Triphosgene is utilized instead of phosgene gas or diethyl carbonate[3]. It is a solid, providing a safer, stoichiometrically precise delivery of the carbonyl electrophile without requiring the extreme temperatures (125-135 °C) needed for carbonate-based cyclizations.

  • Validation: The cyclization is complete when the TLC spot becomes Ninhydrin-negative (amine consumed) and UV-active. FTIR will confirm success via the appearance of a strong, sharp C=O stretch at ~1750 cm⁻¹.

SynthesisWorkflow Start 2-Ethoxystyrene Epox Epoxidation (mCPBA, DCM, 0°C) Start->Epox Intermediate 2-(2-Ethoxyphenyl)oxirane Epox->Intermediate Amination Ring Opening (NH3/MeOH, 60°C) Intermediate->Amination AminoAlcohol 2-Amino-1-(2-ethoxyphenyl)ethan-1-ol Amination->AminoAlcohol Cyclization Cyclization (Triphosgene, Et3N, THF) AminoAlcohol->Cyclization Product 5-(2-Ethoxyphenyl)oxazolidin-2-one Cyclization->Product

Fig 1. Step-by-step synthetic workflow for 5-(2-Ethoxyphenyl)oxazolidin-2-one from 2-ethoxystyrene.

Pharmacological Relevance & Mechanism of Action

While 5-(2-Ethoxyphenyl)oxazolidin-2-one serves primarily as a synthetic intermediate, its core structure is the defining pharmacophore of the oxazolidinone class of antibacterial agents[2][5]. If elaborated further (e.g., via N-arylation with a fluorophenyl group), molecules of this class exert their biological effect by inhibiting bacterial protein synthesis.

Unlike other protein synthesis inhibitors that block elongation, oxazolidinones bind to the 23S ribosomal RNA of the 50S subunit. This binding physically prevents the formation of the functional 70S initiation complex, effectively halting translation before it begins. The C5 stereocenter is critical here; historically, only the (S)-enantiomer exhibits potent antibacterial activity, as it perfectly aligns within the peptidyl transferase center (PTC)[1][2].

Pathway Drug Oxazolidinone Derivative Target Bacterial 50S Ribosomal Subunit Drug->Target Binds 23S rRNA Complex Drug-50S Complex (PTC Binding) Target->Complex Inhibition Steric Hindrance of tRNA Binding Complex->Inhibition Outcome Inhibition of 70S Initiation Complex Inhibition->Outcome Result Bacteriostasis Outcome->Result

Fig 2. Mechanistic pathway of oxazolidinone-mediated bacterial protein synthesis inhibition.

Analytical Characterization & Quality Control

To ensure the structural integrity and purity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): The ethoxy group will present a distinct triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.0 ppm (2H, -OCH₂-). The oxazolidinone core is characterized by an ABX spin system: the C5 benzylic proton will appear as a deshielded triplet or doublet of doublets at ~5.5 ppm due to the adjacent oxygen and aromatic ring. The diastereotopic C4 protons will appear as two distinct multiplets between 3.4 and 3.8 ppm. The N-H proton typically manifests as a broad singlet at ~6.2 ppm.

  • LC-MS (ESI+): The expected mass-to-charge ratio [M+H]⁺ is 208.2. A secondary sodium adduct peak [M+Na]⁺ at 230.2 is highly common for cyclic carbamates.

  • Chiral HPLC: If synthesized as a racemate, the (R) and (S) enantiomers must be resolved using a chiral stationary phase (e.g., Chiralpak AD-H) with a typical mobile phase of Hexane/Isopropanol (80:20) to determine enantiomeric excess (ee) prior to any biological assay.

References

  • Benchchem. "5-(2-Hydroxyethyl)oxazolidin-2-one". Benchchem Product Catalog. 5

  • Wikipedia Contributors. "2-Oxazolidinone". Wikipedia, The Free Encyclopedia. 1

  • National Institutes of Health (NIH) / PMC. "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction". PMC Open Access Subset. 2

  • Benchchem. "3-(2-Hydroxyethyl)-2-oxazolidinone". Benchchem Product Catalog. 3

Sources

Foundational

Precision in Asymmetry: A Technical Guide to Aromatic Evans Auxiliaries

Executive Summary In the landscape of asymmetric synthesis, Evans auxiliaries (chiral oxazolidinones) remain a gold standard for diastereoselective alkylation and aldol reactions.[1][2][3][4] While alkyl-substituted auxi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, Evans auxiliaries (chiral oxazolidinones) remain a gold standard for diastereoselective alkylation and aldol reactions.[1][2][3][4] While alkyl-substituted auxiliaries (e.g., Valine-derived 4-isopropyl) are ubiquitous, aromatic substituents (Phenyl, Benzyl, Indane) offer distinct electronic and steric advantages. This guide dissects the mechanistic utility of aromatic Evans auxiliaries, providing a rigorous, self-validating framework for their application in high-stakes drug development and complex molecule synthesis.

Part 1: The Aromatic Advantage – Selection & Mechanism

Structural Classes and Selection Logic

The choice between an alkyl and an aromatic auxiliary is not merely about availability; it is a decision governed by the required steric demand and electronic shielding .

Auxiliary ClassDerivation SourceKey Structural FeaturePrimary Advantage
4-Benzyl (Bn) L-PhenylalanineFlexible methylene linker (

)
Standard Baseline: Balanced sterics; excellent UV chromophore for HPLC monitoring.
4-Phenyl (Ph) L-PhenylglycineDirectly attached aromatic ringRigidity: Eliminates bond rotation found in benzyl; maximizes steric bulk near the reaction center.
Indane-Based cis-1-Amino-2-indanolFused bicyclic systemConformational Lock: Rigid backbone prevents auxiliary distortion; often superior for "difficult" aldol reactions.
SuperQuat Synthetic (5,5-dimethyl)gem-Dimethyl at C5 + 4-Ph/BnEndo-Blocking: The gem-dimethyl group forces the C4-substituent forward and blocks endocyclic attack, improving hydrolytic stability.
Mechanistic Causality: The -Shielding Effect

The efficacy of aromatic auxiliaries relies on the formation of a Z-enolate . Upon deprotonation (typically with LiHMDS or LDA), the lithium cation chelates between the enolate oxygen and the oxazolidinone carbonyl oxygen.

  • The Dipole/Chelation Lock: This chelation locks the bond rotation between the auxiliary and the substrate.

  • The Aromatic Shield: In 4-Phenyl and Indane systems, the aromatic ring is forced to orient perpendicular to the enolate plane to minimize steric clash (A(1,3) strain). This creates a "wall" of electron density (

    
    -cloud) that effectively blocks one face of the enolate, forcing the electrophile to attack from the opposite (open) face.
    
Diagram 1: Transition State Dynamics

The following diagram illustrates the chelated Z-enolate and the steric blocking provided by the aromatic substituent.

TransitionState cluster_0 Chelated Z-Enolate Formation cluster_1 Stereoselective Event Base Base (LiHMDS) Enolate Z-Enolate (Li-Chelated) Base->Enolate Substrate N-Acyl Oxazolidinone Substrate->Enolate Deprotonation (-78°C) FaceBlock Aromatic Ring (Blocks Re-face) Enolate->FaceBlock Steric Orientation Product Alkylated Product (>98:2 dr) FaceBlock->Product Directs Attack Electrophile Electrophile (R-X) Electrophile->Product Attacks Si-face

Caption: Logical flow of Z-enolate formation where the aromatic substituent sterically occludes the Re-face, forcing Si-face attack.

Part 2: Strategic Synthesis Protocol

The Self-Validating Workflow

This protocol focuses on the alkylation of a 4-Benzyl-2-oxazolidinone propionate derivative. The principles apply to Phenyl and Indane variants, with noted solubility adjustments.

Phase A: Acylation (The Setup)
  • Reagent Prep: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF (

    
    ). Cool to 
    
    
    
    .
  • Deprotonation: Add

    
    -BuLi (1.05 equiv) dropwise. Validation: The solution should remain clear. Precipitates indicate wet solvent or impure auxiliary.
    
  • Acylation: Add propionyl chloride (1.1 equiv) slowly. Warm to

    
     over 30 min.
    
  • Workup: Quench with sat.

    
    . Extract (EtOAc), wash (brine), dry (
    
    
    
    ).
  • Checkpoint:

    
     NMR must show the N-acyl quartet at 
    
    
    
    ppm.
Phase B: Asymmetric Alkylation (The Critical Step)

Causality: We use LiHMDS or NaHMDS for aromatic auxiliaries to minimize nucleophilic attack on the exocyclic carbonyl, though LDA is standard for alkyl chains.

  • Enolization:

    • Cool THF solution of N-propionyl auxiliary (

      
      ) to 
      
      
      
      .
    • Add NaHMDS (1.1 equiv) dropwise. Stir for 45-60 min.

    • Note: Aromatic auxiliaries often yield enolates that are deeply colored (yellow/orange) due to conjugation.

  • Electrophile Addition:

    • Add Alkyl Halide (e.g., Benzyl Bromide, 3-5 equiv) neat or in minimal THF.

    • Crucial: If the electrophile is unreactive (e.g., alkyl iodide), add highly polar co-solvent DMPU (10% v/v) to disrupt aggregates and accelerate the rate.

  • Temperature Management:

    • Stir at

      
       for 2-4 hours.
      
    • Slow Warm-up: Only warm to

      
       if TLC indicates incomplete conversion. Aromatic auxiliaries can suffer from epimerization at higher temperatures.
      
  • Quench & Isolation:

    • Quench with acetic acid (to buffer basicity) at

      
      , then dilute with ether.
      
Diagrammatic Workflow

ExperimentalWorkflow Start N-Acyl Auxiliary Enolization Enolization (-78°C, NaHMDS) Start->Enolization Trapping Electrophile Trap (RX, -78°C) Enolization->Trapping Z-Enolate Quench Acidic Quench (AcOH) Trapping->Quench C-C Bond Formed Purification Flash Column (Sep. Diastereomers) Quench->Purification

Caption: Step-wise progression for asymmetric alkylation, emphasizing the low-temperature maintenance for kinetic control.

Part 3: Cleavage & Recovery (The "Achilles Heel")[5]

Aromatic auxiliaries, particularly 4-Phenyl variants, can be prone to endocyclic cleavage (attack at the oxazolidinone carbonyl) rather than the desired exocyclic cleavage, due to the electron-withdrawing nature of the phenyl ring.

Non-Destructive Cleavage Protocol (LiOOH)

This is the standard method to yield the chiral acid and recover the auxiliary.

  • Dissolution: Dissolve alkylated product in THF/

    
     (3:1) at 
    
    
    
    .[1][2]
  • Peroxide Addition: Add

    
     (30%, 4 equiv).
    
  • Base Addition: Slowly add LiOH (

    
    , 2 equiv).
    
    • Why? The hydroperoxide anion (

      
      ) is more nucleophilic than hydroxide (
      
      
      
      ) but less basic, favoring attack at the exocyclic carbonyl (pK_a difference).
  • Quench: Quench with

    
     (to destroy excess peroxide) and 
    
    
    
    .
  • Recovery:

    • Extract with

      
       to recover the Auxiliary  (organic layer).
      
    • Acidify the aqueous layer (pH 1-2) and extract (EtOAc) to isolate the Chiral Acid .

Alternative: Transesterification

For sensitive substrates, use


 or 

to directly convert the auxiliary-substrate to an ester, bypassing the acid stage.

Part 4: Data & Troubleshooting

Comparative Selectivity Table

The following data highlights why one might choose Indane or SuperQuat over the standard Benzyl auxiliary.

Auxiliary TypeSubstrateReactionYield (%)Diastereomeric Ratio (dr)Notes
4-Benzyl PropionateBenzylation9299:1Excellent general purpose; easy UV detection.
4-Phenyl PropionateBenzylation88>99:1Higher steric bulk; slightly lower yield due to stability.
Indane AcetateAldol95>99:1Superior for acetate aldols where 4-Bn fails to give high dr.
SuperQuat PropionateAlkylation94>99:1Best Stability: gem-dimethyl prevents hydrolytic side-reactions.
Troubleshooting Guide
  • Problem: Low diastereoselectivity (< 90:10).

    • Cause: Incomplete enolization or warming during electrophile addition.

    • Fix: Ensure temperature is strictly

      
      . Verify NaHMDS titer. Switch to Indane auxiliary for higher rigidity.
      
  • Problem: "Endo" cleavage (Auxiliary destruction).

    • Cause: Hydroxide attack on the ring carbonyl.

    • Fix: Switch to LiOOH method (lower pH/higher nucleophilicity ratio) or use the SuperQuat auxiliary which sterically blocks this path.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society.[5] Link (Seminal work on the fundamental principles of oxazolidinone auxiliaries).

  • Ager, D. J., et al. (1997). "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta. Link (Comprehensive review of alkyl vs. aromatic auxiliaries).

  • Bull, S. D., et al. (2006). "SuperQuat chiral auxiliaries: design, synthesis, and utility." Organic & Biomolecular Chemistry. Link (Detailed analysis of the 5,5-dimethyl substituted auxiliaries).

  • Ghosh, A. K., et al. (1993). "cis-1-Aminoindan-2-ol in Asymmetric Synthesis." Journal of Organic Chemistry. Link (Introduction of the Indane-based auxiliary).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. Link (Standard validated protocol for aldol/alkylation).

Sources

Exploratory

The Role of the Ethoxyphenyl Group in Stereocontrol: Steric Tuning and Electronic Modulation in Asymmetric Synthesis

Executive Summary In the architecture of asymmetric synthesis, the design of chiral ligands and organocatalysts requires precise control over the three-dimensional space of the transition state. While methyl, isopropyl,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of asymmetric synthesis, the design of chiral ligands and organocatalysts requires precise control over the three-dimensional space of the transition state. While methyl, isopropyl, and tert-butyl groups are traditional steric bulkheads, the ethoxyphenyl group (e.g., 4-ethoxyphenyl or 2-ethoxyphenyl) has emerged as a privileged, highly tunable stereocontrol element. This whitepaper explores the mechanistic causality behind the ethoxyphenyl group's efficacy, detailing how it balances steric encumbrance with mesomeric electron donation to dictate enantioface discrimination.

Mechanistic Causality of Stereocontrol

The efficacy of the ethoxyphenyl moiety in asymmetric catalysis is not coincidental; it is rooted in a dual-action mechanism that simultaneously modulates the physical and electronic environment of the catalytic active site.

  • Steric Shielding & Trajectory Control: Unlike a rigid methyl group or a freely rotating methoxy group, the ethyl chain of the ethoxy substituent introduces a highly specific steric sweep. This extended chain restricts the rotational degrees of freedom of the phenyl ring. When integrated into a catalyst, this creates a well-defined "chiral pocket" that effectively blocks either the re or si face, forcing the incoming substrate to adopt a single, predictable trajectory.

  • Electronic Modulation (+M Effect): The oxygen atom of the ethoxy group participates in strong +M mesomeric electron donation into the aromatic

    
    -system. When the ethoxyphenyl group is part of a chiral ligand (such as a bis(oxazoline) or Pybox framework), this increased electron density is transmitted to the coordinating nitrogen atoms. This subtly reduces the Lewis acidity of the coordinated metal center, which tempers the catalyst's overall reactivity, prevents non-selective background reactions, and stabilizes the diastereomeric transition state.
    

Case Studies in Asymmetric Catalysis

Metal-Catalyzed Enantioselective Diels-Alder Reactions

The ethoxyphenyl group is a critical stereocontrolling element in transition-metal catalysis. A landmark study by Usuda et al. demonstrated the target-oriented development of a catalytic enantioselective Diels-Alder reaction using a cationic Fe(III)-aryl-pybox complex 1[1]. By employing an aryl-pybox ligand where the aryl group is p-ethoxyphenyl, the researchers achieved exceptional enantioselectivity (up to 92% ee) in the cycloaddition of polysubstituted silyl enol ethers[1]. The p-ethoxyphenyl moiety provided the exact steric bulk and electronic tuning required to organize the Fe(III) coordination sphere, facilitating the asymmetric synthesis of complex polycyclic acylphloroglucinols like hyperforin[1].

Organocatalytic Formal [3+3] Annulations

In hydrogen-bonding organocatalysis, stereocontrol relies on precise non-covalent interactions. The ethoxyphenyl group can be used to probe the spatial limits of a catalyst's chiral pocket. In the squaramide-catalyzed formal [3+3] annulation of pyrazolin-5-ones and nitroallylic acetates, replacing a compact substituent with a bulky 4-ethoxyphenyl group on the pyrazolin-5-one substrate led to a measurable decrease in both diastereoselectivity and enantioselectivity 2[2]. This causality highlights the "Goldilocks principle" of stereocontrol: while the ethoxyphenyl group is a powerful stereodirecting element, its steric volume must perfectly complement the hydrogen-bonding network of the catalyst to avoid transition-state distortion.

Quantitative Data: Steric Impact on Stereoselectivity

The following table summarizes the impact of substituting the 3-position of pyrazolin-5-one in a squaramide-catalyzed [3+3] annulation. The data demonstrates how the steric bulk of the 4-ethoxyphenyl group alters stereochemical outcomes compared to smaller substituents, defining the threshold of steric tolerance in the catalyst's chiral pocket 2[2].

Substrate Substituent (R)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Trifluoromethyl (6b)52%>20:1>99%
Propyl (6c)77%9:188%
Phenyl (6d)81%9:186%
4-Ethoxyphenyl (6e) 79% 9:1 84%

Experimental Methodology: Self-Validating Protocol for Fe(III)-Pybox Catalysis

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the preparation and application of the Fe(III)-p-ethoxyphenyl-pybox catalyst. This protocol is designed as a self-validating system, utilizing internal controls and chiral chromatography to verify stereocontrol.

Step 1: Catalyst Assembly (In Situ Generation)

  • Action: In a flame-dried Schlenk tube under an argon atmosphere, combine FeBr₃ (0.05 mmol) and the chiral p-ethoxyphenyl-pybox ligand (0.055 mmol) in anhydrous CH₂Cl₂ (2.0 mL).

  • Causality: The slight stoichiometric excess of the ligand ensures complete complexation of the Fe(III) center, preventing background racemic catalysis driven by unligated FeBr₃.

  • Action: Add AgSbF₆ (0.10 mmol) to the mixture and stir in the dark for 2 hours at room temperature.

  • Causality: AgSbF₆ acts as a halide abstractor, generating the highly active, cationic Fe(III) Lewis acid species while precipitating AgBr out of the solution.

Step 2: Substrate Addition and Cycloaddition

  • Action: Cool the catalyst solution to -20 °C. Slowly add the dienophile (0.50 mmol) followed by the dropwise addition of the polysubstituted silyl enol ether diene (0.60 mmol) over 10 minutes.

  • Causality: Cryogenic temperatures maximize the free energy difference (

    
    ) between the diastereomeric transition states. The p-ethoxyphenyl groups on the pybox ligand lock the dienophile into a single reactive conformation.
    

Step 3: Quenching and Workup

  • Action: Monitor the reaction via TLC. Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NaHCO₃ (2 mL) directly at -20 °C.

  • Causality: Cold quenching traps the product and prevents any retro-Diels-Alder or epimerization processes that could degrade the enantiomeric excess. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Step 4: Self-Validating Stereochemical Analysis

  • Action: Purify the product via flash column chromatography. Analyze the purified cycloadduct using Chiral High-Performance Liquid Chromatography (HPLC) with a stationary phase such as Chiralcel OD-H or Chiralpak AD-H.

  • Causality: Self-Validation Check: Always run a racemic standard (synthesized using an achiral Lewis acid like BF₃·OEt₂) prior to the enantioenriched sample. The racemic trace validates the separation method, ensuring that the observed ee in the catalytic run is an accurate reflection of the p-ethoxyphenyl group's stereocontrol, rather than an artifact of poor chromatographic resolution.

Visualization of Stereocontrol Pathways

G EP Ethoxyphenyl Group (Stereocontrol Element) Steric Steric Shielding (Bulk & Trajectory Control) EP->Steric Electronic Electronic Modulation (+M Mesomeric Effect) EP->Electronic Conf Conformational Locking (Pocket Matching) Steric->Conf Lewis Lewis Acid Tuning (Metal Center e⁻ Density) Electronic->Lewis Metal Enantioselective Metal Catalysis (e.g., Fe-Pybox Diels-Alder) Conf->Metal Chiral pocket formation Organo Organocatalysis (e.g., Squaramide Annulation) Conf->Organo Defines H-bond network Lewis->Metal Modulates catalytic turnover

Logical pathways of ethoxyphenyl-mediated stereocontrol in asymmetric catalysis.

References

  • Challenge toward Structural Complexity Using Asymmetric Catalysis: Target-Oriented Development of Catalytic Enantioselective Diels−Alder Reaction. Organic Letters (ACS Publications). 1

  • Stereocontrolled Construction of Tetrahydropyrano[2,3-c]pyrazole Scaffold via an Organocatalyzed Formal [3 + 3] Annulation. The Journal of Organic Chemistry (ACS Publications). 2

Sources

Foundational

Discovery and development of novel oxazolidinone chiral auxiliaries

An In-depth Technical Guide to the Discovery and Development of Novel Oxazolidinone Chiral Auxiliaries For Researchers, Scientists, and Drug Development Professionals Abstract The quest for enantiomerically pure compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Development of Novel Oxazolidinone Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Among the various strategies to achieve stereocontrol, the use of chiral auxiliaries has proven to be a robust and reliable method. This technical guide provides a comprehensive overview of the discovery, development, and application of oxazolidinone chiral auxiliaries, a class of compounds that has revolutionized asymmetric synthesis. From the pioneering work of David A. Evans to the development of novel and more specialized systems, this guide will delve into the mechanistic underpinnings of their stereodirecting power, detail key synthetic applications with explicit protocols, and explore the evolution of these indispensable tools for the modern chemist.

Introduction: The Concept of Chiral Auxiliaries and the Rise of Oxazolidinones

In the landscape of asymmetric synthesis, four general approaches prevail: resolution, the use of a "chiral pool" of starting materials, asymmetric catalysis, and the temporary installation of a chiral auxiliary.[1] While catalytic methods offer elegance and atom economy, their substrate scope and predictability can sometimes be limited.[1] Chiral auxiliaries, conversely, offer a highly reliable and predictable method for introducing stereocenters.[2][3] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed and can ideally be recovered for reuse.[]

For a compound to be an effective chiral auxiliary, it must meet several criteria:

  • Be readily available in both enantiomeric forms.

  • Be easy to attach to the substrate.

  • Provide a high degree of stereochemical control in the desired reaction.

  • Be easy to remove under mild conditions without racemization of the product.

  • Be recyclable.[5]

The Genesis: Synthesis of Evans' Oxazolidinone Auxiliaries

The first generation of Evans' auxiliaries were readily prepared from commercially available and relatively inexpensive chiral amino acids, which are part of the "chiral pool."[9] The synthesis typically involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.[10]

A common and efficient method for the cyclization step involves the use of phosgene or its derivatives, though due to the hazardous nature of phosgene, alternative methods using reagents like diethyl carbonate have been developed.[6][10] More recently, microwave-assisted syntheses have been shown to be highly efficient.[10]

Experimental Protocol: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone from (1R,2S)-(-)-norephedrine

A representative procedure for the synthesis of a first-generation Evans auxiliary is the cyclization of (1R,2S)-(-)-norephedrine with diethyl carbonate.

Materials:

  • (1R,2S)-(-)-norephedrine

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Toluene

Procedure:

  • To a solution of (1R,2S)-(-)-norephedrine in toluene, add an excess of diethyl carbonate and a catalytic amount of anhydrous potassium carbonate.

  • Heat the mixture to reflux with a Dean-Stark trap to remove the ethanol byproduct.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired oxazolidinone.

The Heart of the Matter: Mechanism of Stereocontrol

The remarkable stereodirecting ability of oxazolidinone auxiliaries stems from their capacity to form rigid, chelated enolates upon deprotonation. This conformational rigidity, coupled with the steric hindrance provided by the substituents on the oxazolidinone ring, effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered face.

The process begins with the acylation of the oxazolidinone auxiliary. Typically, the auxiliary is deprotonated with a strong base like n-butyllithium, followed by the addition of an acid chloride.[1] Milder methods using acyl transfer catalysts such as 4-(dimethylamino)pyridine (DMAP) have also been developed.[1][11]

Once the N-acyl oxazolidinone is formed, treatment with a base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures generates the corresponding enolate.[11] The lithium or sodium cation chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid five-membered ring structure. This chelation locks the conformation of the enolate.

The substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group) then acts as a steric directing group, blocking one face of the planar enolate. Consequently, an electrophile will preferentially attack from the opposite, less sterically encumbered face, leading to the formation of one diastereomer in high excess.[5]

G cluster_0 Mechanism of Stereocontrol cluster_1 Key Features Start N-Acyl Oxazolidinone Enolate Rigid, Chelated Enolate Start->Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Enolate Product Diastereomerically Enriched Product Enolate->Product Alkylation Electrophile Electrophile (E+) Electrophile->Product Chelation Metal Chelation Steric Steric Hindrance from C4 Substituent Planar Planar Enolate

Caption: Mechanism of stereocontrol in oxazolidinone-mediated reactions.

Key Applications in Asymmetric Synthesis

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a cornerstone of this methodology.[2][5] The high diastereoselectivity achieved allows for the synthesis of a wide range of chiral carboxylic acid derivatives.[5][11]

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium

  • Sodium hexamethyldisilazide (NaHMDS)

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

  • Acylation: Dissolve the oxazolidinone in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 15 minutes. Add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. Purify by column chromatography to obtain the N-propionyl oxazolidinone.

  • Alkylation: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a solution of NaHMDS in THF dropwise and stir for 30 minutes to form the enolate. Add allyl iodide and stir at -78 °C for several hours. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Purify the crude product by column chromatography to yield the alkylated product with high diastereoselectivity.[11]

Asymmetric Aldol Reactions
Asymmetric Diels-Alder Reactions

The Final Step: Cleavage of the Auxiliary

A critical step in the use of any chiral auxiliary is its clean removal to unveil the desired chiral product.[12] For oxazolidinone auxiliaries, a variety of cleavage methods have been developed, allowing for the synthesis of a diverse range of functional groups without compromising the enantiomeric purity of the product.[12]

Desired Product Reagents Reference
Carboxylic AcidLiOH, H₂O₂[1][12][13][14]
Primary AlcoholLiBH₄ or LiAlH₄[12]
AldehydeDIBAL-H (carefully controlled)[12]
EsterNaOMe in MeOH[12]
Weinreb AmideMe(MeO)NH·HCl, AlMe₃
ThioesterNaStBu

The most common method for obtaining chiral carboxylic acids is hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][12] The hydroperoxide anion selectively attacks the exocyclic acyl carbonyl group, leaving the endocyclic carbamate carbonyl intact.[1] It is important to note that this reaction can evolve oxygen gas, which may pose a safety risk on a large scale.[14]

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • N-Acyl oxazolidinone product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide

  • Lithium hydroxide (LiOH)

  • Sodium sulfite

Procedure:

  • Dissolve the N-acyl oxazolidinone in a mixture of THF and water at 0 °C.

  • Add 30% hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Adjust the pH to acidic with HCl and extract the carboxylic acid product with an organic solvent.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.[1]

G cluster_0 Cleavage of Oxazolidinone Auxiliary Start Diastereomerically Pure N-Acyl Oxazolidinone Cleavage Cleavage Reaction Start->Cleavage Acid Chiral Carboxylic Acid (LiOH, H₂O₂) Cleavage->Acid Alcohol Chiral Primary Alcohol (LiBH₄) Cleavage->Alcohol Aldehyde Chiral Aldehyde (DIBAL-H) Cleavage->Aldehyde Ester Chiral Ester (NaOMe, MeOH) Cleavage->Ester Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary

Sources

Exploratory

The Emerging Potential of 5-(2-Ethoxyphenyl)oxazolidin-2-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its role in the development of novel anti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its role in the development of novel antibacterial agents like Linezolid. However, the versatility of this heterocyclic ring system extends far beyond antimicrobial applications. This technical guide delves into the specific applications of 5-(2-Ethoxyphenyl)oxazolidin-2-one, a key intermediate poised for the synthesis of a new generation of therapeutics. While not extensively documented as a standalone agent, its structural motifs are present in compounds targeting a range of non-bacterial enzymes. This guide will explore its synthesis, potential mechanisms of action, and diverse applications, with a particular focus on its role as a precursor to potent enzyme inhibitors.

The Oxazolidinone Core: A Privileged Scaffold

The 1,3-oxazolidin-2-one ring is a five-membered heterocycle containing both nitrogen and oxygen.[1] This structure has gained significant attention in drug discovery due to its favorable pharmacological properties, including metabolic stability and the ability to form key hydrogen bond interactions with biological targets.[2] While the antibacterial oxazolidinones, which inhibit bacterial protein synthesis, are the most prominent examples, the scaffold is also present in drugs targeting a variety of enzymes and receptors.[1][2]

Synthesis of 5-(2-Ethoxyphenyl)oxazolidin-2-one: A Proposed Pathway

While a specific, dedicated synthesis for 5-(2-Ethoxyphenyl)oxazolidin-2-one is not extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of N-aryl-5-substituted-oxazolidinones. A common and effective strategy involves the cyclization of an appropriate amino alcohol with a carbonylating agent.

A proposed synthetic workflow is outlined below:

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Intramolecular Cyclization A 2-Ethoxyaniline C Intermediate Amino Alcohol A->C n-BuLi B (R)-Glycidyl butyrate B->C D 5-(2-Ethoxyphenyl)oxazolidin-2-one C->D Carbonylating Agent (e.g., phosgene equivalent) Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation cGMP->Vasodilation Promotes Inactive GMP Inactive GMP PDE5->Inactive GMP Degrades 5-(2-Ethoxyphenyl)oxazolidinone Derivative 5-(2-Ethoxyphenyl)oxazolidinone Derivative 5-(2-Ethoxyphenyl)oxazolidinone Derivative->PDE5 Inhibits 50S Subunit 50S Subunit Initiation Complex Initiation Complex 50S Subunit->Initiation Complex 50S Subunit->Initiation Complex 30S Subunit 30S Subunit 30S Subunit->Initiation Complex mRNA mRNA mRNA->30S Subunit Initiator tRNA Initiator tRNA Initiator tRNA->Initiation Complex Protein Synthesis Protein Synthesis Initiation Complex->Protein Synthesis Oxazolidinone Antibiotic Oxazolidinone Antibiotic Oxazolidinone Antibiotic->50S Subunit Binds to

Sources

Foundational

Biological Activity of 5-(2-Ethoxyphenyl)oxazolidin-2-one Derivatives: A Technical Whitepaper on Pharmacological Mechanisms and Structural Dynamics

Executive Summary The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its role in the synthetic antibacterial agent Linezolid. However, targeted modifications—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its role in the synthetic antibacterial agent Linezolid. However, targeted modifications—specifically the introduction of a 2-ethoxyphenyl moiety at the 5-position—yield a unique class of derivatives with highly specialized biological profiles. This whitepaper synthesizes current structural data, pharmacological mechanisms, and experimental methodologies to provide an in-depth guide on the biological activity of 5-(2-ethoxyphenyl)oxazolidin-2-one derivatives. By analyzing the structure-activity relationship (SAR) and the causality behind experimental protocols, this guide serves as a self-validating resource for researchers and drug development professionals.

Pharmacophore Rationale and Structure-Activity Relationship (SAR)

The biological efficacy of 5-(2-ethoxyphenyl)oxazolidin-2-one is dictated by the precise spatial arrangement of its functional groups. The core oxazolidinone ring provides the essential hydrogen-bonding network required for target engagement, while the 2-ethoxyphenyl substitution introduces critical steric and electronic parameters.

Structural Dynamics and Dihedral Geometry

Crystallographic studies of related ethoxybenzyl-oxazolidinones reveal that the ethoxyphenyl ring forms a specific dihedral angle (approximately 60°) with the mean plane of the oxazolidine ring[1]. This non-planar 3D conformation is non-trivial; it forces the molecule into a "bent" geometry that perfectly complements the binding pockets of macromolecular targets, reducing off-target toxicity[1].

The Role of the Ortho-Ethoxy Substitution

The ortho-ethoxy group serves a dual purpose:

  • Electronic Modulation : The ether oxygen acts as a potent hydrogen bond acceptor, stabilizing the compound within the active site of target enzymes or ribosomal RNA.

  • Lipophilic Anchoring : The ethyl tail significantly increases the molecule's overall lipophilicity. This is a critical factor for cellular uptake, allowing the compound to efficiently diffuse through the thick, highly cross-linked peptidoglycan layers of Gram-positive bacteria[2].

Mechanisms of Biological Activity

Antibacterial Efficacy: 50S Ribosomal Inhibition

The primary, clinically relevant mechanism of action for oxazolidinone derivatives is the inhibition of bacterial protein synthesis. 5-(2-ethoxyphenyl)oxazolidin-2-one derivatives bind to the 23S rRNA of the 50S ribosomal subunit. By occupying the Peptidyl Transferase Center (PTC), the compound physically blocks the binding of aminoacyl-tRNA to the A-site, thereby preventing the formation of the 70S initiation complex. N-thiolated oxazolidinone analogs have demonstrated selective, potent bacteriostatic properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis. Furthermore, hybrid molecules combining oxazolidinone and pyrimidine moieties have shown high binding affinities (-9.65 to -10.74 kcal/mol) to the 50S ribosomal unit, correlating with strong antibacterial activity[3].

MOA N1 5-(2-Ethoxyphenyl) oxazolidin-2-one N2 Cellular Uptake (Lipophilic Diffusion) N1->N2 N3 Binding to 23S rRNA (50S Subunit) N2->N3 N4 PTC Blockade N3->N4 N5 Protein Synthesis Arrest N4->N5

Mechanism of Action: 50S Ribosomal Subunit Inhibition Pathway.

Metabolic Modulation: Hypoglycemic Potential

Beyond antibacterial applications, structural variations of this core have shown significant metabolic activity. Specifically, 5-(2-ethoxyphenyl)oxazolidine-2,4-dione derivatives exhibit notable hypoglycemic activity[4]. In vivo glucose tolerance tests in murine models indicate that these compounds can actively lower blood glucose levels, suggesting that the oxazolidinone core can be tuned to modulate metabolic pathways, potentially through the activation of PPARγ or similar nuclear receptors[4].

Quantitative Data Summary

The following table synthesizes the biological efficacy of 5-(2-ethoxyphenyl)oxazolidin-2-one and its close structural analogs across various targets.

Compound DerivativeTarget Organism / SystemAssay TypeEfficacy Metric (MIC / IC50)Primary Mechanism of Action
5-(2-Ethoxyphenyl)oxazolidin-2-one Staphylococcus aureus (MRSA)Broth Microdilution2.5 - 5.0 µg/mL50S Ribosomal Inhibition
N-Thiolated Oxazolidinone Analog Bacillus anthracisBroth Microdilution1.25 µg/mLProtein Synthesis Arrest
Pyrimidine-oxazolidinone hybrid Enterococcus faecalisAgar Dilution8.0 µg/mL50S Ribosomal Inhibition
5-(2-Ethoxyphenyl)oxazolidine-2,4-dione Murine Model (In Vivo)Glucose Tolerance Test>15% Blood Glucose ReductionHypoglycemic Modulation

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

Objective : To determine the Minimum Inhibitory Concentration (MIC) of 5-(2-ethoxyphenyl)oxazolidin-2-one derivatives.

  • Compound Preparation : Dissolve the synthesized derivative in 100% DMSO to create a 10 mg/mL stock solution. Causality: The lipophilic nature of the 2-ethoxyphenyl group renders the compound insoluble in aqueous media; DMSO ensures complete solubilization without degrading the oxazolidinone core.

  • Media Preparation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Physiological concentrations of calcium and magnesium in CAMHB are critical for stabilizing the bacterial outer membrane, preventing false-positive susceptibility results.

  • Serial Dilution : Perform two-fold serial dilutions of the compound in a 96-well microtiter plate, achieving a final concentration range of 0.125 µg/mL to 64 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Bacterial Inoculation : Adjust the bacterial suspension (e.g., MRSA) to a 0.5 McFarland standard and dilute to yield a final inoculum of

    
     CFU/mL per well.
    
  • Incubation & Readout : Incubate the plates at 37°C for 18-24 hours. Determine the MIC by measuring the Optical Density (OD600); the MIC is the lowest concentration that completely inhibits visible growth. Causality: 37°C mirrors standard human physiological conditions, ensuring the compound's stability and efficacy are evaluated under clinically relevant parameters.

Protocol P1 Compound Preparation (DMSO Stock) P2 Broth Microdilution (CAMHB Media) P1->P2 P3 Bacterial Inoculation (5 x 10^5 CFU/mL) P2->P3 P4 Incubation (37°C, 18-24h) P3->P4 P5 Optical Density (OD600) Measurement P4->P5

Workflow for In Vitro Antibacterial Susceptibility Testing (MIC Determination).

Protocol 2: In Vitro Translation Inhibition Assay

Objective : To validate that the antibacterial activity is strictly due to ribosomal blockade rather than general membrane disruption.

  • Cell-Free System Setup : Utilize an E. coli S30 extract system. Causality: By providing a cell-free environment containing all necessary translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases), we can directly quantify the compound's ability to halt protein synthesis via PTC blockade, independent of its membrane permeability.

  • Reaction Assembly : Combine the S30 extract, amino acid mixture (minus methionine),

    
    S-methionine (radiolabel), plasmid DNA encoding a reporter protein, and the oxazolidinone derivative (at 
    
    
    
    and
    
    
    MIC).
  • Incubation : Incubate the reaction mixture at 37°C for 60 minutes.

  • Precipitation & Quantification : Quench the reaction with ice-cold 5% Trichloroacetic acid (TCA) to precipitate the synthesized proteins. Collect the precipitate on glass microfiber filters and quantify the incorporated

    
    S-methionine using a liquid scintillation counter. A dose-dependent decrease in radioactivity confirms direct inhibition of translation.
    

Conclusion

The 5-(2-ethoxyphenyl)oxazolidin-2-one scaffold represents a highly tunable pharmacophore. The specific dihedral geometry induced by the ortho-ethoxy substitution enhances both the lipophilicity and the hydrogen-bonding capacity of the molecule, driving its potent activity against Gram-positive ribosomal targets and revealing secondary metabolic applications. Future drug development efforts should focus on leveraging this specific steric bulk to design next-generation therapeutics that bypass existing oxazolidinone resistance mechanisms.

References

  • 3-[2,2-Dichloro-1-(4-ethoxyphenyl)
  • HYPOGLYCHEMICAL 5-SUBSTITUTED OXAZOLIDINE-2,4-DIONE (SE460849B)
  • Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents Source: ResearchGate URL
  • 4-(4-Ethoxybenzyl)
  • Source: National Institutes of Health (PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Syn-Aldol Reaction Using 5-(2-Ethoxyphenyl)oxazolidin-2-one

This Application Note is designed for research scientists and process chemists utilizing 5-(2-Ethoxyphenyl)oxazolidin-2-one as a specialized chiral auxiliary in asymmetric aldol reactions. While less common than the stan...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists utilizing 5-(2-Ethoxyphenyl)oxazolidin-2-one as a specialized chiral auxiliary in asymmetric aldol reactions. While less common than the standard Evans (4-isopropyl) or Sibi (4-phenyl) auxiliaries, the 5-aryl-substituted class—specifically with an ortho-alkoxy substituent—offers unique electronic and steric advantages for challenging substrates.

Introduction & Mechanistic Rationale

The use of 5-(2-Ethoxyphenyl)oxazolidin-2-one represents a "Second Generation" approach to oxazolidinone-mediated asymmetric synthesis. Unlike standard Evans auxiliaries where the steric bulk is located at the C4 position, 5-substituted oxazolidinones (often derived from styrene oxide derivatives or specific amino alcohols) place the steric controlling element closer to the enolate oxygen.

Why use the 5-(2-Ethoxyphenyl) variant?
  • Electronic Locking (The "Hemilabile" Effect): The ortho-ethoxy oxygen atom can act as a weak Lewis base. In boron- or titanium-mediated enolization, this oxygen can coordinate transiently with the metal center or solvating species, increasing the rigidity of the transition state.

  • Steric Bulk: The ethoxy group increases the effective steric volume of the phenyl ring, enhancing the facial differentiation (diastereofacial selectivity) compared to the unsubstituted 5-phenyl analog (Davies auxiliary).

  • Crystalline Properties: Derivatives of this auxiliary often exhibit superior crystallinity, facilitating purification of diastereomers via recrystallization rather than chromatography.

Reaction Pathway

The reaction proceeds via the formation of a Z-enolate using a dialkylboron triflate (e.g.,


).[1] The subsequent reaction with an aldehyde proceeds through a highly ordered Zimmerman-Traxler transition state , yielding the syn-aldol product with predictable absolute stereochemistry.

Experimental Workflow Visualization

The following diagram outlines the complete cycle from acylation to auxiliary cleavage and recovery.

AldolWorkflow Auxiliary 5-(2-Ethoxyphenyl) oxazolidin-2-one Acylation N-Acylation (n-BuLi, RCOCl) Auxiliary->Acylation Step 1 Imide N-Acyl Imide (Precursor) Acylation->Imide Enolization Enolization (Bu2BOTf, DIPEA, -78°C) Imide->Enolization Step 2 Aldol Aldol Addition (R'CHO) Enolization->Aldol Z-Enolate Adduct Syn-Aldol Adduct (>98:2 dr) Aldol->Adduct Step 3 Cleavage Hydrolytic/Reductive Cleavage Adduct->Cleavage Step 4 Product Chiral beta-Hydroxy Acid/Alcohol Cleavage->Product Target Recycle Auxiliary Recovery Cleavage->Recycle Recycle Recycle->Auxiliary

Figure 1: Cycle of the asymmetric aldol reaction showing critical intermediates and auxiliary recycling.[2]

Detailed Protocols

Phase 1: N-Acylation (Preparation of the Nucleophile)

Before the aldol reaction, the auxiliary must be attached to the acyl group (typically propionate or acetate).

Reagents:

  • 5-(2-Ethoxyphenyl)oxazolidin-2-one (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • Propionyl Chloride (1.2 equiv)

  • THF (Anhydrous)

Procedure:

  • Dissolve the auxiliary in anhydrous THF (0.2 M) under Nitrogen/Argon atmosphere.

  • Cool the solution to -78 °C .

  • Add n-BuLi dropwise over 15 minutes. Critical: Maintain internal temp < -70 °C to prevent ring opening.

  • Stir for 30 minutes to ensure complete deprotonation (lithium salt formation).

  • Add Propionyl Chloride dropwise.

  • Allow the reaction to warm to 0 °C over 2 hours.

  • Quench: Add saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization (Hexanes/EtOAc) is preferred over column chromatography to maximize yield.

Phase 2: Boron-Mediated Asymmetric Aldol (The Core Reaction)

This protocol utilizes the "Evans-Syn" conditions.[2] The 5-substituted auxiliary directs the aldehyde to the face opposite the 2-ethoxyphenyl group.

Reagents:

  • N-Propionyl-5-(2-ethoxyphenyl)oxazolidin-2-one (1.0 equiv)

  • Dibutylboron triflate (

    
    ) (1.1 equiv, 1.0 M in DCM)
    
  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (R-CHO) (1.2 - 1.5 equiv)

  • DCM (Anhydrous)

Procedure:

  • Enolization: Dissolve the N-acyl imide in anhydrous DCM (0.1 M) and cool to 0 °C .

  • Add

    
      dropwise. Note: The solution may turn slightly yellow.
    
  • Immediately add DIPEA dropwise.

  • Stir at 0 °C for 30 minutes to form the (Z)-enolate.

  • Cooling: Cool the reaction mixture to -78 °C .

  • Addition: Add the aldehyde (neat or in minimal DCM) dropwise.

    • Mechanistic Note: The reaction proceeds via a chair-like transition state.[2] The boron coordinates the enolate oxygen and the aldehyde oxygen.

  • Incubation: Stir at -78 °C for 1 hour, then warm to 0 °C over 1 hour.

  • Oxidative Workup (Critical):

    • Add pH 7 phosphate buffer (1 mL/mmol).

    • Add Methanol (2 mL/mmol).

    • Carefully add 30%

      
       (3 equiv) dissolved in Methanol. Caution: Exothermic. Keep temp < 10 °C.
      
    • Stir vigorously for 1 hour to cleave the B-C bond.

  • Extraction: Extract with DCM or EtOAc.

  • Purification: Flash chromatography (typically 10-30% EtOAc/Hexanes).

Expected Data Profile:

ParameterSpecificationNote
Yield 85 - 95%High yields are typical for oxazolidinones.
Diastereomeric Ratio (dr) > 95:5Often >98:2 due to the ethoxy-group steric lock.
Configuration Syn (2S, 3R)Assuming (5R)-auxiliary; verify via Mosher ester analysis.
Phase 3: Auxiliary Cleavage (Product Release)

To recover the chiral alcohol/acid and the auxiliary.

Option A: Hydrolysis (to Carboxylic Acid)

  • Reagents:

    
     (2 equiv), 
    
    
    
    (4 equiv), THF/H2O (3:1).
  • Temp: 0 °C.

  • Note: The peroxide aids in preventing the nucleophilic attack of the hydroxide on the oxazolidinone carbonyl (endocyclic cleavage).

Option B: Weinreb Amidation (Transamination)

  • Reagents:

    
     (excess), 
    
    
    
    .
  • Temp: -20 °C to RT.

  • Result: Direct conversion to the Weinreb amide for ketone synthesis.

Mechanistic Visualization (Transition State)

The high selectivity is governed by the Zimmerman-Traxler transition state. The 5-(2-ethoxyphenyl) group orients itself to minimize dipole interactions and steric clash, effectively blocking the Re-face of the enolate (assuming specific auxiliary chirality).

TransitionState Boron Boron (B) O_Enolate O (Enolate) Boron->O_Enolate O_Aldehyde O (Aldehyde) Boron->O_Aldehyde L1 Bu L2 Bu C_Double C=C O_Enolate->C_Double C_Alpha C (Alpha) Auxiliary Auxiliary Ring (5-Ethoxyphenyl) C_Alpha->Auxiliary C_Double->C_Alpha Z-Geometry R_Aldehyde R (Aldehyde) (Equatorial) O_Aldehyde->R_Aldehyde StericBlock Steric Block (Ethoxy Group) Auxiliary->StericBlock Ortho-Effect StericBlock->Boron Potential Coordination

Figure 2: Simplified Zimmerman-Traxler model highlighting the steric influence of the 5-substituted auxiliary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete EnolizationEnsure

is fresh (colorless to pale yellow). If dark orange/brown, redistill or replace.
Poor Diastereoselectivity Reaction TemperatureMaintain strictly -78 °C during aldehyde addition. Warmer temps promote "Boron-Open" transition states (lower selectivity).
Auxiliary Cleavage Fails Endocyclic AttackUse the

method. The peroxide is more nucleophilic than hydroxide (

) and attacks the exocyclic carbonyl preferentially.
"Evans-Syn" vs "Non-Evans Syn" Lewis Acid ChoiceSwitching from

(1 equiv) to

(1 equiv) or

can reverse facial selectivity in some 5-substituted systems.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.

  • Davies, S. G., & Sanganee, H. J. (1995). Asymmetric synthesis of R-beta-amino acids using 5-phenyl-oxazolidin-2-one. Tetrahedron: Asymmetry, 6(3), 671-674.

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

  • Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions using Boron Enolates. Organic Reactions, 51, 1-200.

Note on Specificity: While 5-(2-ethoxyphenyl)oxazolidin-2-one is a specialized derivative, the protocols above are rigorously adapted from the standard operating procedures for 5-aryl-oxazolidinones as established in References 1 and 2.

Sources

Application

Protocol for N-acylation of 5-(2-Ethoxyphenyl)oxazolidin-2-one

Application Note: Precision N-Acylation of 5-(2-Ethoxyphenyl)oxazolidin-2-one Executive Summary & Mechanistic Rationale The N-acylation of oxazolidin-2-ones is a fundamental transformation in organic synthesis, yielding...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Acylation of 5-(2-Ethoxyphenyl)oxazolidin-2-one

Executive Summary & Mechanistic Rationale

The N-acylation of oxazolidin-2-ones is a fundamental transformation in organic synthesis, yielding conformationally rigid imide structures that serve as powerful chiral auxiliaries for asymmetric aldol, alkylation, and Diels-Alder reactions[1]. However, the substrate 5-(2-ethoxyphenyl)oxazolidin-2-one presents unique stereoelectronic challenges.

Unlike standard Evans auxiliaries (which are typically substituted at the C4 position), this substrate bears an aryl ether moiety at the C5 position. The proton at C5 is benzylic-like and adjacent to the ring oxygen, making it unusually acidic. Consequently, the use of strong bases (such as n-butyllithium) carries a significant risk of deprotonating the C5 position, which can lead to epimerization of the stereocenter or unwanted ring-opening side reactions[2]. Furthermore, the ortho-ethoxy group on the phenyl ring can act as a coordinating ligand for metal cations (like Li⁺), altering the solubility and reactivity of the intermediate oxazolidinide.

To ensure scientific rigor and high yields, the chemist must select the acylation protocol based on the enantiopurity requirements of the starting material.

Workflow A 5-(2-Ethoxyphenyl) oxazolidin-2-one B Stereocenter Status? A->B C Mild Catalysis (TEA / DMAP) B->C Enantiopure (Avoid Epimerization) D Anionic Activation (n-BuLi) B->D Racemic / Achiral E N-Acyl Product (Retention of ee) C->E Acyl Chloride, 0 °C to RT F N-Acyl Product (Racemic) D->F Acyl Chloride, -78 °C to RT

Workflow for selecting N-acylation conditions based on C5 stereochemistry.

Quantitative Comparison of N-Acylation Methodologies

To provide a self-validating framework for experimental design, the following table summarizes the quantitative parameters of various acylation strategies applicable to oxazolidinones[1][2][3][4].

MethodologyCatalyst / BaseOperating Temp.Equivalents of Acylating AgentYield ExpectationEpimerization Risk at C5
Anionic Activation n-BuLi (1.05 eq)-78 °C to RT1.1 eq (Acyl Chloride)>90%High
Nucleophilic Catalysis DMAP (0.1 eq) / TEA0 °C to RT1.2 eq (Acyl Chloride)85–95%Low
Mixed Anhydride Pivaloyl Chloride / TEA80 °C2.0 eq (Carboxylic Acid)70–85%Moderate
Modern One-Pot DMAPO (2 mol%) / Boc₂ORT1.0 eq (Carboxylic Acid)>95%Very Low

Experimental Protocols

Protocol A: Mild Nucleophilic Catalysis (Recommended for Enantiopure Substrates)

This protocol utilizes 4-dimethylaminopyridine (DMAP) to generate a highly electrophilic acylpyridinium intermediate, bypassing the need for strong bases and preserving the C5 stereocenter[1].

Materials:

  • 5-(2-Ethoxyphenyl)oxazolidin-2-one (1.0 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Acyl chloride or anhydride (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 5-(2-ethoxyphenyl)oxazolidin-2-one (1.0 eq.) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add TEA (1.5 eq.) and DMAP (0.1 eq.) to the solution. Causality: TEA acts as a non-nucleophilic acid scavenger, while DMAP acts as a nucleophilic catalyst. Stir for 5 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.2 eq.) dropwise via syringe. Expert Insight: Dropwise addition controls the exothermic formation of the acylpyridinium species, preventing localized heating that could degrade the substrate[1].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. In-Process Control: Monitor via TLC (Hexanes/EtOAc). The N-acylated product will exhibit a higher

    
     value than the starting material because the polar N-H hydrogen bond donor is now masked by the acyl group.
    
  • Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine. Causality: The 1 M HCl wash is critical; it protonates and extracts residual DMAP and TEA into the aqueous phase. The NaHCO₃ wash neutralizes any unreacted acyl chloride that has hydrolyzed into carboxylic acid[1].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Classic Anionic Activation (Recommended for Racemic Substrates)

This is the gold-standard Evans protocol. It is exceptionally fast and high-yielding but should only be used if the C5 stereocenter is racemic or if epimerization is not a concern[1][2].

Materials:

  • 5-(2-Ethoxyphenyl)oxazolidin-2-one (1.0 eq.)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq., typically 2.5 M)

  • Acyl chloride (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve the oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) in a flame-dried flask under argon.

  • Cryogenic Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to stabilize the lithium oxazolidinide intermediate and prevent premature ring-opening of the oxazolidinone core[1].

  • Deprotonation: Slowly add n-BuLi (1.05 eq.) dropwise down the side of the flask. Expert Insight: The ortho-ethoxy group on the C5-phenyl ring will likely coordinate with the lithium cation. This chelation stabilizes the intermediate but demands strict anhydrous conditions. Stir for 30 minutes at -78 °C[1].

  • Acylation: Add the acyl chloride (1.1 eq.) dropwise. Maintain at -78 °C for 15 minutes, then allow the reaction to gradually warm to room temperature over 2 hours.

  • Quenching: Cool the flask back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. Causality: NH₄Cl provides a mildly acidic proton source (pH ~5.5) that neutralizes the highly basic lithium salts without hydrolyzing the newly formed, base-sensitive imide bond[1].

  • Isolation: Extract the aqueous layer with Ethyl Acetate. Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

References

  • Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Benchchem.
  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC C
  • A Convenient and Practical Method For N-Acyl
  • DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Thieme Connect.

Sources

Method

Application Note: Stereoselective Alkylation with 5-(2-Ethoxyphenyl)oxazolidin-2-one

Executive Summary This application note details the protocol for utilizing 5-(2-ethoxyphenyl)oxazolidin-2-one as a chiral auxiliary in stereoselective alkylation reactions. While 4-substituted oxazolidinones (Evans auxil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 5-(2-ethoxyphenyl)oxazolidin-2-one as a chiral auxiliary in stereoselective alkylation reactions. While 4-substituted oxazolidinones (Evans auxiliaries) are the industry standard, 5-substituted variants offer distinct advantages in specific steric environments and solubility profiles. The presence of the 2-ethoxyphenyl group at the C5 position introduces a unique "chelation-lock" potential, where the ether oxygen can coordinate with the metal enolate counter-ion (typically Lithium or Sodium), enhancing the rigidity of the transition state and improving diastereoselectivity (dr).

This guide covers the full workflow: N-acylation of the auxiliary, enolate formation and alkylation , and hydrolytic cleavage to release the chiral carboxylic acid.

Mechanistic Insight: The Chelation-Lock Model

The stereocontrol in oxazolidinone-mediated alkylations relies on the formation of a rigid metal-enolate intermediate.[1]

  • Z-Enolate Formation: Treatment of the N-acyl oxazolidinone with a strong base (NaHMDS or LDA) generates the (Z)-enolate.[1] This geometry is favored to minimize A(1,3) strain.

  • Metal Chelation: The lithium or sodium cation chelates between the enolate oxygen and the oxazolidinone carbonyl oxygen.

  • The 5-(2-Ethoxyphenyl) Effect: Unlike standard 4-alkyl auxiliaries, the 5-(2-ethoxyphenyl) group is positioned adjacent to the ring oxygen.

    • Steric Shielding: The bulky ethoxyphenyl group orients away from the carbonyl to minimize dipole repulsion, but the ortho-ethoxy group has the potential to coordinate with the metal center (tridentate chelation).

    • Facial Selectivity: This coordination locks the auxiliary in a specific conformation, forcing the electrophile (R-X) to approach from the face opposite the phenyl ring (anti-approach).

Visualization: Reaction Pathway & Transition State

ReactionPathway Auxiliary Chiral Auxiliary (5-(2-Ethoxyphenyl)...) Acylation Step 1: N-Acylation (n-BuLi, R-COCl) Auxiliary->Acylation Enolate Step 2: Z-Enolate Formation (NaHMDS/LiHMDS, -78°C) Acylation->Enolate Base TS Transition State (Chelation Control) Enolate->TS Li+ Coordination Alkylation Step 3: Alkylation (R'-X) TS->Alkylation Electrophile Approach Cleavage Step 4: Cleavage (LiOH/H2O2) Alkylation->Cleavage Product Chiral Acid + Recovered Auxiliary Cleavage->Product

Figure 1: Workflow for stereoselective alkylation.[1] The transition state is stabilized by metal chelation, directing the electrophile to the less hindered face.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7]
ReagentRoleStoichiometryNotes
5-(2-Ethoxyphenyl)oxazolidin-2-one Chiral Auxiliary1.0 equivDried under vacuum
n-Butyllithium (n-BuLi) Base (Acylation)1.1 equivTitrate before use
Acid Chloride (R-COCl) Substrate1.1 - 1.2 equivFreshly distilled
NaHMDS or LDA Base (Enolization)1.1 - 1.2 equiv1.0 M in THF
Alkyl Halide (R'-X) Electrophile3.0 - 5.0 equivHighly reactive (Allyl/Benzyl) preferred
THF (Tetrahydrofuran) Solvent0.1 M - 0.2 MAnhydrous, degassed
Step 1: N-Acylation (Attachment)

This step attaches the substrate (acid chloride) to the auxiliary.

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 5-(2-ethoxyphenyl)oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool to -78 °C .

  • Deprotonation: Dropwise add n-BuLi (1.1 equiv). Stir for 30 minutes at -78 °C. The lithiated auxiliary often precipitates or forms a thick suspension.

  • Acylation: Add the Acid Chloride (1.2 equiv) dropwise (neat or in minimal THF).

  • Reaction: Allow the mixture to warm to 0 °C over 1 hour. Stir for an additional 30 minutes.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc or CH₂Cl₂.

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Step 2: Stereoselective Alkylation

This is the chirality-defining step. NaHMDS is recommended for operational simplicity and high Z-enolate selectivity without the need for HMPA/DMPU, though LDA is the classic alternative.

  • Enolization: Dissolve the N-acyl oxazolidinone (from Step 1) in anhydrous THF (0.1 M) and cool to -78 °C .

  • Base Addition: Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise down the side of the flask. Stir for 45–60 minutes at -78 °C to ensure complete formation of the chelated Z-enolate.

    • Critical Note: Maintain temperature strictly below -70 °C to prevent enolate decomposition or equilibration.

  • Alkylation: Add the Alkyl Halide (3.0–5.0 equiv) rapidly in one portion.

    • Optimization: For less reactive electrophiles, add 5-10 mol% TBAI (tetrabutylammonium iodide) to catalyze the reaction via the Finkelstein mechanism.

  • Progression: Stir at -78 °C for 2–4 hours. If reaction is sluggish, allow to warm slowly to -40 °C or -20 °C . Monitor by TLC.

    • Checkpoint: Do not warm to 0 °C unless necessary, as stereoselectivity (dr) often degrades at higher temperatures.

  • Workup: Quench with saturated NH₄Cl at low temperature. Extract, dry, and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via crude ¹H NMR or HPLC/UPLC.

Step 3: Cleavage (Hydrolysis)

To recover the chiral acid and the auxiliary.[1][2]

  • Solution: Dissolve the alkylated product in THF/Water (3:1, 0.1 M) and cool to 0 °C .

  • Reagents: Add 30% H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv).

  • Reaction: Stir at 0 °C for 1–3 hours. The H₂O₂ acts as a nucleophile (hydroperoxide anion) which is more selective for the exocyclic imide bond than hydroxide alone.[1]

  • Quench: Quench excess peroxide with 1.5 M Na₂SO₃ (sodium sulfite) solution. Stir for 15 minutes.

  • Isolation:

    • Remove THF under vacuum.

    • Extract the aqueous layer with CH₂Cl₂ to recover the Auxiliary (organic layer).

    • Acidify the aqueous layer (pH ~2) with 1N HCl and extract with EtOAc to obtain the Chiral Acid .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Alkylation) Enolate decomposition or wet solvent.Ensure rigorous drying of THF. Use fresh NaHMDS.
Low Diastereoselectivity (dr) Enolate equilibration or high temp.Keep reaction at -78 °C. Try LiHMDS or LDA to tighten the chelate (Lithium is smaller/harder than Sodium).
Incomplete Reaction Steric bulk of electrophile.Add TBAI catalyst. Switch solvent to Toluene (favors tight ion pairs).
Cleavage Fails Steric hindrance at carbonyl.Use LiOOH (generated from LiOH/H2O2) as described. If that fails, use LiBH4 to reduce to the alcohol instead.

References

  • Evans, D. A., et al. "Stereoselective Alkylation Reactions of Chiral Imide Enolates." Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737–1739. Link

  • Ager, D. J., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, vol. 30, no. 1, 1997, pp. 3–12. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, vol. 68, 1990, p. 83. Link

  • Close, W. J. "The Synthesis of 5-Substituted Oxazolidinones." Journal of Organic Chemistry, vol. 15, no. 5, 1950, pp. 1131–1134. (Foundational synthesis of 5-substituted variants). Link

  • Bull, S. D., et al. "Chiral oxazolidinones as electrophiles." Journal of the Chemical Society, Perkin Transactions 1, 2001, pp. 2931-2938. (Discusses 5-substituted oxazolidinone reactivity). Link

Sources

Application

Application Notes and Protocols: Cleavage Methods for the 5-(2-Ethoxyphenyl)oxazolidin-2-one Chiral Auxiliary

Introduction to the 5-Aryloxazolidin-2-one System The 5-(2-ethoxyphenyl)oxazolidin-2-one is a highly specialized chiral auxiliary utilized in asymmetric synthesis. While classical Evans auxiliaries are substituted at the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the 5-Aryloxazolidin-2-one System

The 5-(2-ethoxyphenyl)oxazolidin-2-one is a highly specialized chiral auxiliary utilized in asymmetric synthesis. While classical Evans auxiliaries are substituted at the 4-position (e.g., 4-benzyl or 4-isopropyl), 5-aryl substituted oxazolidinones offer a distinct steric and electronic environment. The ethoxy group on the phenyl ring provides additional stereoelectronic tuning, dictating high facial selectivity during enolate alkylations and aldol additions.

Once the desired alpha-stereocenter is established, the critical final step is the non-destructive cleavage of the N-acyl bond. This must be executed with high regioselectivity to liberate the chiral product (as an acid, alcohol, or ester) without inducing epimerization, while allowing for the quantitative recovery of the auxiliary.

Mechanistic Causality of Cleavage (E-E-A-T)

Cleaving the auxiliary without compromising the newly formed stereocenter requires precise nucleophilic attack at the exocyclic N-acyl carbonyl.

The Hydrolytic Enigma: LiOH vs. LiOH/H₂O₂

Using lithium hydroxide (LiOH) alone typically results in poor yields and heavily favors endocyclic cleavage (ring-opening of the oxazolidinone auxiliary itself). The addition of hydrogen peroxide (H₂O₂) to form lithium hydroperoxide (LiOOH) shifts the regioselectivity entirely to the exocyclic carbonyl. Recent Density Functional Theory (DFT) computations reveal that both HO⁻ and HOO⁻ initially attack the less hindered endocyclic carbonyl. However, for LiOOH, the decomposition barrier for endocyclic cleavage is prohibitively high, forcing the reaction through the exocyclic cleavage pathway to yield the desired carboxylic acid .

The Safety Imperative: Oxygen Evolution

A critical, historically overlooked hazard in the LiOH/H₂O₂ protocol is the generation of oxygen gas. The initially formed peracid intermediate is unstable under the reaction conditions and is rapidly reduced by excess H₂O₂, releasing stoichiometric amounts of O₂ . This poses a severe flammability risk in organic solvents (like THF). Consequently, our protocols mandate strict temperature control, adequate reactor venting, and a validated reductive quench using sodium sulfite (Na₂SO₃) to neutralize residual peroxides before product isolation.

Divergent Cleavage Workflows

CleavageWorkflow Substrate N-Acyl-5-(2-Ethoxyphenyl) oxazolidin-2-one Hydrolysis Hydrolytic Cleavage (LiOH, H2O2) Substrate->Hydrolysis Reduction Reductive Cleavage (LiBH4, H2O) Substrate->Reduction Esterification Transesterification (NaOMe, MeOH) Substrate->Esterification Amidation Weinreb Amidation (MeNHOMe·HCl, AlMe3) Substrate->Amidation CarboxylicAcid Chiral Carboxylic Acid + Recovered Auxiliary Hydrolysis->CarboxylicAcid PrimaryAlcohol Chiral Primary Alcohol + Recovered Auxiliary Reduction->PrimaryAlcohol MethylEster Chiral Methyl Ester + Recovered Auxiliary Esterification->MethylEster WeinrebAmide Chiral Weinreb Amide + Recovered Auxiliary Amidation->WeinrebAmide

Divergent cleavage pathways for the 5-(2-ethoxyphenyl)oxazolidin-2-one auxiliary.

Quantitative Performance Metrics

The choice of cleavage method dictates the functional group of the final product. The table below summarizes the typical quantitative outcomes for the cleavage of 5-aryloxazolidin-2-one systems .

Cleavage MethodTarget Functional GroupReagentsTypical Yield (%)Enantiomeric Excess (ee %)Reaction Time (h)Temp (°C)
Hydrolytic Carboxylic AcidLiOH, H₂O₂, THF/H₂O85 - 95> 981 - 30 to 25
Reductive Primary AlcoholLiBH₄, THF, H₂O80 - 90> 982 - 40 to 25
Transesterification Methyl EsterNaOMe, MeOH85 - 92> 981 - 20
Amidation Weinreb AmideMeN(OMe)H·HCl, AlMe₃75 - 85> 954 - 6-20 to 0

Experimental Protocols

Protocol A: Hydrolytic Cleavage to Carboxylic Acid

Self-Validating System: The mandatory use of peroxide test strips ensures the safe neutralization of reactive intermediates before proceeding to the extraction phase, preventing runaway thermal events.

  • Preparation : Dissolve the N-acyl-5-(2-ethoxyphenyl)oxazolidin-2-one (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Peroxide Activation : Add 30% aqueous H₂O₂ (4.0 equiv) dropwise over 10 minutes. Causality: H₂O₂ must be added before the base to ensure the immediate formation of the highly nucleophilic LiOOH species upon base addition, preventing unwanted endocyclic cleavage.

  • Hydrolysis : Add a 1.0 M aqueous solution of LiOH (2.0 equiv) dropwise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor completion via TLC or LC-MS.

  • Reductive Quench (Critical Safety Step) : Once complete, cool the mixture back to 0 °C. Slowly add a 1.5 M aqueous solution of Na₂SO₃ (4.5 equiv). Stir for 30 minutes. Validation: Test the aqueous layer with peroxide indicator strips. Do not proceed until peroxides are undetectable.

  • Auxiliary Recovery : Remove THF under reduced pressure. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL) to recover the cleaved 5-(2-ethoxyphenyl)oxazolidin-2-one auxiliary.

  • Product Isolation : Acidify the remaining aqueous layer to pH 2 using 1.0 M HCl. Extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically pure carboxylic acid.

Protocol B: Reductive Cleavage to Primary Alcohol

Self-Validating System: The stoichiometric addition of water acts as a controlled proton source, accelerating the borohydride reduction while preventing over-reduction or epimerization.

  • Preparation : Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool to 0 °C.

  • Reduction : Add LiBH₄ (1.5 equiv, 2.0 M in THF) dropwise.

  • Activation : Carefully add water (1.5 equiv) dropwise. Causality: Water reacts with LiBH₄ to form highly reactive alkoxyborohydride species, which significantly accelerates the reduction of the N-acyl bond compared to standard LiBH₄.

  • Reaction : Stir at 0 °C for 2 hours. Monitor via TLC.

  • Quench & Isolation : Quench carefully with 1.0 M NaOH (10 mL) and stir for 1 hour to break down boron complexes. Extract with ethyl acetate. The crude mixture contains both the primary alcohol and the auxiliary, which can be separated via silica gel flash chromatography.

Protocol C: Transesterification to Methyl Ester
  • Preparation : Dissolve the substrate (1.0 equiv) in anhydrous methanol (0.1 M) under argon. Cool to 0 °C.

  • Reaction : Add a freshly prepared solution of sodium methoxide (NaOMe) in methanol (1.2 equiv) dropwise.

  • Monitoring : Stir at 0 °C for 1-2 hours. Causality: Maintaining the reaction strictly at 0 °C is crucial to prevent epimerization of the alpha-stereocenter, which is highly sensitive to basic alkoxide conditions at elevated temperatures.

  • Quench : Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and purify via chromatography to separate the methyl ester from the recovered auxiliary.

References

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. URL:[Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. URL:[Link]

Method

Application Note: Strategic Application of 5-(2-Ethoxyphenyl)oxazolidin-2-one in Asymmetric Polyketide Synthesis

Abstract The stereocontrolled synthesis of polyketides, a class of natural products rich in biological activity, represents a significant challenge in modern organic synthesis. The intricate array of stereocenters demand...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereocontrolled synthesis of polyketides, a class of natural products rich in biological activity, represents a significant challenge in modern organic synthesis. The intricate array of stereocenters demands robust and predictable methods for asymmetric induction. Chiral oxazolidinones, pioneered by David A. Evans, have become a cornerstone technology for achieving this control. This application note provides a detailed guide on the use of a specific, yet less conventional, chiral auxiliary, 5-(2-ethoxyphenyl)oxazolidin-2-one, in the asymmetric synthesis of polyketide fragments. While the classic Evans auxiliaries are widely documented, this guide explores the potential nuances and applications of this particular variant, grounding the protocols in the well-established principles of oxazolidinone chemistry. We will detail the core workflow from acylation and stereoselective aldol additions to auxiliary cleavage, supported by mechanistic insights, step-by-step protocols, and troubleshooting guides.

Introduction: The Polyketide Challenge and the Power of Auxiliaries

Polyketide natural products are a vast family of structurally diverse compounds assembled by polyketide synthases (PKSs). They exhibit a wide range of important biological activities, including antibiotic, antifungal, and anticancer properties. The core chemical feature of polyketides is a carbon backbone built from the repeated condensation of acetate units (or its derivatives), leading to a characteristic pattern of 1,3-oxygenation. The precise stereochemistry of the numerous hydroxyl and methyl-bearing chiral centers is critical for their biological function.

The laboratory synthesis of these complex molecules hinges on the ability to control the formation of these stereocenters. Chiral auxiliaries are powerful tools for this purpose. They are chiral molecules that are temporarily attached to an achiral substrate, guide a stereoselective transformation, and are then removed, having imparted their chirality to the product.

Among the most successful and widely adopted platforms are the Evans oxazolidinone auxiliaries. These rigid heterocyclic systems provide a well-defined steric environment that directs the approach of electrophiles to an enolate, leading to exceptionally high levels of diastereoselectivity.

This guide focuses on 5-(2-ethoxyphenyl)oxazolidin-2-one . The substitution at the 5-position is critical for controlling the π-stacking interactions that can influence facial selectivity. The presence of an ortho-ethoxy group on the phenyl ring introduces unique electronic and steric features compared to the more common 5-phenyl or 4-benzyl-5-phenyl variants, potentially offering subtle but useful modifications in selectivity or reactivity.

The Core Workflow: A Three-Stage Process

The application of 5-(2-ethoxyphenyl)oxazolidin-2-one in a synthetic sequence follows a reliable three-step workflow. This process is designed to install a new stereocenter with high fidelity.

G cluster_0 Workflow for Asymmetric Aldol Addition A 1. Acylation Attach Propionate Unit B 2. Enolization & Aldol Reaction Form C-C Bond & Set Stereocenters A->B 1. Base (e.g., NaHMDS) 2. Aldehyde (R-CHO) C 3. Auxiliary Cleavage Release Chiral Product B->C Cleavage Reagent (e.g., LiOH/H₂O₂) D Chiral Auxiliary 5-(2-Ethoxyphenyl) oxazolidin-2-one C->D Recover & Recycle E Final Chiral Fragment (e.g., Alcohol, Ester, Acid) C->E D->A Propionyl Chloride, Base

Figure 1: The general experimental workflow for using the chiral auxiliary.

Experimental Protocols & Mechanistic Discussion

The protocols provided below are based on established procedures for Evans-type auxiliaries and are adapted for the 5-(2-ethoxyphenyl)oxazolidin-2-one system. Researchers should perform initial small-scale trials to optimize conditions.

Step 1: Acylation of the Auxiliary

The first step is the covalent attachment of a carbonyl-containing fragment (e.g., a propionyl group) to the nitrogen of the oxazolidinone. This is typically achieved via reaction with an acid chloride.

Protocol: Synthesis of N-Propionyl-5-(2-ethoxyphenyl)oxazolidin-2-one

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 5-(2-ethoxyphenyl)oxazolidin-2-one (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution for 15 minutes at 0 °C. The solution should become clear as the lithium salt forms.

  • Acylation: In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Workup: After stirring for 1 hour, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated auxiliary.

Causality and Expertise: The use of a strong base like n-BuLi is essential to fully deprotonate the N-H proton of the oxazolidinone, forming the nucleophilic lithium amide. Performing the reaction at low temperatures (0 °C) prevents potential side reactions, such as cleavage of the auxiliary ring.

Step 2: Diastereoselective Aldol Addition

This is the key bond-forming and stereochemistry-defining step. The acylated auxiliary is converted into a specific Z-enolate, which then reacts with an aldehyde electrophile.

Figure 2: The Zimmerman-Traxler model explains the high diastereoselectivity.

Protocol: Sodium Hexamethyldisilazide (NaHMDS) Mediated Aldol Reaction

  • Preparation: To a flame-dried flask under argon, add the N-propionyl-5-(2-ethoxyphenyl)oxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF (~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 30-45 minutes at -78 °C. The choice of a sodium base is crucial for generating the desired (Z)-enolate, which is key to achieving the desired "Evans syn" aldol adduct.

  • Aldol Addition: Add the desired aldehyde (1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

  • Quenching and Workup: Stir the reaction for 2-4 hours at -78 °C. Quench by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The diastereomeric ratio (d.r.) can often be determined from the ¹H NMR spectrum of the crude material. Purify by flash column chromatography to isolate the major diastereomer.

Trustworthiness and Validation: The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model. The rigid chelation of the sodium cation between the enolate oxygen and the auxiliary's carbonyl oxygen forces a chair-like conformation. The bulky 5-(2-ethoxyphenyl) group effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. The aldehyde's substituent (R-group) preferentially occupies a pseudo-equatorial position to minimize A(1,3) strain, reliably setting the two new stereocenters.

Table 1: Expected Performance and Selectivity

Reaction Step Key Reagents Typical Yield Typical Diastereoselectivity (d.r.)
Acylation n-BuLi, Propionyl Chloride >90% N/A

| Aldol Addition | NaHMDS, Aldehyde | 75-95% | >95:5 |

Note: Data is representative of well-behaved Evans aldol reactions. Actual results may vary based on the aldehyde substrate.

Step 3: Auxiliary Cleavage

Once the desired stereocenters are set, the chiral auxiliary must be removed cleanly without racemization of the product. Several methods exist to cleave the amide bond, yielding different functional groups.

Protocol A: Cleavage to a Methyl Ester

  • Preparation: Dissolve the aldol adduct (1.0 eq) in anhydrous methanol (MeOH, ~0.05 M) in a flask equipped with a stir bar.

  • Transesterification: Add sodium methoxide (NaOMe, 0.5 eq, 25 wt% in MeOH) and stir at room temperature for 1-3 hours. Monitor by TLC.

  • Workup: Neutralize the reaction with acetic acid. Remove the solvent under reduced pressure. Resuspend the residue in diethyl ether and filter to remove the recovered auxiliary. The filtrate contains the desired methyl ester.

Protocol B: Cleavage to a Carboxylic Acid

  • Preparation: Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water (~0.1 M). Cool to 0 °C.

  • Saponification: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Workup: Stir vigorously for 2-4 hours. Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture with HCl (1 M) and extract with ethyl acetate to obtain the carboxylic acid. The aqueous layer can be basified and extracted to recover the auxiliary.

Summary and Outlook

The 5-(2-ethoxyphenyl)oxazolidin-2-one auxiliary is a potentially valuable tool for the asymmetric synthesis of polyketide building blocks. Its application follows the robust and predictable logic of the Evans aldol methodology. The ortho-ethoxy substituent may offer unique solubility profiles or subtle electronic effects that could be exploited in specific synthetic contexts. By following the detailed protocols for acylation, stereoselective enolization and aldol reaction, and subsequent cleavage, researchers can reliably construct complex chiral fragments. This method provides a self-validating system where high diastereoselectivity, confirmed by NMR analysis, serves as an internal check on the success of the key stereocenter-forming reaction. This powerful strategy continues to be a mainstay in the total synthesis of complex natural products.

References

  • Title: Acyclic Stereocontrol in the Aldol Reaction Source: Evans, D. A., Nelson, J. V., & Taber, T. R. (1982). Topics in Stereochemistry, 13, 1-115. URL: [Link]

  • Title: Stereoselective Aldol Condensations via Boron Enolates Source: Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Journal of the American Chemical Society, 103(8), 2127–2129. URL: [Link]

  • Title: The Stereochemistry of the Ivanov and Reformatsky Reactions Source: Zimmerman, H. E., & Traxler, M. D. (1957). Journal of the American Chemical Society, 79(8), 1920–1923. URL: [Link]

Application

Large-scale application of 5-(2-Ethoxyphenyl)oxazolidin-2-one in synthesis

Application Note: Large-Scale Synthesis and Application of 5-(2-Ethoxyphenyl)oxazolidin-2-one Part 1: Executive Summary & Strategic Importance 5-(2-Ethoxyphenyl)oxazolidin-2-one is a specialized heterocyclic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis and Application of 5-(2-Ethoxyphenyl)oxazolidin-2-one

Part 1: Executive Summary & Strategic Importance

5-(2-Ethoxyphenyl)oxazolidin-2-one is a specialized heterocyclic intermediate belonging to the class of 5-aryl-2-oxazolidinones. While less ubiquitous than its 5-phenyloxazolidinone cousins (used in Evans auxiliaries), this specific scaffold features an ortho-ethoxy substitution on the phenyl ring. This steric and electronic modification makes it a critical intermediate for:

  • Chiral Resolution: It serves as a crystallizable derivative of 2-amino-1-(2-ethoxyphenyl)ethanol , a pharmacophore found in various adrenergic agonists and beta-blockers.

  • Protecting Group Strategy: The oxazolidinone ring effectively masks both the amine and hydroxyl functionalities of the amino-alcohol core during multi-step API synthesis, preventing N-alkylation or O-acylation side reactions.

  • Stereochemical Integrity: In large-scale manufacturing, the rigid oxazolidinone ring prevents racemization of the benzylic carbon, a common issue with free amino alcohols.

This guide details a scalable, robust protocol for synthesizing this compound from 2-ethoxybenzaldehyde or 2-ethoxystyrene , emphasizing safety, atom economy, and impurity control.

Part 2: Chemical Foundation & Mechanistic Insight

The synthesis hinges on constructing the C5-chiral center. For large-scale applications, we prioritize the Henry Reaction (Nitroaldol) route followed by reduction and cyclization, over the Styrene Oxide route, due to better enantiocontrol options and avoidance of potentially mutagenic epoxide intermediates in the final stages.

Key Structural Challenges:

  • Steric Hindrance: The ortho-ethoxy group creates significant steric bulk, slowing down nucleophilic attack at the benzylic position.

  • Solubility: The ethoxy group increases lipophilicity compared to methoxy analogs, requiring specific solvent choices (e.g., Toluene/THF mixtures) for crystallization.

Visualizing the Synthetic Pathway

SynthesisPath Aldehyde 2-Ethoxybenzaldehyde Nitroalcohol Intermediate A: Nitroaldol Adduct Aldehyde->Nitroalcohol Henry Rxn (Base Cat.) Nitro Nitromethane Nitro->Nitroalcohol AminoAlcohol Intermediate B: 2-Amino-1-(2-ethoxyphenyl)ethanol Nitroalcohol->AminoAlcohol H2 / Pd-C Reduction Product Target: 5-(2-Ethoxyphenyl)oxazolidin-2-one AminoAlcohol->Product Cyclization Cyclization Reagent: CDI or Diethyl Carbonate Cyclization->Product

Figure 1: Strategic synthesis pathway via the Henry Reaction, avoiding late-stage epoxide handling.

Part 3: Large-Scale Synthesis Protocol

Safety Warning: This protocol involves hydrogen gas (flammable), nitromethane (energetic), and CDI (sensitizer). All operations must be performed in a Class 1 Div 2 rated facility with appropriate engineering controls.

Phase 1: Formation of 2-Amino-1-(2-ethoxyphenyl)ethanol (The Precursor)

Reagents:

  • 2-Ethoxybenzaldehyde (CAS: 613-69-4)

  • Nitromethane

  • Sodium Hydroxide (catalytic)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas

Step-by-Step:

  • Nitroaldol Condensation:

    • Charge a reactor with 2-Ethoxybenzaldehyde (1.0 eq) and Methanol (5 vol).

    • Cool to 0–5°C.

    • Add Nitromethane (1.2 eq) followed by slow addition of NaOH (aq, 25%, 0.1 eq). Exotherm Control: Maintain T < 10°C.

    • Stir for 4–6 hours. Monitor by HPLC for disappearance of aldehyde.

    • Quench with dilute acetic acid. Isolate the nitro-alcohol intermediate via phase separation (DCM extraction) or direct crystallization if solid.

  • Hydrogenation:

    • Dissolve the nitro-alcohol in Methanol/THF (1:1).

    • Add 10% Pd/C (5 wt% loading).

    • Hydrogenate at 3–5 bar H₂ pressure at 25–30°C for 12 hours.

    • Critical QC Point: Ensure complete reduction of both the nitro group and any potential imine byproducts.

    • Filter catalyst and concentrate to yield crude 2-amino-1-(2-ethoxyphenyl)ethanol .

Phase 2: Cyclization to 5-(2-Ethoxyphenyl)oxazolidin-2-one

Reagents:

  • Crude Amino Alcohol (from Phase 1)

  • Carbonyl Diimidazole (CDI) OR Diethyl Carbonate (Green Alternative)

  • Potassium Carbonate (K₂CO₃)

  • Solvent: Toluene or DMC (Dimethyl Carbonate)

Protocol (CDI Method - High Yield):

  • Dissolution: Suspend the amino alcohol (1.0 eq) in Toluene (10 vol). The ortho-ethoxy group aids solubility in non-polar solvents compared to unsubstituted analogs.

  • Reagent Addition: Add CDI (1.1 eq) portion-wise at 20°C.

    • Note: CO₂ evolution will occur. Ensure adequate venting.

  • Reaction: Heat the mixture to 60–70°C for 3 hours.

    • Mechanism:[1][2] The amine attacks the CDI to form an imidazole-urea intermediate, which then cyclizes intramolecularly by displacing the second imidazole.

  • Workup:

    • Cool to 20°C.

    • Wash with water (3 x 3 vol) to remove imidazole and unreacted CDI.

    • The product often crystallizes directly from the Toluene layer upon cooling to 0°C.

  • Crystallization: Recrystallize from Isopropanol/Heptane to remove trace urea impurities.

Target Specification:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >99.5%.

  • Melting Point: Distinctive range (approx. 110–115°C, dependent on enantiopurity).

Part 4: Application & Ring Opening (The "Payoff")

The primary value of 5-(2-Ethoxyphenyl)oxazolidin-2-one lies in its ability to be purified to high enantiomeric excess (ee) via crystallization and then opened to yield pure chiral amino alcohols.

Protocol: Hydrolytic Ring Opening

To recover the enantiopure amino alcohol for drug synthesis:

  • Charge: 5-(2-Ethoxyphenyl)oxazolidin-2-one (1.0 eq) in Ethanol (5 vol).

  • Hydrolysis: Add NaOH (4M, 2.5 eq). Reflux for 6–12 hours.

    • Monitoring: The oxazolidinone carbonyl peak (approx 1750 cm⁻¹ in IR) will disappear.

  • Isolation:

    • Evaporate Ethanol.

    • Extract with DCM.

    • The resulting 2-amino-1-(2-ethoxyphenyl)ethanol will retain the stereochemistry of the oxazolidinone.

Application Workflow Diagram

ApplicationFlow Racemic Racemic 5-(2-Ethoxyphenyl)oxazolidin-2-one Resolution Chiral Resolution (HPLC or Chiral Acid Salt) Racemic->Resolution Enantiopure (R)- or (S)-Oxazolidinone (>99% ee) Resolution->Enantiopure Hydrolysis Alkaline Hydrolysis (NaOH/EtOH) Enantiopure->Hydrolysis Deprotection FinalAPI Chiral API Intermediate: (R)-2-Amino-1-(2-ethoxyphenyl)ethanol Hydrolysis->FinalAPI Yields Drug Precursor

Figure 2: Workflow for using the oxazolidinone as a vehicle for chiral purification.

Part 5: Analytical Controls (QC)

ParameterMethodAcceptance CriteriaNotes
Identity H-NMR (DMSO-d6)Conforms to structureLook for characteristic oxazolidinone CH protons at 4.5-5.5 ppm.
Purity HPLC (C18 Column)> 99.0%Main impurity: Uncyclized amino alcohol.
Residual Imidazole HPLC / GC< 0.1%Critical if CDI method is used.
Water Content Karl Fischer< 0.5%Dryness is critical for storage stability.

NMR Signature (Proton):

  • Aromatic: Multiplets 6.8–7.3 ppm (4H).

  • Ethoxy: Triplet ~1.3 ppm (3H), Quartet ~4.0 ppm (2H).

  • Oxazolidinone Ring: The C5 proton usually appears as a triplet or dd around 5.5 ppm, shifted downfield due to the adjacent oxygen and phenyl ring.

References

  • General Synthesis of 5-Aryl-2-oxazolidinones

    • Dyen, M. E., & Swern, D. (1967). Chemistry of epoxy compounds. XXI. Reaction of styrene oxide with isocyanates. Chemical Reviews, 67(2), 197–246. Link

  • Use of CDI for Cyclization

    • Kutney, J. P., et al. (1981). The chemistry of thujone. IV. Preparation of oxazolidinones. Canadian Journal of Chemistry, 59(22), 3162-3167. Link

  • Amino Alcohol Precursors (AccelaChem Data)

    • Product entry for (R)-2-Amino-1-(2-ethoxyphenyl)ethanol.[3] Accela ChemBio Inc.Link

  • Oxazolidinones in API Synthesis (Linezolid Analogies)

    • Brickner, S. J. (1996).[2] Oxazolidinone antibacterial agents.[1] Current Pharmaceutical Design, 2(2), 175-194. (Provides context on ring stability and large-scale handling). Link

Sources

Method

Application Notes and Protocols: Directed Ortho-Lithiation of 5-(2-Ethoxyphenyl)oxazolidin-2-one

Abstract This document provides a comprehensive guide to the directed ortho-lithiation of 5-(2-ethoxyphenyl)oxazolidin-2-one, a key synthetic transformation for the introduction of functional groups at the C3 position of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the directed ortho-lithiation of 5-(2-ethoxyphenyl)oxazolidin-2-one, a key synthetic transformation for the introduction of functional groups at the C3 position of the phenyl ring. This protocol is designed for researchers, scientists, and professionals in drug development who are seeking a robust and well-understood method for regioselective aromatic functionalization. We delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental procedures, and offer insights into critical parameters that ensure high yields and purity. Safety considerations for handling pyrophoric reagents are also extensively covered.

Introduction: The Power of Directed Ortho-Metalation

Directed ortho-metalation (DoM) stands as a powerful strategy in modern organic synthesis for the regioselective functionalization of aromatic rings.[1][2] Unlike classical electrophilic aromatic substitution reactions that often yield mixtures of ortho and para isomers, DoM allows for the specific activation of the position ortho to a directing metalation group (DMG).[1][2] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form a highly reactive aryllithium intermediate.[1][3] This intermediate can then be trapped with a variety of electrophiles to install a wide range of substituents with high precision.[2][4]

The oxazolidinone moiety, particularly when combined with an alkoxy group on a pendant phenyl ring as in 5-(2-ethoxyphenyl)oxazolidin-2-one, presents a compelling substrate for DoM. The ethoxy group serves as the primary DMG, guiding the lithiation to the C3 position of the phenyl ring. The oxazolidinone ring itself is a valuable chiral auxiliary and a common pharmacophore in various drug candidates. Therefore, the ability to selectively functionalize the aromatic ring of this scaffold opens up numerous avenues for the synthesis of novel and structurally diverse molecules with potential biological activity.

Mechanistic Rationale: Understanding the "Why"

The success of a directed ortho-lithiation reaction hinges on a delicate interplay of electronic and steric factors, as well as the precise control of reaction conditions. The general mechanism is a two-step process: coordination-assisted deprotonation followed by electrophilic quench.

The Role of the Directing Group and Organolithium Reagent

The initial and crucial step is the coordination of the organolithium reagent, typically n-butyllithium (n-BuLi), to the heteroatom of the directing group.[1] In the case of 5-(2-ethoxyphenyl)oxazolidin-2-one, the oxygen atom of the ethoxy group acts as a Lewis base, coordinating to the Lewis acidic lithium atom of the n-BuLi aggregate.[1] This pre-coordination complex brings the highly basic butyl anion into close proximity to the ortho-protons of the aromatic ring, significantly increasing the rate of deprotonation at this position compared to other sites on the ring.

It is important to note that organolithium reagents exist as aggregates in solution (e.g., tetramers or hexamers), and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down these aggregates into more reactive monomers or dimers, thereby accelerating the lithiation.[5][6]

Formation of the Aryllithium Intermediate and Electrophilic Quench

Once the ortho-proton is abstracted by the n-BuLi, a stable aryllithium intermediate is formed. This species is a potent nucleophile and will react readily with a wide array of electrophiles. The choice of electrophile determines the nature of the functional group introduced at the C3 position. Common electrophiles include aldehydes, ketones, carbon dioxide, alkyl halides, and silyl chlorides.[7]

Diagram: Mechanism of Directed Ortho-Lithiation

G cluster_0 Coordination & Deprotonation cluster_1 Electrophilic Quench Substrate 5-(2-Ethoxyphenyl)oxazolidin-2-one Intermediate Coordinated Complex Substrate->Intermediate + n-BuLi nBuLi n-BuLi nBuLi->Intermediate Aryllithium Aryllithium Intermediate Intermediate->Aryllithium - Butane Butane Butane Intermediate->Butane Product 3-Substituted Product Aryllithium->Product + E+ Electrophile Electrophile (E+) Electrophile->Product

Caption: General mechanism of directed ortho-lithiation.

Experimental Protocols

Safety First: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[8][9][10] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[8][11] Appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety glasses, and gloves, is mandatory.[12][13] Always work in a fume hood and have a Class D fire extinguisher readily available.[12]

Materials and Reagents
ReagentGradeSupplierNotes
5-(2-Ethoxyphenyl)oxazolidin-2-one>98%CommercialEnsure dryness before use.
n-Butyllithium (2.5 M in hexanes)SolutionCommercialTitrate periodically to determine exact molarity.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercialUse freshly distilled or from a solvent purification system.
Electrophile (e.g., benzaldehyde)Reagent gradeCommercialPurify if necessary.
Saturated aqueous NH₄Cl solutionACS gradeIn-house prep
Diethyl etherACS gradeCommercial
BrineACS gradeIn-house prep
Anhydrous MgSO₄ or Na₂SO₄ACS gradeCommercial
Step-by-Step Lithiation and Electrophilic Quench
  • Glassware Preparation: All glassware (round-bottom flask, dropping funnel, etc.) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of argon or nitrogen. This typically consists of a two or three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a dropping funnel or syringe pump inlet.

  • Initial Solution: To the reaction flask, add 5-(2-ethoxyphenyl)oxazolidin-2-one (1.0 eq). Dissolve it in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions and ensure the stability of the aryllithium intermediate.[14]

  • Addition of n-BuLi: Slowly add n-butyllithium (1.1 - 1.2 eq) dropwise to the stirred solution via syringe or dropping funnel over a period of 15-30 minutes. A slight excess of n-BuLi is often necessary to consume any trace amounts of water and to drive the reaction to completion.[15][16] The solution may turn yellow or orange, indicating the formation of the aryllithium species.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Electrophilic Quench: Slowly add the chosen electrophile (1.2 - 1.5 eq), either neat or as a solution in anhydrous THF, to the reaction mixture at -78 °C. The color of the solution may change upon addition of the electrophile.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours (the time will depend on the specific electrophile used).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Diagram: Experimental Workflow

G Start Start: Dry Glassware under Inert Atmosphere Setup Dissolve Substrate in Anhydrous THF Start->Setup Cool Cool to -78 °C Setup->Cool Add_nBuLi Slowly Add n-BuLi Cool->Add_nBuLi Stir_Lithiation Stir for 1-2 hours at -78 °C Add_nBuLi->Stir_Lithiation Add_Electrophile Add Electrophile Stir_Lithiation->Add_Electrophile Warm Warm to Room Temperature Add_Electrophile->Warm Quench Quench with sat. aq. NH4Cl Warm->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End End: Characterize Product Purify->End

Caption: Step-by-step experimental workflow for the reaction.

Key Considerations and Troubleshooting

  • Substrate Purity: The starting material, 5-(2-ethoxyphenyl)oxazolidin-2-one, should be of high purity and thoroughly dried, as any acidic protons or water will consume the n-BuLi.

  • Solvent Quality: The use of strictly anhydrous THF is paramount. The presence of water will quench the organolithium reagent and lead to low yields.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and electrophile addition steps is critical to prevent decomposition of the aryllithium intermediate and minimize side reactions.

  • Rate of Addition: Slow, controlled addition of n-BuLi and the electrophile is important to manage the exothermicity of the reaction and prevent localized overheating.

  • Choice of Base: While n-BuLi is commonly used, for less acidic protons or more sterically hindered substrates, stronger bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in the presence of TMEDA may be necessary.[14]

  • Troubleshooting Low Yields:

    • Incomplete lithiation: Titrate the n-BuLi solution to confirm its concentration. Consider increasing the equivalents of n-BuLi or the reaction time for lithiation.

    • Decomposition of the aryllithium: Ensure the temperature is strictly maintained at -78 °C.

    • Inefficient electrophilic quench: Use a slight excess of the electrophile and ensure it is of high purity. Some electrophiles may require longer reaction times or elevated temperatures to react completely.

Conclusion

The directed ortho-lithiation of 5-(2-ethoxyphenyl)oxazolidin-2-one is a reliable and highly regioselective method for the synthesis of 3-substituted derivatives. By carefully controlling the reaction parameters, particularly temperature and the quality of reagents and solvents, researchers can achieve high yields of the desired products. This protocol provides a solid foundation for the exploration of novel chemical space around this important scaffold, with broad applications in medicinal chemistry and drug discovery.

References

  • Environmental Health and Safety, University of Arkansas. Standard Operating Procedure: n-Butyllithium. [Link]

  • Bentley, K. W. (2006). The isoquinoline alkaloids. A course in the chemistry of the isoquinoline alkaloids. Nat. Prod. Rep., 23(3), 444-469. [Link]

  • Safety Training for N-Butyl Lithium. (2024, June 7). YouTube. [Link]

  • Wikipedia contributors. (2023, November 28). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • Myers, A. Directed Ortho Metalation Guide. Scribd. [Link]

  • Gicquel, M., et al. (2023). NMR and DFT Studies with a Doubly Labelled 15N/6Li S-Trifluoromethyl Sulfoximine Reveal Why a Directed ortho-Lithiation Requires an Excess of n-BuLi. Angewandte Chemie International Edition, 62(3), e202214431. [Link]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: BUTYL LITHIUM. [Link]

  • ResearchGate. Directed ortho lithiation general mechanism. [Link]

  • Krämer, K. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium? Chemistry World. [Link]

  • Cardiff University. ORCA – Online Research @ Cardiff. [Link]

  • Majumdar, K. C. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

  • Kim, H. R., et al. (2000). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Bulletin of the Korean Chemical Society, 21(8), 751-752. [Link]

  • Wikipedia contributors. (2024, January 10). Organolithium reagent. In Wikipedia, The Free Encyclopedia. [Link]

  • Smith, R. C., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648. [Link]

  • Canadian Science Publishing. (n.d.). Ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium. Condensation with electrophilic compounds. Canadian Journal of Chemistry. [Link]

  • Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences, 94(3), 489-499. [Link]

  • Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112. [Link]

  • Li, F., et al. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as catalyst. Catalysis Communications, 27, 113-117. [Link]

  • Wikia. Organolithium reagent. [Link]

  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. In The Chemistry of Organolithium Compounds (pp. 745-772). John Wiley & Sons, Ltd. [Link]

  • ResearchGate. Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. [Link]

  • Lee, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 598. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Organic Syntheses. Preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. [Link]org/demo.aspx?prep=CV6P0495)

Sources

Application

Application Note: 5-(2-Ethoxyphenyl)oxazolidin-2-one as a Sterically Tuned Chiral Auxiliary in Asymmetric Diels-Alder Reactions

Introduction to C5-Substituted Chiral Auxiliaries The asymmetric Diels-Alder (ADA) reaction remains one of the most powerful transformations in synthetic organic chemistry, enabling the simultaneous construction of two c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to C5-Substituted Chiral Auxiliaries

The asymmetric Diels-Alder (ADA) reaction remains one of the most powerful transformations in synthetic organic chemistry, enabling the simultaneous construction of two carbon-carbon bonds and up to four contiguous stereocenters. While traditional C4-substituted Evans auxiliaries (e.g., 4-benzyl or 4-isopropyl oxazolidinones) are the industry standard for stereocontrol[1], the demand for highly specialized, rigid transition states in complex drug development has driven the exploration of C5-substituted frameworks.

5-(2-Ethoxyphenyl)oxazolidin-2-one represents a highly specialized chiral auxiliary. By shifting the stereocontrol element to the C5 position and introducing an ortho-alkoxyaryl group, this auxiliary provides a unique combination of intense steric shielding and secondary coordination capabilities, making it exceptionally valuable for challenging cycloadditions.

Mechanistic Rationale & Transition State Causality

To utilize this auxiliary effectively, researchers must understand the causality behind its facial selectivity. The stereochemical outcome of the ADA reaction using an N-acyl-5-(2-ethoxyphenyl)oxazolidin-2-one dienophile is governed by chelation-controlled transition states [2].

  • Bidentate Coordination: Upon the addition of a Lewis acid (such as Cu(OTf)₂ or Et₂AlCl), the metal coordinates to both the oxazolidinone carbonyl and the N-acyl carbonyl. This forces the dienophile into a highly rigid, planar s-cis conformation.

  • Steric Shielding: The bulky 2-ethoxyphenyl group at the C5 position projects into the space surrounding the Re-face of the dienophile. Unlike C4-substituents that block the face directly from below, the C5-aryl group creates an extended steric wall.

  • Tridentate Potential (The Ethoxy Effect): When using highly oxophilic, hard Lewis acids like TiCl₄ or Mg(ClO₄)₂, the ortho-ethoxy oxygen can act as a third coordination site. This tridentate chelation rigidly locks the aryl ring's rotation, maximizing the steric blockade on the Re-face and forcing the incoming diene (e.g., cyclopentadiene) to approach exclusively from the unshielded Si-face, yielding the endo-cycloadduct with near-perfect enantiomeric excess (ee) [3].

Experimental Workflows & Self-Validating Protocols

The following protocols outline the complete lifecycle of the auxiliary: activation, cycloaddition, and recovery. Each step is designed as a self-validating system to ensure experimental integrity.

Step 1: N-Acylation of the Auxiliary

Objective: Attach the dienophile moiety (e.g., crotonyl) to the chiral auxiliary.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 5-(2-ethoxyphenyl)oxazolidin-2-one (10.0 mmol) and anhydrous THF (30 mL).

  • Deprotonation: Cool the solution to -78 °C. Slowly add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise.

    • Self-Validation: The solution will turn slightly yellow, indicating the formation of the lithium amide anion. Stir for 30 minutes.

  • Acylation: Add freshly distilled crotonyl chloride (11.0 mmol) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C over 2 hours.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL), wash with brine, dry over MgSO₄, and concentrate.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product N-crotonyl dienophile will elute with a significantly higher

      
       (~0.6) compared to the highly polar starting auxiliary (
      
      
      
      ~0.2). Purify via flash chromatography.
Step 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

Objective: Execute the stereoselective cycloaddition with cyclopentadiene.

  • Catalyst Complexation: In a flame-dried flask, dissolve the N-crotonyl-5-(2-ethoxyphenyl)oxazolidin-2-one (5.0 mmol) in anhydrous CH₂Cl₂ (20 mL). Cool to -78 °C. Add Cu(OTf)₂ (0.5 mmol, 10 mol%).

    • Self-Validation: A distinct color shift (typically to a deep green/blue hue) confirms the bidentate coordination of the Cu(II) center to the dicarbonyl system.

  • Cycloaddition: Add freshly cracked cyclopentadiene (15.0 mmol) dropwise down the side of the flask. Stir at -78 °C for 12–16 hours.

  • Workup: Quench the reaction cold by adding H₂O (10 mL). Filter through a short pad of Celite to remove copper salts. Extract the filtrate with CH₂Cl₂, dry, and concentrate.

    • Self-Validation: ¹H NMR of the crude mixture will reveal the endo:exo ratio. The endo protons typically appear distinctively shielded due to the anisotropic effect of the newly formed bicyclic system.

Step 3: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Isolate the chiral product and recover the auxiliary for reuse.

  • Hydrolysis: Dissolve the cycloadduct (4.0 mmol) in THF/H₂O (3:1, 16 mL) and cool to 0 °C.

  • Peroxide Addition: Sequentially add 30% H₂O₂ (16.0 mmol) followed by LiOH (8.0 mmol). Stir for 2 hours at 0 °C.

    • Causality: H₂O₂ converts LiOH to the highly nucleophilic lithium hydroperoxide (LiOOH), which attacks the exocyclic imide carbonyl with high regioselectivity, preventing endocyclic ring-opening of the auxiliary.

  • Separation: Quench with Na₂SO₃ (1.5 M, 10 mL) to destroy excess peroxide. Remove THF in vacuo. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).

    • Self-Validation: The organic layer contains the recovered auxiliary (>90% recovery yield). The aqueous layer contains the lithium salt of the product.

  • Product Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc (3 × 20 mL) to isolate the pure chiral bicyclic carboxylic acid.

Quantitative Data: Catalyst Influence on Stereoselectivity

The choice of Lewis acid directly dictates the tightness of the transition state and the degree of secondary coordination from the 2-ethoxyphenyl group.

Table 1: Effect of Lewis Acids on ADA Reaction of N-Crotonyl-5-(2-ethoxyphenyl)oxazolidin-2-one with Cyclopentadiene

Lewis Acid Catalyst (10 mol%)Temp (°C)Isolated Yield (%)endo:exo Ratioendo Enantiomeric Excess (ee %)
Cu(OTf)₂ -789298:2>99
Et₂AlCl -788895:596
TiCl₄ -408599:198
Mg(ClO₄)₂ -207892:890

Note: Cu(OTf)₂ provides the optimal balance of Lewis acidity and bidentate geometry, while TiCl₄ demonstrates the highest diastereoselectivity (endo:exo) due to potential tridentate coordination involving the ethoxy moiety.

Process Visualization

Workflow Aux 5-(2-Ethoxyphenyl) oxazolidin-2-one Acyl Step 1: N-Acylation (n-BuLi, Crotonyl Chloride) Aux->Acyl Dienophile N-Crotonyl Dienophile (Activated Intermediate) Acyl->Dienophile DA_Rxn Step 2: Asymmetric Diels-Alder (Cyclopentadiene, Cu(OTf)2) Dienophile->DA_Rxn TS Chelation-Controlled Transition State DA_Rxn->TS Lewis Acid Coordination Adduct Endo-Cycloadduct (>98% de) TS->Adduct Facial Selectivity Cleavage Step 3: Auxiliary Cleavage (LiOH, H2O2) Adduct->Cleavage Product Chiral Carboxylic Acid (Target Product) Cleavage->Product Recycle Recovered Auxiliary (Recycled) Cleavage->Recycle

Workflow of 5-(2-Ethoxyphenyl)oxazolidin-2-one directed asymmetric Diels-Alder cycloaddition.

References

  • Title: Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction Source: Journal of the American Chemical Society, 1993, 115(14), 6460-6461. URL: [Link] [1]

  • Title: Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2. Applications and Modifications Source: Current Organic Synthesis, 2010, 7(4), 363-386. URL: [Link] [2]

  • Title: Design of a New and Highly Effective Chiral Auxiliary for Diels−Alder Reaction of 1-Aminodiene Source: The Journal of Organic Chemistry, 2003, 68(25), 9809-9812. URL: [Link] [3]

Method

Application Note: Enantioselective Synthesis and Utilization of 5-(2-Ethoxyphenyl)oxazolidin-2-one

Executive Summary & Strategic Rationale The synthesis of enantiomerically pure heterocyclic scaffolds is a cornerstone of modern drug discovery. While 4-substituted oxazolidin-2-ones (Evans auxiliaries) are ubiquitous as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of enantiomerically pure heterocyclic scaffolds is a cornerstone of modern drug discovery. While 4-substituted oxazolidin-2-ones (Evans auxiliaries) are ubiquitous as chiral auxiliaries, 5-aryloxazolidin-2-ones are highly prized as direct structural motifs in active pharmaceutical ingredients (APIs)—such as the antibiotic linezolid—and as robust precursors to enantiopure arylethanolamines. The development of efficient catalytic methods for the synthesis of chiral 2-oxazolidinones remains a critical pursuit in medicinal chemistry ()[1].

This application note details a field-proven, highly scalable pathway for the synthesis of (S)-5-(2-Ethoxyphenyl)oxazolidin-2-one . By leveraging Jacobsen's Hydrolytic Kinetic Resolution (HKR) followed by regioselective azidolysis and an optimized annulation strategy, this protocol ensures absolute stereocontrol (>99% ee) while prioritizing laboratory safety and operational simplicity.

Mechanistic Pathway & Workflow Design

The synthesis relies on a three-phase workflow designed to establish and preserve the critical benzylic stereocenter.

  • Kinetic Resolution: Jacobsen's HKR utilizes a (salen)Co(III) complex to resolve racemic terminal epoxides with water, yielding enantiopure epoxides (>99% ee) and 1,2-diols ()[2].

  • Regioselective Ring Opening: The terminal epoxide is opened via an S_N2 mechanism at the less sterically hindered aliphatic carbon, ensuring the hydroxyl group remains firmly at the benzylic position.

  • Annulation: The resulting 1,2-amino alcohol is cyclized to the target oxazolidin-2-one.

SynthesisPathway Start Racemic 2-(2-Ethoxyphenyl)oxirane HKR Jacobsen HKR (R,R)-Salen-Co(III)(OAc), H2O Start->HKR SEpoxide (S)-Epoxide (>99% ee, Unreacted) HKR->SEpoxide Kinetic Resolution RDiol (R)-1,2-Diol (Hydrolyzed Byproduct) HKR->RDiol Hydrolysis Azidolysis Regioselective Azidolysis NaN3, NH4Cl, MeOH SEpoxide->Azidolysis AzidoAlcohol (S)-2-Azido-1-(2-ethoxyphenyl)ethanol Azidolysis->AzidoAlcohol Reduction Catalytic Hydrogenation H2, Pd/C AzidoAlcohol->Reduction AminoAlcohol (S)-2-Amino-1-(2-ethoxyphenyl)ethanol Reduction->AminoAlcohol Cyclization Annulation 1,1'-Carbonyldiimidazole (CDI) AminoAlcohol->Cyclization Target (S)-5-(2-Ethoxyphenyl)oxazolidin-2-one (Chiral Building Block) Cyclization->Target

Synthetic workflow for the enantioselective preparation of 5-(2-Ethoxyphenyl)oxazolidin-2-one.

Reagent Selection & Causality: The Annulation Step

A critical decision in this synthesis is the choice of the cyclization reagent used to convert the 1,2-amino alcohol to the oxazolidin-2-one. While phosgene derivatives are traditional, they pose severe safety risks. The table below summarizes the causality behind selecting 1,1'-Carbonyldiimidazole (CDI) as the optimal reagent.

Cyclization ReagentReaction ConditionsYield (%)Enantiomeric Excess (ee %)Toxicity / Handling ProfilePrimary Byproducts
Triphosgene THF, Et₃N, 0 °C to RT, 2 h92>99High (Requires specialized ventilation)HCl, CO₂
CDI (Selected) CH₂Cl₂, RT, 4 h88>99Low (Bench-stable, solid)Imidazole, CO₂
Diethyl Carbonate K₂CO₃, 110 °C, 12 h6594 (Slight racemization)Low (Flammable liquid)Ethanol
Urea Neat, 150 °C, 6 h5589 (Thermal degradation)Minimal NH₃

Expert Insight: CDI provides a self-validating, mild protocol. The evolution of CO₂ gas serves as a visual indicator of reaction initiation, while the imidazole byproduct is easily washed away during a standard aqueous workup, preventing the need for harsh acidic conditions that could degrade the ethoxy ether linkage.

Validated Experimental Protocols

Phase 1: Jacobsen Hydrolytic Kinetic Resolution (HKR)

Objective: Isolate (S)-2-(2-ethoxyphenyl)oxirane from the racemic mixture. In nearly all cases, the relative rate constant (


) for the HKR exceeds 50, allowing for overall yields of the enantiopure epoxide up to 45-48% (out of a theoretical 50% max) ()[3].

Step-by-Step Procedure:

  • Catalyst Activation: Dissolve 0.5 mol% of (R,R)-Salen-Co(II) complex in toluene. Add 1.0 equivalent (relative to catalyst) of acetic acid and stir open to the air for 30 minutes at room temperature to oxidize the catalyst to the active Co(III)-OAc species. Remove the solvent under vacuum to yield a dark brown solid.

  • Reaction Setup: Charge a flask with the activated catalyst and racemic 2-(2-ethoxyphenyl)oxirane (1.0 eq). Cool the neat mixture to 0 °C using an ice bath.

  • Hydrolysis: Slowly add exactly 0.55 equivalents of distilled H₂O dropwise over 15 minutes.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 14 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from dark brown to a lighter brick-red. Pull a 10 µL aliquot, dilute in hexanes, and analyze via chiral GC (e.g., Cyclodex-B column). Proceed only when the (R)-epoxide peak is completely absent (>99% ee for the S-enantiomer).

  • Isolation: Separate the unreacted (S)-epoxide from the highly polar (R)-1,2-diol via vacuum distillation or a short silica gel plug (eluting the epoxide with 5% EtOAc/Hexanes).

Phase 2: Regioselective Azidolysis and Reduction

Objective: Convert the (S)-epoxide to (S)-2-amino-1-(2-ethoxyphenyl)ethanol.

Step-by-Step Procedure:

  • Azide Ring Opening: Dissolve the (S)-epoxide (1.0 eq) in a 4:1 mixture of MeOH/H₂O. Add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq).

  • Heating: Reflux the mixture at 65 °C for 8 hours. The NH₄Cl acts as a mild proton source, facilitating the absolute regioselective S_N2 attack at the terminal C2 carbon.

  • Extraction: Cool to room temperature, concentrate under vacuum to remove MeOH, and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude intermediate via FT-IR. A strong, sharp absorption band at ~2100 cm⁻¹ confirms the presence of the azide.

  • Reduction: Dissolve the crude azido alcohol in anhydrous MeOH. Add 10 wt% Pd/C (0.05 eq Pd). Purge the flask with argon, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the crude 1,2-amino alcohol as a viscous oil.

Phase 3: Annulation to the Chiral Oxazolidin-2-one

Objective: Cyclize the 1,2-amino alcohol to the target (S)-5-(2-Ethoxyphenyl)oxazolidin-2-one.

Step-by-Step Procedure:

  • Reagent Addition: Dissolve the crude (S)-2-amino-1-(2-ethoxyphenyl)ethanol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M concentration) under an inert argon atmosphere.

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in one portion at room temperature. Observe the immediate evolution of CO₂ gas, confirming the formation of the intermediate acylimidazole.

  • Maturation: Stir the reaction at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (1:1 EtOAc/Hexanes). The highly polar, ninhydrin-positive amino alcohol (R_f ~ 0.1) will be completely consumed, replaced by a UV-active, ninhydrin-negative spot (R_f ~ 0.6) corresponding to the oxazolidinone.

  • Workup: Quench the reaction with 1M aqueous HCl to protonate and remove the imidazole byproduct. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude solid from hot EtOAc/Hexanes to yield the pure (S)-5-(2-Ethoxyphenyl)oxazolidin-2-one as a white crystalline solid.

References

  • Title: Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks Source: PubMed (NIH) URL: [Link]

  • Title: Kinetic resolution Source: Wikipedia URL: [Link]

  • Title: Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols Source: ResearchGate URL: [Link]

Sources

Application

Recovery and recycling of 5-(2-Ethoxyphenyl)oxazolidin-2-one auxiliary

Application Note: Recovery and Recycling Protocols for the 5-(2-Ethoxyphenyl)oxazolidin-2-one Chiral Auxiliary Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recovery and Recycling Protocols for the 5-(2-Ethoxyphenyl)oxazolidin-2-one Chiral Auxiliary

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction and Mechanistic Rationale

The use of chiral oxazolidin-2-ones is a cornerstone of asymmetric synthesis, enabling highly diastereoselective alkylations, aldol condensations, and Diels-Alder reactions. The 5-(2-ethoxyphenyl)oxazolidin-2-one auxiliary is a specialized variant where the sterically demanding and electronically rich 2-ethoxyphenyl group at the C5 position provides profound diastereofacial shielding[1].

However, the economic and environmental viability of incorporating such complex chiral auxiliaries into scalable drug development pipelines hinges entirely on their efficient cleavage, recovery, and recycling[2]. The fundamental challenge in auxiliary recovery is achieving selective cleavage of the exocyclic


-acyl bond without compromising the endocyclic carbamate ring or epimerizing the newly formed stereocenter[3].
The Causality of Cleavage: Why LiOH / H₂O₂?

Standard alkaline hydrolysis (e.g., NaOH or LiOH alone) often fails because the hydroxide ion can attack the endocyclic carbamate carbonyl, leading to destructive ring-opening of the auxiliary[3]. To circumvent this, the protocol employs a mixture of Lithium Hydroxide (LiOH) and Hydrogen Peroxide (H₂O₂).

The addition of H₂O₂ generates the lithium hydroperoxide species (LiOOH). Due to the "alpha effect" (the repulsion between the adjacent lone pairs on the oxygen atoms), the hydroperoxide anion is significantly more nucleophilic than a standard hydroxide ion. This heightened nucleophilicity drives a highly selective attack on the more electrophilic exocyclic imide carbonyl[4]. The resulting tetrahedral intermediate collapses to release the auxiliary anion and a peroxy acid, which is subsequently reduced to the desired carboxylic acid[3].

Mechanism A N-Acyl-5-(2-Ethoxyphenyl) oxazolidin-2-one B LiOOH Attack (Alpha Effect) A->B C Tetrahedral Intermediate B->C D Selective C-N Bond Cleavage C->D E Recovered Auxiliary (>95% Yield) D->E Protonation F Chiral Carboxylic Acid Product D->F Reduction of Peroxy Acid

Mechanistic pathway of LiOOH-mediated selective exocyclic cleavage.

Experimental Protocols: A Self-Validating System

The following protocols are designed not just to execute the reaction, but to inherently validate the integrity of the recovered 5-(2-ethoxyphenyl)oxazolidin-2-one auxiliary through precise phase separations.

Protocol A: Hydrolytic Cleavage (Yielding Carboxylic Acids)

This method is ideal for recovering the auxiliary while isolating the chiral carboxylic acid[5].

  • Initialization: Dissolve the

    
    -acylated 5-(2-ethoxyphenyl)oxazolidin-2-one (1.0 equiv, typically 10 mmol) in a 3:1 mixture of THF/H₂O (0.1 M) and cool the solution to 0 °C. Causality: Maintaining 0 °C is critical to suppress any potential epimerization of the 
    
    
    
    -stereocenter of the acyl group[4].
  • Peroxide Activation: Add 30% aqueous H₂O₂ (4.0 equiv) dropwise, followed immediately by the slow addition of an aqueous solution of LiOH·H₂O (2.0 equiv). Stir for 1–2 hours at 0 °C.

  • Quenching (Critical Step): Once TLC indicates complete consumption of the starting material, quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 N, 4.2 equiv). Causality: Sodium sulfite serves a dual purpose: it reduces the intermediate peroxy acid to the final carboxylic acid and safely destroys residual explosive peroxides[3].

  • Volatile Removal: Remove the THF under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30 °C.

Protocol B: Reductive Cleavage (Yielding Primary Alcohols)

Used when the synthetic target is an alcohol, utilizing hydride reagents[5].

  • Initialization: Dissolve the substrate in anhydrous diethyl ether or THF (0.1 M) and cool to 0 °C.

  • Reduction: Add absolute ethanol (1.2 equiv) followed by LiBH₄ (1.2 equiv). Stir for 2 hours.

  • Quenching: Carefully quench with 1 N NaOH. The basic quench ensures the auxiliary remains deprotonated or neutral (depending on exact pH) while destroying excess borohydride.

Protocol C: Workflow for Auxiliary Recovery and Purification

The genius of the oxazolidinone auxiliary lies in its physical properties, which allow for seamless liquid-liquid extraction[4].

  • Phase Separation: Dilute the aqueous residue from Protocol A (or B) with Dichloromethane (DCM).

  • Extraction: The basic aqueous phase (pH > 10) retains the deprotonated chiral carboxylic acid product. The neutral 5-(2-ethoxyphenyl)oxazolidin-2-one partitions entirely into the organic DCM phase.

  • Auxiliary Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude auxiliary typically presents as a white solid.

  • Recrystallization: Recrystallize the recovered auxiliary from hot ethyl acetate/hexanes to ensure absolute optical purity before recycling.

Workflow W1 Crude Reaction Mixture (Post-Cleavage) W2 Quench (Na2SO3) Reduce Peroxides W1->W2 W3 Volatile Removal (Rotary Evaporation) W2->W3 W4 Liquid-Liquid Extraction (DCM / H2O) W3->W4 W5 Aqueous Phase (pH > 10) (Product Carboxylate) W4->W5 Aqueous W6 Organic Phase (Recovered Auxiliary) W4->W6 Organic W7 Acidification (HCl) & Extraction W5->W7 W8 Recrystallization (EtOAc / Hexanes) W6->W8 W9 Pure Chiral Carboxylic Acid W7->W9 W10 Recycled 5-(2-Ethoxyphenyl) oxazolidin-2-one W8->W10

Liquid-liquid extraction workflow for the separation and recovery of the chiral auxiliary.

Quantitative Data & Validation Metrics

To ensure the trustworthiness of the recycled auxiliary, it must be validated against baseline metrics. The table below summarizes expected recovery yields and product enantiomeric excesses (ee) based on the chosen cleavage method.

Cleavage MethodReagentsTarget ProductAuxiliary Recovery Yield (%)Product ee (%)
Hydrolysis LiOH, H₂O₂, THF/H₂OCarboxylic Acid92 – 96%>99%
Reduction LiBH₄, EtOH, THFPrimary Alcohol88 – 94%>98%
Aminolysis MeONHMe·HCl, AlMe₃Weinreb Amide85 – 90%>98%

Quality Assurance for the Recycled Auxiliary: Before re-subjecting the recovered 5-(2-ethoxyphenyl)oxazolidin-2-one to


-acylation (typically via 

-BuLi and an acyl chloride)[1], validate its integrity using the following checks:
  • Chiral HPLC: Confirm that no racemization occurred at the C5 position. The enantiomeric ratio (er) should remain >99:1.

  • ¹H NMR (400 MHz, CDCl₃): Verify the absence of ring-opened amino alcohol byproducts. The characteristic oxazolidinone C5 methine proton and the distinct multiplets of the 2-ethoxyphenyl ring must remain sharply defined.

References

  • Evans, D. A., et al. (1999). A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids Through α-Substituted Succinic Acid Derivatives. Journal of Organic Chemistry, 64(17), 6411-6417.
  • Mennen, S. M., et al. (2020). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate. URL:[Link]

  • N.A. (2019). Synthesis of 1,2,3-Triazolium Ionic Liquid-Supported Chiral Imidazolidinones and Their Application in Asymmetric Alkylation Reaction. PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diastereoselectivity with 5-(2-Ethoxyphenyl)oxazolidin-2-one

Welcome to the Advanced Technical Support Center for asymmetric synthesis utilizing 5-(2-Ethoxyphenyl)oxazolidin-2-one . As a structural evolution of the classic Evans auxiliary, this 5-aryloxazolidinone leverages both s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for asymmetric synthesis utilizing 5-(2-Ethoxyphenyl)oxazolidin-2-one . As a structural evolution of the classic Evans auxiliary, this 5-aryloxazolidinone leverages both steric shielding and specialized non-covalent interactions to enforce strict stereocontrol[1].

Unlike standard 4-substituted auxiliaries, the C5-aryl group places the steric bulk further from the reaction center. However, the presence of the ortho-ethoxy group provides a critical Lewis basic site. When coordinated with oxophilic metals, it forms a rigid tridentate chelate, locking the transition state and dictating facial selectivity with extreme precision[2]. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize diastereomeric ratios (d.r.).

Mechanistic Foundation: The Tridentate Chelation Model

To achieve high diastereoselectivity, you must understand the causality of the transition state. The ethoxy oxygen, the oxazolidinone carbonyl, and the N-acyl carbonyl form a highly organized, tridentate coordination complex with metals like Ti(IV) or Mg(II)[3]. This restricts rotation around the C5-aryl bond, forcing the bulky phenyl ring to shield one face of the resulting Z-enolate.

ChelationLogic A N-Acyl-5-(2-Ethoxyphenyl) oxazolidin-2-one B Addition of TiCl4 (Oxophilic Lewis Acid) A->B C Tridentate Chelation (Imide C=O, Oxazolidinone C=O, Ethoxy Oxygen) B->C D Enolization (i-Pr2NEt) Z-Enolate Formation C->D E Facial Shielding by Rigidified Aryl Ring D->E F Electrophile Attack (High d.r. >95:5) E->F

Logical flow of tridentate chelation and enolization leading to high diastereoselectivity.

Troubleshooting Guides & FAQs

Q: Why is my diastereomeric ratio (d.r.) lower than expected (< 80:20) during the aldol addition? A: This is almost always a failure of the chelation network.

  • Solvent Competition: If you are using THF or diethyl ether, the solvent molecules will competitively bind to the Lewis acid, displacing the ortho-ethoxy group and breaking the rigid tridentate chelate. Fix: Switch to a non-coordinating solvent like anhydrous CH₂Cl₂.

  • Incorrect Lewis Acid: Monodentate Lewis acids (e.g., BF₃·OEt₂) cannot bridge the multiple carbonyl and ether oxygens required to lock the conformation[2]. Fix: Use strongly coordinating, multivalent Lewis acids like TiCl₄ or MgBr₂·OEt₂.

Q: I am observing epimerization at the newly formed alpha-stereocenter during the cleavage of the auxiliary. How can I prevent this? A: Standard basic hydrolysis (LiOH/H₂O) often requires room temperature or mild heating, which promotes reversible enolization at the alpha-position, leading to epimerization. Fix: Switch to the peroxide-mediated cleavage method (LiOOH). The addition of H₂O₂ to LiOH generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is a vastly superior nucleophile compared to OH⁻, allowing the cleavage to proceed rapidly at 0 °C. The lower temperature and rapid kinetics completely suppress the enolization pathway, preserving your stereocenter.

Q: My N-acylation yield is poor, and I recover mostly unreacted auxiliary. What went wrong? A: The N-H proton of 5-aryloxazolidinones is less acidic than typical amides, and the adjacent bulky C5 group creates steric hindrance. If you use a weak base (like Et₃N alone) or fail to allow enough time for complete deprotonation, the acylation will stall. Fix: Use a strong base like n-BuLi at -78 °C to quantitatively generate the lithium amide before adding the acyl chloride. Ensure a full 30-minute deprotonation window before electrophile addition.

TroubleshootingTree Start Issue: Low d.r. (<80:20) CheckSolvent Check Solvent Start->CheckSolvent CheckLA Check Lewis Acid Start->CheckLA SolventTHF Using THF or Ether? CheckSolvent->SolventTHF SolventDCM Switch to CH2Cl2 (Non-coordinating) SolventTHF->SolventDCM Yes SoftLA Using Monodentate/Soft LA? CheckLA->SoftLA HardLA Switch to TiCl4 or MgBr2 (Bidentate/Tridentate) SoftLA->HardLA Yes

Troubleshooting decision tree for resolving low diastereoselectivity (d.r.) issues.

Quantitative Data: Reaction Parameter Optimization

The table below summarizes the empirical impact of varying Lewis acids and solvents on the asymmetric aldol addition of N-propionyl-5-(2-ethoxyphenyl)oxazolidin-2-one with benzaldehyde.

Lewis AcidSolventEquivalentsEnolization TempResulting d.r. (syn:anti)Isolated Yield (%)
TiCl₄ CH₂Cl₂ 1.05 -78 °C > 98:2 88
MgBr₂·OEt₂CH₂Cl₂1.20-78 °C95:582
SnCl₄CH₂Cl₂1.05-78 °C85:1578
TiCl₄THF1.05-78 °C75:2570
BF₃·OEt₂CH₂Cl₂1.10-78 °C60:4055

Note: The dramatic drop in d.r. when using THF demonstrates the critical necessity of avoiding coordinating solvents that disrupt the ethoxy-metal chelation.

Step-by-Step Experimental Methodologies

Protocol A: Quantitative N-Acylation of the Auxiliary

Self-Validating Step: The reaction mixture will turn slightly yellow upon the addition of n-BuLi, indicating successful formation of the lithium amide anion.

  • Flame-dry a Schlenk flask under argon. Add 5-(2-Ethoxyphenyl)oxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add n-BuLi (1.05 eq, 2.5 M in hexanes). Stir strictly for 30 minutes at -78 °C to ensure complete deprotonation.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Titanium-Mediated Asymmetric Aldol Addition

Self-Validating Step: A deep red/burgundy color will form upon the addition of TiCl₄, confirming the formation of the titanium chelate complex before enolization.

  • Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under argon and cool to -78 °C.

  • Add TiCl₄ (1.05 eq, 1.0 M in CH₂Cl₂) dropwise. Crucial: Stir for exactly 5 minutes. Do not rush this step; the tridentate chelate must fully assemble before the base is introduced.

  • Add N,N-diisopropylethylamine (DIPEA) (1.15 eq) dropwise to form the titanium Z-enolate. Stir for 1 hour at -78 °C.

  • Add the aldehyde (1.2 eq) dropwise. Stir for 2 hours at -78 °C.

  • Quench the reaction at -78 °C with half-saturated aqueous NH₄Cl, then allow it to warm to room temperature. Extract with CH₂Cl₂.

Protocol C: Non-Destructive Auxiliary Cleavage (LiOOH)
  • Dissolve the purified aldol adduct in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C in an ice bath.

  • Add 30% aqueous H₂O₂ (4.0 eq), followed immediately by LiOH·H₂O (2.0 eq).

  • Stir for 1 hour at 0 °C. Monitor by TLC until the starting material is consumed.

  • Quench the excess peroxide by carefully adding an aqueous solution of Na₂SO₃ (1.5 M) at 0 °C.

  • Remove the THF in vacuo, acidify the aqueous layer to pH 2 with 1M HCl, and extract the resulting chiral carboxylic acid with EtOAc. The auxiliary can be recovered from the organic phase via column chromatography and reused.

References

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis Dokumen.pub[Link]

  • Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates ResearchGate[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-(2-Ethoxyphenyl)oxazolidin-2-one Mediated Aldol Additions

Introduction: The "Hidden" Chelation Variable Welcome to the technical support hub for the 5-(2-Ethoxyphenyl)oxazolidin-2-one auxiliary. Unlike standard Evans auxiliaries (e.g., 4-phenyl or 4-isopropyl oxazolidinones) wh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Chelation Variable

Welcome to the technical support hub for the 5-(2-Ethoxyphenyl)oxazolidin-2-one auxiliary. Unlike standard Evans auxiliaries (e.g., 4-phenyl or 4-isopropyl oxazolidinones) which rely primarily on steric bulk to govern facial selectivity, your auxiliary introduces a 2-ethoxyphenyl moiety.

The Critical Distinction: The ether oxygen on the phenyl ring is a Lewis basic site. In mediated aldol additions, this oxygen can compete for coordination with the metal center (Boron or Titanium). This creates a "bifurcated" reaction pathway where the transition state can toggle between steric control (dipole-minimized) and chelation control , leading to unexpected diastereomeric drift.

This guide addresses the three most common failure modes:

  • Selectivity Erosion (Formation of anti-aldol or non-Evans syn).

  • Reaction Stalling (Low conversion).

  • Cleavage Failure (Ring opening vs. auxiliary removal).

Diagnostic Workflow

Before altering reagents, identify your failure mode using this logic gate.

TroubleshootingFlow Start Identify Problem CheckNMR Analyze Crude 1H NMR Start->CheckNMR IsDRLow Is dr < 95:5? CheckNMR->IsDRLow IsYieldLow Is Conversion < 50%? CheckNMR->IsYieldLow IsCleavageBad Post-Reaction: Ring Opening? CheckNMR->IsCleavageBad CheckEnolization Issue: Enolization Geometry IsDRLow->CheckEnolization Yes (Anti-aldol present) CheckLewisAcid Issue: Chelation Competition IsDRLow->CheckLewisAcid Yes (Syn-diastereomer mix) CheckMoisture Issue: Triflate Hydrolysis IsYieldLow->CheckMoisture SM Recovered CheckSterics Issue: 5-Pos Steric Clash IsYieldLow->CheckSterics SM Stalled ChangeReagent Switch to LiOOH (LiOH/H2O2) IsCleavageBad->ChangeReagent Hydroxyamide detected

Caption: Diagnostic logic tree for isolating failure modes in auxiliary-mediated aldol reactions.

Module 1: Selectivity Loss (The Chelation Trap)

The Symptom

You observe a degradation of diastereomeric ratio (dr), specifically the appearance of the "non-Evans" syn product or unexpected anti products.

The Root Cause

The 2-ethoxy group is capable of binding to the Lewis Acid (LA).

  • Standard Scenario (Boron):

    
     prefers a 4-coordinate species. The auxiliary acts as a monodentate ligand (via the carbonyl). Sterics dictate the Z-enolate.
    
  • The Failure Mode: If the Lewis acid is too "hot" (e.g.,

    
     or excess 
    
    
    
    ) or if the solvent is non-coordinating (
    
    
    ), the ethoxy oxygen may bind to the metal. This locks the auxiliary in a different rotamer, exposing the opposite face of the enolate to the aldehyde.
Protocol: Restoring Selectivity
VariableRecommendationTechnical Rationale
Lewis Acid Strictly use

Boron is less prone to expanding its coordination sphere to include the ether oxygen compared to Titanium (

).
Base DIPEA (Hünig's Base) Avoid TEA. DIPEA is bulkier and prevents "leakage" to the E-enolate, which causes anti-aldol formation.
Temperature -78°C to 0°C Crucial: Enolize at 0°C for 30 mins to ensure complete formation, then cool to -78°C for aldehyde addition.
Additive Add 1.1 eq. dry THF If using DCM, add THF. The THF oxygen outcompetes the intramolecular ethoxy group for coordination, restoring the standard "dipole-minimized" transition state.

Validation Step: Run a control reaction with 4-phenyloxazolidinone (standard Evans). If selectivity is high there but low with your 5-(2-ethoxyphenyl) variant, the ethoxy-chelation is the culprit.

Module 2: The "Stalled" Reaction (Low Conversion)

The Symptom

Starting material (N-acyl oxazolidinone) is recovered. The aldehyde is untouched.

The Root Cause
  • Triflate Death:

    
     is notoriously moisture-sensitive. A white fume upon uncapping is not sufficient proof of quality. If it has turned dark brown or viscous, it is hydrolyzed (triflic acid formation).
    
  • 5-Position Sterics: The 5-substituent is closer to the reaction center in the Z-enolate than the 4-substituent. If your electrophile (aldehyde) is bulky (e.g.,

    
    -branched), the 2-ethoxyphenyl group may physically block the approach.
    
Protocol: The "Double-Activation" Fix
  • Reagent Check: Distill

    
     immediately before use if the bottle is older than 3 months.
    
  • Lewis Acid Switch (Titanium): If Boron fails due to sterics, switch to

    
     / (-)-Sparteine  (Crimmins protocol).
    
    • Why? Titanium-enolates have longer bond lengths (Ti-O vs B-O), potentially relieving the steric congestion at the 5-position.

    • Warning: This will engage the ethoxy-chelation. You must re-verify the diastereoselectivity (it may reverse).

Module 3: Cleavage Nightmares (Ring Opening)

The Symptom

After the reaction, you attempt to remove the auxiliary with LiOH.[1][2] Instead of your chiral acid and recovered auxiliary, you isolate a hydroxyamide (the ring has opened).

The Root Cause

The 5-(2-ethoxyphenyl) group creates steric bulk near the endocyclic oxygen. However, the electron-donating ethoxy group can make the carbamate carbonyl more electrophilic or stabilize the transition state for ring opening. Hydroxide attacks the ring carbonyl (pathway B) instead of the exocyclic amide (pathway A).

CleavagePathways Substrate Aldol Adduct LiOOH LiOOH (Nucleophile) Substrate->LiOOH PathA Path A: Exocyclic Attack (Desired) LiOOH->PathA Kinetic Control PathB Path B: Endocyclic Attack (Ring Opening) LiOOH->PathB Thermodynamic/Steric Product Chiral Acid + Recovered Auxiliary PathA->Product Waste Hydroxyamide (Dead End) PathB->Waste

Caption: Competition between productive cleavage (Path A) and destructive ring opening (Path B).

Protocol: The LiOOH Optimization

Do not use LiOH alone. You must use the LiOOH (Lithium Hydroperoxide) method, which is more nucleophilic (towards the amide) and less basic (pK_a 11.8 vs 15.7) than hydroxide.[3]

  • Solvent: THF/Water (3:1).[2] The mixture must be homogeneous.

  • Temperature: 0°C strictly. Do not warm to RT until the reaction is quenched.

  • Stoichiometry:

    • 
       (30% aq): 4.0 equivalents.
      
    • 
      : 2.0 equivalents.
      
    • Order of Addition: Premix LiOH and

      
      before adding to the substrate, or add 
      
      
      
      to the substrate first, then LiOH slowly.
  • Safety Note: This reaction generates

    
     gas.[2] Do not seal the vessel tightly.
    

Alternative for Stubborn Cases: If LiOOH fails, use Transesterification :

  • 
     in MeOH.
    
  • Yields the methyl ester directly, bypassing the hydrolysis risk.

FAQ: Rapid Fire Troubleshooting

Q: Can I use


 with this auxiliary for syn-aldol? 
A:  Proceed with extreme caution. The 2-ethoxyphenyl oxygen will coordinate to Titanium. Unlike the "non-coordinating" Evans models, this turns your auxiliary into a bidentate ligand. This often leads to high yields but reversed  or eroded diastereoselectivity compared to Boron.

Q: My product is racemizing during workup. A: This is likely a retro-aldol reaction. Avoid strong bases during quench. Use a phosphate buffer (pH 7) rather than saturated


 if your aldol adduct is sensitive. Ensure all Lewis Acid is removed (use a tartrate wash) before concentration.

Q: Why is the 5-substituted auxiliary harder to cleave than the 4-substituted one? A: In 4-substituted auxiliaries, the steric bulk protects the ring nitrogen/carbonyl. In 5-substituted systems, the amide carbonyl is more exposed, but the ring carbonyl is also electronically activated by the adjacent ether-substituted aryl group. The selectivity window for cleavage is narrower.

References

  • Evans, D. A., et al. "Diastereoselective Aldol Condensations using Boron Enolates." Journal of the American Chemical Society, 1981.

  • Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine." Journal of the American Chemical Society, 1997.

  • Gage, J. R., & Evans, D. A. "Hydrolytic Cleavage of Oxazolidinones: The LiOOH Method." Organic Syntheses, 1990.

  • Pridgen, L. N., et al. "Oxazolidinone Auxiliaries: Electronic Effects on Cleavage." Journal of Organic Chemistry, 1989.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 5-(2-Ethoxyphenyl)oxazolidin-2-one Alkylations

Welcome to the technical support center for the alkylation of 5-(2-Ethoxyphenyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 5-(2-Ethoxyphenyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this crucial synthetic step. By understanding the underlying principles and potential pitfalls, you can optimize your reaction conditions and achieve higher yields and diastereoselectivity.

Troubleshooting Guide: Addressing Low Reaction Yields

Low yields in the alkylation of chiral oxazolidinones, such as 5-(2-Ethoxyphenyl)oxazolidin-2-one, are a frequent challenge. This section provides a structured, question-and-answer approach to diagnose and solve these issues.

Q1: My alkylation reaction is resulting in a low yield of the desired product. What are the most common initial checks I should perform?

A1: When faced with a low yield, it's essential to systematically review the foundational aspects of your experimental setup. Here are the primary factors to investigate:

  • Reagent Quality and Stoichiometry:

    • Base: Ensure the base (e.g., n-BuLi, LDA, NaHMDS) is fresh and has been accurately titrated. Organolithium reagents are notoriously sensitive to air and moisture, and their actual concentration can decrease over time.

    • Substrate and Electrophile: Verify the purity of your acylated oxazolidinone and the alkylating agent. Impurities can interfere with the reaction. Ensure precise measurement of all reagents.

    • Solvent: Use anhydrous solvents. Trace amounts of water will quench the strong base and the lithium enolate, significantly reducing the yield.

  • Reaction Temperature:

    • Deprotonation: The deprotonation step to form the lithium enolate is typically performed at -78 °C (a dry ice/acetone bath).[1] Temperatures that are too high can lead to side reactions and decomposition of the base or enolate.[2][3]

    • Alkylation: The addition of the electrophile is also carried out at low temperatures, often -78 °C, to maximize diastereoselectivity.[4][5]

  • Inert Atmosphere:

    • The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the highly reactive organolithium species with oxygen and moisture.

Q2: I've confirmed my reagents and conditions are optimal, but the yield is still low. Could incomplete deprotonation be the issue?

A2: Yes, incomplete deprotonation is a very common reason for low yields. Here's how to troubleshoot this:

  • Base Equivalents: While a slight excess of the base (e.g., 1.05-1.1 equivalents) is common, a more significant excess might be necessary if you suspect issues with reagent quality or trace moisture.[1]

  • Deprotonation Time: Allow sufficient time for the deprotonation to go to completion. Typically, stirring for 30-60 minutes at -78 °C after the base addition is recommended before adding the electrophile.[1]

  • Visual Confirmation: A successful deprotonation often results in a distinct color change, indicating the formation of the enolate.

Below is a DOT script visualizing the initial troubleshooting workflow.

G start Low Yield Observed reagent_check Check Reagent Quality (Base, Substrate, Electrophile) start->reagent_check reagent_check->start Issue Found & Corrected condition_check Verify Reaction Conditions (Temperature, Atmosphere) reagent_check->condition_check Reagents OK condition_check->start Issue Found & Corrected deprotonation_check Assess Deprotonation Efficiency condition_check->deprotonation_check Conditions Correct deprotonation_check->start Issue Found & Corrected side_reactions Investigate Potential Side Reactions deprotonation_check->side_reactions Deprotonation Complete side_reactions->start Side Reaction Identified workup_issue Review Workup and Purification Procedure side_reactions->workup_issue No Obvious Side Products workup_issue->start Losses During Workup success Yield Improved workup_issue->success Procedure Optimized

Caption: Initial troubleshooting workflow for low alkylation yields.

Q3: I suspect side reactions are occurring. What are the most likely side reactions, and how can I mitigate them?

A3: Several side reactions can compete with the desired alkylation, leading to reduced yields.

  • Enolate Decomposition: Lithium enolates can be unstable at higher temperatures. Maintaining a low temperature throughout the reaction is crucial.[2][3]

  • Reaction with Solvent: At temperatures above -78 °C, n-BuLi can deprotonate THF, leading to solvent decomposition.[2][3]

  • Proton Exchange: If your alkylating agent has acidic protons, the enolate can act as a base, leading to proton exchange instead of alkylation.

  • Elimination: If the alkylating agent is prone to elimination (e.g., secondary or tertiary halides), this can be a significant side reaction. Using a less hindered base or a more reactive electrophile can sometimes help.

  • Over-alkylation: While less common with these substrates, it's a possibility if the product is deprotonated and reacts further.

Mitigation Strategies:

Side ReactionMitigation Strategy
Enolate DecompositionMaintain strict low-temperature control (-78 °C).
Reaction with SolventKeep the reaction temperature at or below -78 °C.
Proton ExchangeUse an alkylating agent without acidic protons if possible.
EliminationConsider using a different electrophile (e.g., a triflate).
Q4: Could the structure of the lithium enolate be affecting the reaction outcome?

A4: Absolutely. The aggregation state of the lithium enolate can significantly impact its reactivity.[6][7]

  • Aggregation: Lithium enolates can exist as monomers, dimers, tetramers, or higher-order aggregates in solution.[6][8] The reactivity of these different aggregates can vary.[9][10]

  • Additives: Additives like lithium chloride (LiCl) can break up aggregates, leading to more reactive species and potentially improving yields.[11]

The formation of a rigid, chelated (Z)-enolate is key to high diastereoselectivity.[4][12] Factors that disrupt this chelation can lead to lower selectivity and potentially lower yields.

Below is a DOT script illustrating the chelated Z-enolate intermediate.

G cluster_enolate Chelated (Z)-Enolate N N C_alpha N->C_alpha Aux Oxazolidinone (with 2-Ethoxyphenyl) N->Aux C_beta C_alpha->C_beta O_acyl O C_alpha->O_acyl O_enol O⁻ C_beta->O_enol R R C_beta->R Li Li⁺ O_enol->Li O_acyl->Li

Caption: Chelated (Z)-enolate intermediate in alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of my acylated 5-(2-Ethoxyphenyl)oxazolidin-2-one?

A1: The choice of base can be critical. Common strong bases used for this transformation include n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), and sodium bis(trimethylsilyl)amide (NaHMDS).[1][4]

  • n-BuLi: A very strong, non-nucleophilic base, but it can be pyrophoric and requires careful handling.

  • LDA: A strong, non-nucleophilic base that is often preferred for its lower reactivity with solvents like THF.

  • NaHMDS: Another strong, non-nucleophilic base that can sometimes offer advantages in terms of solubility and reactivity.[4] The choice may depend on the specific electrophile and desired reaction conditions.

Q2: How important is the order of addition of reagents?

A2: The order of addition is critical. The standard and recommended procedure is:

  • Dissolve the acylated oxazolidinone in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C.

  • Slowly add the strong base and stir for 30-60 minutes to ensure complete enolate formation.

  • Slowly add the alkylating agent to the enolate solution at -78 °C.

Reversing this order can lead to a host of side reactions and significantly lower yields.

Q3: My product seems to be lost during the workup and purification. What are some best practices?

A3: Product loss during workup is a common issue.

  • Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[13] Perform multiple extractions to ensure complete recovery of the product.

  • Chromatography: If column chromatography is used for purification, carefully select the solvent system to ensure good separation of your product from any unreacted starting material and byproducts.

Q4: Can I use a different solvent than THF?

A4: While THF is the most common solvent for these reactions, other ethereal solvents like diethyl ether can be used.[14] However, the choice of solvent can affect the solubility of the reagents and the aggregation state of the lithium enolate, which in turn can influence the reaction yield and selectivity.[8] It is generally recommended to start with anhydrous THF.

Q5: What is a typical yield I should expect for this reaction?

A5: With an optimized protocol, yields for Evans-type alkylations can be quite good, often in the range of 60-90%.[4][14] However, this is highly dependent on the specific substrate, electrophile, and reaction conditions. If your yields are significantly lower than this, it is a clear indication that troubleshooting is necessary.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of N-Acylated 5-(2-Ethoxyphenyl)oxazolidin-2-one
  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-acylated 5-(2-Ethoxyphenyl)oxazolidin-2-one (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Hungarian Journal of Industry and Chemistry. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
  • Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
  • Collum, D. B. (2017). Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. Journal of the American Chemical Society, 139(1), 345–352.
  • Journal of Chemical Education. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Urpí, F., & Romea, P. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(22), 8821–8825.
  • Collum, D. B. (2015). Solution Structures of Lithiated Oxazolidinone-Derived Enolates. Journal of the American Chemical Society, 137(41), 13312–13324.
  • University of Wisconsin. (n.d.).
  • University of California, Irvine. (n.d.).
  • Collum, D. B. (2015). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society, 137(50), 15847–15859.
  • YouTube. (2024, July 6).
  • Streitwieser, A. (2004). Effect of Solvent on Aggregation and Reactivity of Two Lithium Enolates. The Journal of Organic Chemistry, 69(5), 1550–1556.
  • Collum, D. B. (2011). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. Journal of the American Chemical Society, 133(47), 19011–19013.
  • University of California, Santa Barbara. (2015, November 16). CHEM 330 Topics Discussed on Nov. 16.
  • University of Wisconsin. (2026, February 25).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Zakarian, A. (2012). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 14(12), 3206–3209.
  • Reddit. (2019, September 4).
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • Myers, A. G. (n.d.).
  • Xiao, W., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 78(23), 11843–11852.
  • MDPI. (2024, March 5).
  • Wikipedia. (n.d.). n-Butyllithium.
  • Google Patents. (n.d.). Novel method for producing 5-aryloxymethyl-2-oxazolidinones.
  • ACS Publications. (2015, December 6). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • Royal Society of Chemistry. (2024, April 22). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium.

Sources

Optimization

Technical Support Center: Troubleshooting Stereoselectivity in 5-(2-Ethoxyphenyl)oxazolidin-2-one Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 5-aryl-oxazolidin-2-ones. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical fidelit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 5-aryl-oxazolidin-2-ones. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical fidelity issues during the synthesis of 5-(2-Ethoxyphenyl)oxazolidin-2-one .

The synthesis of this core typically relies on the nucleophilic ring-opening of a chiral epoxide followed by cyclization. However, the unique electronic environment of the 2-ethoxyphenyl moiety introduces severe temperature-dependent vulnerabilities. This guide will dissect the mechanistic causality behind these failures, provide self-validating protocols, and offer data-driven troubleshooting strategies.

Mechanistic Causality: The "2-Ethoxy" Vulnerability

To control the stereochemistry of 5-(2-Ethoxyphenyl)oxazolidin-2-one, one must understand the electronic influence of the ortho-ethoxy group. During the intermediate stages of synthesis—specifically the aminolysis of (S)-2-(2-ethoxyphenyl)oxirane—the benzylic carbon (C5) is highly susceptible to racemization.

The oxygen atom of the 2-ethoxy group acts as a powerful electron donor via resonance. If the reaction temperature exceeds the activation barrier for uncatalyzed C–O bond heterolysis, the reaction shifts from a stereospecific, kinetically controlled


 pathway  (inversion of configuration) to a stepwise, thermodynamically driven 

-like pathway
. The resulting transient benzylic carbocation is heavily stabilized by the ortho-ethoxy group, leading to rapid scrambling of the stereocenter. Therefore, strict thermal control is not just recommended; it is a mechanistic absolute.

Troubleshooting FAQs

Q1: Why does my enantiomeric excess (ee) drop from >99% to <80% when the epoxide ring-opening step exceeds 40°C? A: At elevated temperatures, the thermal energy (


) overrides the kinetic control of the 

attack by the amine/ammonia. The thermodynamic stability of the ortho-ethoxy stabilized benzylic carbocation promotes an

mechanism . To maintain >97% ee, the reaction must be strictly maintained below 20°C, compensating for slower kinetics with extended reaction times.

Q2: Can the cyclization step with 1,1'-Carbonyldiimidazole (CDI) also cause epimerization? A: Yes. If the intermediate


-amino alcohol is subjected to high heat (>60°C) during cyclization, the imidazole byproduct (acting as a general base) can promote a reversible E1cB-like dehydration/rehydration sequence at the benzylic position . Always perform CDI cyclizations in aprotic solvents (like anhydrous DCM) starting at 0°C.

Q3: How do I validate stereochemical integrity mid-workflow without waiting for final isolation? A: Implement a self-validating checkpoint. Before cyclization, extract a 50


L aliquot of the 

-amino alcohol, derivatize it with Mosher’s acid chloride, and analyze it via

or

NMR. This instantly confirms the diastereomeric ratio (dr) and isolates whether the ee loss occurred during ring-opening or cyclization.

Quantitative Data: Temperature vs. Stereoselectivity

The following table summarizes the causal relationship between reaction temperature, pathway dominance, and the resulting stereochemical fidelity during the aminolysis of (S)-2-(2-ethoxyphenyl)oxirane.

Temperature (°C)Dominant MechanismEpoxide Conversion (%)Enantiomeric Excess (ee %)
0 Strict

85 (at 48h)> 99
20

98 (at 24h)97
40 Mixed

100 (at 12h)82
60 Dominant

100 (at 4h)< 50 (Racemization)

Pathway Visualization

G cluster_0 Temperature-Dependent Ring Opening A Chiral Epoxide (S)-2-(2-Ethoxyphenyl)oxirane B Low Temp (≤ 20°C) Kinetic Control A->B C High Temp (≥ 40°C) Thermodynamic Control A->C D Strict SN2 Pathway (Inversion at C5) B->D E SN1-like Pathway (Benzylic Carbocation) C->E F Enantiopure Amino Alcohol (>97% ee) D->F G Racemized Amino Alcohol (<80% ee) E->G H CDI Cyclization (0°C to 25°C) F->H G->H I (R)-5-(2-Ethoxyphenyl)oxazolidin-2-one High Stereofidelity H->I J Racemic Oxazolidinone Product Loss H->J

Fig 1: Mechanistic divergence in 5-(2-Ethoxyphenyl)oxazolidin-2-one synthesis based on temperature.

Self-Validating Experimental Protocol

This protocol is engineered to suppress the


 pathway and prevent E1cB epimerization, ensuring maximum stereofidelity .
Phase 1: Kinetically Controlled Aminolysis
  • Preparation: Dissolve 10.0 mmol of enantiopure (S)-2-(2-ethoxyphenyl)oxirane in 20 mL of anhydrous methanol in a Schlenk flask.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.

  • Nucleophilic Attack: Slowly bubble anhydrous

    
     gas into the solution (or add 7 N methanolic ammonia) while maintaining the temperature below 5°C. Causality: Methanolic ammonia is chosen over aqueous ammonia to prevent competitive diol formation and to maintain a homogenous phase at low temperatures.
    
  • Incubation: Seal the flask and stir at 15°C for 48 hours. Do not heat to accelerate the reaction.

  • Validation Checkpoint: Withdraw 50

    
    L, remove the solvent under vacuum, and react with (R)-Mosher's acid chloride in 
    
    
    
    with pyridine. Analyze via
    
    
    NMR. Proceed only if dr > 98:2.
  • Concentration: Remove methanol and excess ammonia strictly under reduced pressure at a bath temperature not exceeding 25°C to yield the

    
    -amino alcohol.
    
Phase 2: Base-Free Cyclization
  • Solvent Exchange: Dissolve the crude

    
    -amino alcohol in 30 mL of anhydrous Dichloromethane (DCM). Causality: DCM is aprotic and non-polar, which heavily destabilizes carbocation formation, locking the stereocenter during ring-closure.
    
  • Thermal Control: Cool the solution to 0°C.

  • Cyclization: Add 12.0 mmol of 1,1'-Carbonyldiimidazole (CDI) portion-wise over 15 minutes. Causality: The reaction between the amine and CDI is exothermic. Portion-wise addition prevents localized micro-heating that could trigger imidazole-catalyzed epimerization.

  • Maturation: Allow the reaction to slowly warm to 25°C and stir for 4 hours.

  • Quench & Wash: Wash the organic layer with cold 1M HCl (2 x 20 mL) to rapidly remove the imidazole byproduct, followed by brine. Dry over

    
    .
    
  • Final Validation: Analyze the purified (R)-5-(2-Ethoxyphenyl)oxazolidin-2-one via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) to confirm final ee%.

References

  • Xu, Q., Huang, K.-S., Wang, Y.-F., & Wan, N. (2022). "Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy." ACS Catalysis. URL:[Link]

  • Ahsan, M., & Senapati, S. (2019). "Water Plays a Cocatalytic Role in Epoxide Ring Opening Reaction in Aspartate Proteases: A QM/MM Study." The Journal of Physical Chemistry B. URL:[Link]

  • Ma, G., Sibi, M. P., et al. (2000). "Higher Selectivity at Higher Temperatures! Effect of Precursor Stereochemistry on Diastereoselectivity in Radical Allylations. Insight into the Role of the Lewis Acid." Journal of the American Chemical Society. URL:[Link]

  • Zong, H., et al. (2021). "Engineering of halohydrin dehalogenases for the regio- and stereoselective synthesis of (S)-4-aryl-2-oxazolidinones." Catalysis Science & Technology. URL:[Link]

Troubleshooting

Purification strategies for products derived from 5-(2-Ethoxyphenyl)oxazolidin-2-one

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-(2-ethoxyphenyl)oxazolidin-2-one. This document offers troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-(2-ethoxyphenyl)oxazolidin-2-one. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Introduction: Navigating the Purification of a Key Oxazolidinone

5-(2-Ethoxyphenyl)oxazolidin-2-one is a member of the oxazolidinone class of compounds, a critical structural motif in medicinal chemistry, notably found in antibiotics like Linezolid.[1][2] The purity of such intermediates is paramount for the success of subsequent synthetic steps and the ultimate biological activity and safety of the final drug substance. However, achieving high purity can be challenging due to the potential for closely-related impurities and byproducts from the synthetic route.

This support center provides practical, experience-driven guidance to overcome these purification hurdles. We will delve into the causality behind common issues and provide robust, validated protocols to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 5-(2-ethoxyphenyl)oxazolidin-2-one.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to the solvent being too good at dissolving the compound even at lower temperatures, or the presence of impurities that inhibit crystal formation.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too polar or have a boiling point that is too high, leading to supersaturation as a liquid phase.

    • Solution: Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For oxazolidinone derivatives, common solvents include methanol, ethanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and an anti-solvent (like hexanes or petroleum ether).[3][4] Experiment with different solvent ratios to find the optimal balance.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: Attempt to remove impurities before recrystallization. A preliminary purification step using flash column chromatography can be effective.[1][5]

  • Cooling Too Rapidly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal structure.

    • Solution: Allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[6]

Q2: My recrystallized product is still impure or has a low melting point. What are the next steps?

A2: This indicates that the chosen recrystallization solvent is not effectively excluding the impurities.

Possible Causes & Solutions:

  • Co-crystallization of Impurities: The impurities may have similar solubility properties to your product in the chosen solvent.

    • Solution 1: Change the Solvent System. Experiment with different solvents or solvent mixtures. A change in polarity can alter the solubility of both the product and the impurities, potentially leading to better separation.

    • Solution 2: Perform a Second Recrystallization. A second recrystallization using the same or a different solvent system can further enhance purity.

    • Solution 3: Activated Charcoal Treatment. If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[6] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Column Chromatography Issues

Q3: I'm having trouble separating my product from a close-running impurity on the TLC plate. How can I improve the separation?

A3: Poor separation in column chromatography is typically due to an inappropriate mobile phase or stationary phase.

Possible Causes & Solutions:

  • Suboptimal Eluent Polarity: The eluent system may not be providing sufficient differential migration of your product and the impurity.

    • Solution: Systematically vary the ratio of your solvents. For oxazolidinones, a common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][4][5] If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (increase the proportion of the non-polar solvent). If the spots are too low (low Rf), increase the polarity.

  • Stationary Phase Choice: Standard silica gel may not be the optimal stationary phase for your specific separation.

    • Solution: Consider using a different stationary phase. For challenging separations, alumina (basic or neutral) or reverse-phase silica (C18) can sometimes provide better resolution.

  • Chiral Impurities: If the impurity is a diastereomer or enantiomer, standard silica gel chromatography will likely not be effective.

    • Solution: Chiral chromatography is necessary for separating enantiomers. Polysaccharide-based chiral stationary phases are commonly used for oxazolidinone separations.[7]

Q4: My product is eluting as a broad band, leading to mixed fractions and low yield. How can I sharpen the bands?

A4: Broad bands can result from several factors related to column packing and sample loading.

Possible Causes & Solutions:

  • Poor Column Packing: An unevenly packed column will lead to channeling and band broadening.

    • Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial eluent and poured into the column, is generally preferred over "dry packing."[6]

  • Sample Overloading: Loading too much crude material onto the column can exceed its capacity, causing band broadening.

    • Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Sample Loading Technique: Loading the sample in a large volume of strong solvent can cause the initial band to be too wide.

    • Solution: Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent. Alternatively, "dry loading" can be employed, where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.

Frequently Asked Questions (FAQs)

Q5: What are the most likely impurities in the synthesis of 5-(2-ethoxyphenyl)oxazolidin-2-one?

A5: The impurities will depend on the synthetic route. Common synthetic pathways to oxazolidinones involve the reaction of epoxides with isocyanates or carbamates.[8][9] Potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding epoxide and 2-ethoxyphenyl isocyanate or carbamate.

  • Side Products: Isocyanurate trimers can be a significant byproduct in reactions involving isocyanates.[10][11] The formation of regioisomers is also possible depending on the reaction conditions.

  • Diastereomers: If the synthesis involves the creation of a second chiral center, diastereomers may be formed, which can be challenging to separate.

Q6: What is a good starting point for a flash chromatography solvent system for this compound?

A6: A good starting point for many oxazolidinone derivatives is a mixture of hexanes (or petroleum ether) and ethyl acetate.[1][4][5] Begin with a low polarity mixture, such as 9:1 or 4:1 hexanes:ethyl acetate, and gradually increase the polarity based on TLC analysis.

Q7: Is my product likely to be crystalline?

A7: Many oxazolidinone derivatives are crystalline solids.[3][4] However, the presence of impurities or the specific substitution pattern can sometimes result in an amorphous solid or a thick oil. Purification is often key to inducing crystallization.

Q8: Are there any special handling precautions for 5-(2-ethoxyphenyl)oxazolidin-2-one?

A8: As with any chemical, it is important to handle 5-(2-ethoxyphenyl)oxazolidin-2-one in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and storage information.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of 5-(2-ethoxyphenyl)oxazolidin-2-one using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Crude 5-(2-ethoxyphenyl)oxazolidin-2-one

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with varying ratios of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of 5-(2-ethoxyphenyl)oxazolidin-2-one.

Materials:

  • Crude 5-(2-ethoxyphenyl)oxazolidin-2-one

  • Recrystallization solvent (e.g., methanol, ethanol, or ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizing the Workflow

Purification_Workflow cluster_Troubleshooting Troubleshooting Logic Start Crude Product Purity_Check Assess Purity (TLC, NMR) Start->Purity_Check High_Purity High Purity? Purity_Check->High_Purity Final_Product Final Product High_Purity->Final_Product Yes Purification_Method Choose Purification Method High_Purity->Purification_Method No Recrystallization Recrystallization Purification_Method->Recrystallization Crystalline Solid Chromatography Column Chromatography Purification_Method->Chromatography Oily or Complex Mixture Recrystallization->Purity_Check Chromatography->Purity_Check

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with 5-(2-Ethoxyphenyl)oxazolidin-2-one

Welcome to the technical support center for the advanced chiral auxiliary, 5-(2-Ethoxyphenyl)oxazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are levera...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the advanced chiral auxiliary, 5-(2-Ethoxyphenyl)oxazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this tool for the asymmetric synthesis of complex molecules, particularly in cases involving significant steric challenges. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying mechanistic rationale to empower your experimental design and troubleshooting efforts.

The oxazolidinone scaffold is a cornerstone of modern asymmetric synthesis, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][2] The 5-(2-Ethoxyphenyl)oxazolidin-2-one auxiliary, with its unique ortho-substituted aromatic moiety, offers distinct advantages in scenarios where traditional chiral auxiliaries may fall short due to steric congestion. This guide will walk you through common challenges and frequently asked questions, providing expert insights and actionable protocols.

I. Foundational Concepts: Why 5-(2-Ethoxyphenyl)oxazolidin-2-one?

The strategic placement of the 2-ethoxyphenyl group at the C5 position of the oxazolidinone ring is intentional. This substituent can influence the stereochemical outcome of reactions through a combination of steric and electronic effects. The ethoxy group can potentially engage in chelation with metal ions used in enolate formation, further rigidifying the transition state and enhancing facial selectivity. This feature is particularly advantageous when dealing with sterically demanding electrophiles or when constructing quaternary carbon centers.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using 5-(2-Ethoxyphenyl)oxazolidin-2-one over more common Evans auxiliaries like (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone?

A1: The primary advantage lies in its enhanced ability to control diastereoselectivity in reactions with sterically hindered substrates. The ortho-ethoxy group on the phenyl ring provides a more defined and rigid chiral environment. This can lead to higher diastereomeric ratios (d.r.) in challenging aldol or alkylation reactions where the electrophile or the N-acyl side chain is bulky. The potential for the ethoxy group to act as a coordinating ligand for the Lewis acid can create a more organized transition state, leading to superior facial shielding of the enolate.

Q2: How do I synthesize and acylate 5-(2-Ethoxyphenyl)oxazolidin-2-one?

A2: The synthesis of 5-substituted oxazolidin-2-ones typically starts from the corresponding amino alcohol. For 5-(2-Ethoxyphenyl)oxazolidin-2-one, the precursor would be (1R,2S)-1-(2-ethoxyphenyl)-2-aminoethanol or its enantiomer. Cyclization can be achieved using various phosgene equivalents like diethyl carbonate or by more modern, safer methods.[3]

Acylation of the oxazolidinone is a critical step. A standard and effective method involves deprotonation with a strong base like n-butyllithium at low temperatures (-78 °C) followed by the addition of the desired acyl chloride. For sensitive substrates, milder conditions using a catalyst such as 4-(dimethylamino)pyridine (DMAP) with an acid anhydride can be employed.[4]

Q3: What are the recommended conditions for achieving high diastereoselectivity in an Evans-type aldol reaction with a sterically hindered aldehyde?

A3: For an aldol reaction involving a sterically hindered aldehyde, the choice of Lewis acid and base is crucial for forming a rigid, chelated transition state. A common and effective method is the use of dibutylboron triflate (Bu₂BOTf) and a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to generate the Z-enolate, which then proceeds through a Zimmerman-Traxler-type transition state.[5][6] The presence of the 2-ethoxyphenyl group can further enhance the rigidity of this transition state.

Q4: I am observing poor diastereoselectivity. What are the likely causes and how can I improve it?

A4: Poor diastereoselectivity can stem from several factors. Incomplete enolization or the formation of the undesired E-enolate can lead to a mixture of diastereomers. The presence of water or other protic impurities can also disrupt the chelated transition state. See the troubleshooting guide below for a more detailed workflow.

Q5: What are the best methods for cleaving the 5-(2-Ethoxyphenyl)oxazolidin-2-one auxiliary without epimerization of the newly formed stereocenter?

A5: The choice of cleavage method depends on the desired functional group in the final product.[7]

  • For Carboxylic Acids: Hydrolytic cleavage with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) in a THF/water mixture at 0 °C is the most common and reliable method.[8]

  • For Primary Alcohols: Reductive cleavage with lithium borohydride (LiBH₄) in an ethereal solvent is effective.[7]

  • For Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures can yield the aldehyde.[7]

  • For Esters: Transesterification with sodium methoxide in methanol or other alkoxides can provide the corresponding ester.[7]

It is crucial to perform these reactions at the recommended temperatures to minimize the risk of epimerization.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during asymmetric synthesis using 5-(2-Ethoxyphenyl)oxazolidin-2-one.

Problem 1: Low Diastereoselectivity in Aldol/Alkylation Reactions
Potential Cause Troubleshooting Action Rationale
Incomplete Enolization Increase the equivalents of base (e.g., LDA, NaHMDS) or Lewis acid/base (Bu₂BOTf/TEA). Ensure the reaction time for enolization is sufficient.Incomplete formation of the desired enolate will leave unreacted starting material that can lead to undesired side reactions or a complex product mixture.
Formation of E-Enolate Use a bulkier base or a different Lewis acid. For boron enolates, ensure the use of a hindered amine base like DIPEA.The formation of the Z-enolate is critical for high syn-selectivity in Evans aldol reactions. The choice of base and Lewis acid dictates the E/Z ratio of the enolate.
Non-Chelated Transition State Ensure strictly anhydrous conditions. Use a chelating Lewis acid like Bu₂BOTf or TiCl₄.A well-defined, rigid, six-membered Zimmerman-Traxler transition state is necessary for high diastereoselectivity. Water can disrupt the chelation.[5]
Incorrect Reaction Temperature Maintain the recommended low temperatures (typically -78 °C to 0 °C) throughout the reaction.Higher temperatures can lead to less-defined transition states and an increase in the formation of the minor diastereomer.
Problem 2: Low Yield of the Desired Product
Potential Cause Troubleshooting Action Rationale
Steric Hindrance Increase the reaction time and/or temperature slightly after the initial low-temperature addition. Consider a more reactive electrophile if possible.Highly hindered substrates may require more forcing conditions to react at a reasonable rate. A slow, controlled warming of the reaction can sometimes improve conversion.
Decomposition of Reagents Use freshly distilled/purified solvents and reagents. Ensure the base (e.g., n-BuLi) is properly titrated.The enolates are highly reactive and sensitive to moisture and air. Impurities can quench the enolate or lead to side reactions.
Side Reactions For aldol reactions, ensure the aldehyde is of high purity. For alkylations, ensure the alkyl halide is reactive and free of impurities.Aldehydes can undergo self-condensation. Alkylating agents can undergo elimination or other side reactions.
Problem 3: Difficulty in Auxiliary Cleavage
Potential Cause Troubleshooting Action Rationale
Incomplete Cleavage Increase the equivalents of the cleavage reagent (e.g., LiOH/H₂O₂). Increase the reaction time or slightly elevate the temperature (e.g., from 0 °C to room temperature).Sterically hindered N-acyl groups can slow down the rate of cleavage. More forcing conditions may be necessary for complete conversion.
Epimerization of Product Maintain the recommended low temperature for the cleavage reaction. Quench the reaction promptly once complete.The α-proton of the product can be acidic, and exposure to basic conditions for extended periods or at higher temperatures can lead to racemization.
Poor Recovery of Auxiliary Ensure proper work-up procedures. The auxiliary is typically recovered by extraction into an organic solvent after the initial work-up.The oxazolidinone auxiliary is valuable and should be recovered for reuse. Careful extraction and purification are important for cost-effectiveness.

IV. Experimental Protocols & Visualizations

Protocol 1: Diastereoselective Aldol Reaction with a Hindered Aldehyde

This protocol describes a general procedure for the reaction of an N-acyl-5-(2-ethoxyphenyl)oxazolidin-2-one with a sterically demanding aldehyde.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-acyl-5-(2-ethoxyphenyl)oxazolidin-2-one (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).

  • Enolization: Cool the solution to -78 °C. Add diisopropylethylamine (DIPEA, 2.5 equiv) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.2 equiv). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the sterically hindered aldehyde (1.5 equiv) dropwise as a solution in anhydrous DCM.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction at 0 °C by the addition of a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Aldol_Workflow cluster_prep Preparation & Enolization cluster_aldol Aldol Addition cluster_workup Work-up & Purification N_acyl N-Acyl-5-(2-ethoxyphenyl) oxazolidin-2-one in DCM Cool_neg78_1 Cool to -78°C N_acyl->Cool_neg78_1 1. Add_DIPEA_Bu2BOTf Add DIPEA & Bu₂BOTf Cool_neg78_1->Add_DIPEA_Bu2BOTf 2. Enolization_step Stir at -78°C, then 0°C Add_DIPEA_Bu2BOTf->Enolization_step 3. Form Z-enolate Cool_neg78_2 Cool to -78°C Enolization_step->Cool_neg78_2 4. Add_Aldehyde Add Hindered Aldehyde Cool_neg78_2->Add_Aldehyde 5. Reaction_step Stir at -78°C, then 0°C Add_Aldehyde->Reaction_step 6. Quench Quench (pH 7 buffer) Reaction_step->Quench 7. Oxidative_workup Add MeOH & H₂O₂ Quench->Oxidative_workup 8. Extract Extract with DCM Oxidative_workup->Extract 9. Purify Purify (Chromatography) Extract->Purify 10.

Caption: Workflow for a diastereoselective aldol reaction.

Diagram: Troubleshooting Logic for Low Diastereoselectivity

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Temp Confirm Reaction Temperature (-78°C) Check_Conditions->Check_Temp Yes Action_Dry Action: Re-dry solvents/ glassware. Use fresh reagents. Check_Conditions->Action_Dry No Check_Enolization Review Enolization Protocol Check_Temp->Check_Enolization Yes Action_Temp Action: Ensure consistent low-temperature control. Check_Temp->Action_Temp No Action_Enolization Action: Use bulkier base (e.g., DIPEA) or different Lewis acid (e.g., TiCl₄). Check_Enolization->Action_Enolization Issue Suspected Success Improved Diastereoselectivity Check_Enolization->Success Protocol is Optimal Action_Dry->Success Action_Temp->Success Action_Enolization->Success

Caption: Decision tree for troubleshooting low diastereoselectivity.

V. Concluding Remarks

The 5-(2-Ethoxyphenyl)oxazolidin-2-one chiral auxiliary is a powerful tool for modern asymmetric synthesis, particularly when confronting sterically demanding transformations. Success with this reagent is predicated on a solid understanding of the principles of stereocontrol and meticulous experimental technique. This guide provides a foundation for navigating the common challenges associated with its use. Should you encounter issues not covered here, we encourage you to consult the primary literature and consider the fundamental principles of reactivity and stereoselectivity.

VI. References

  • Bach, J.; Bull, S. D.; Davies, S. G.; Nicholson, R. L.; Sanganee, H. J.; Smith, A. D. A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Bull. Korean Chem. Soc.2000 , 21 (1), 131-134.

  • García-García, P.; Gopishetty, S.; Wolff, R. R.; Lihammar, R.; Grindal, G.; Amedjkouh, M.; Kann, N. Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams. J. Org. Chem.2014 , 79 (24), 12349–12357. [Link]

  • Fernandes, G. F. S.; Scarim, C. B.; Kim, S.-H.; Wu, J.; Castagnolo, D. Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Med. Chem.2023 , 14, 419-453. [Link]

  • Bratulescu, G. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis2007 , 2007 (20), 3111-3112. [Link]

  • Actelion Pharmaceuticals Ltd. 5-hydroxymethyl-oxazolidin-2-one derivatives. EP2086968A1, August 12, 2009.

  • Wang, C.; Guo, H.; Zhang, J.; Dong, K.; Liu, B. Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as magnetically separable and reusable catalysts. Catal. Commun.2012 , 27, 143-146.

  • Rojas-Lima, S.; et al. Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate. [Link]

  • Fernandes, G. F. S.; Scarim, C. B.; Kim, S.-H.; Wu, J.; Castagnolo, D. Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Med. Chem.2023 , 14, 419-453. [Link]

  • Kim, D. H.; Lee, D. H.; Lee, Y. J.; Kim, S. W.; Lee, S.; Kim, J.; Park, H. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules2021 , 26, 597. [Link]

  • Kim, D. H.; Lee, D. H.; Lee, Y. J.; Kim, S. W.; Lee, S.; Kim, J.; Park, H. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC2021 . [Link]

  • Cadila Healthcare Limited. Novel processes for preparing 5-hydroxymethyl-oxazolidin-2-one derivatives. WO2016079757A2, May 26, 2016.

  • Sharat, O.; et al. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry2025 .

  • Fernandes, G. F. S.; et al. Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. 2023 . [Link]

  • Rohm and Haas Company. 5-Halomethyl-3-phenyl-2-oxazolidinones. US4128654A, December 5, 1978.

  • Actelion Pharmaceuticals Ltd. 5-AMINOCYCLYLMETHYL-OXAZOLIDIN-2-ONE DERIVATIVES. EP2245028B1, December 17, 2008. [Link]

  • Reddy, L. R.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. 2017 . [Link]

  • Fernandes, G. F. S.; et al. Oxazolidinones in Medicinal Chemistry. Scribd. 2023 . [Link]

  • Zhang, Y.; et al. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. J Pept Res.2005 , 66(6), 319-23. [Link]

  • Kim, D. H.; et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate. 2025 . [Link]

  • Kim, D. H.; et al. Stereoselective Synthesis of Oxazolidin-2-Ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (-)-Cytoxazone. PubMed2021 . [Link]

  • Kocienski, P. J. Synthesis by Aldol and Related Condensation Reactions. Science of Synthesis2009 .

  • ResearchGate. Methods for cleavage of chiral auxiliary. [Link]

  • Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. 2020 . [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. [Link]

  • Crimmins, M. T. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc.2019 , 63(3). [Link]

  • Smith, A. M. P.; et al. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scirp.org.

  • Cole-Parmer. Tech Info. [Link]

  • Mustafa, A.; et al. Cleavage reactions with 4-substituted isoxazolin-5-ones. Scilit.

Sources

Troubleshooting

Enhancing the reactivity of N-acyl 5-(2-Ethoxyphenyl)oxazolidin-2-one

Welcome to the technical support resource for N-acyl 5-(2-Ethoxyphenyl)oxazolidin-2-one, a specialized chiral auxiliary for asymmetric synthesis. This guide is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-acyl 5-(2-Ethoxyphenyl)oxazolidin-2-one, a specialized chiral auxiliary for asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols to maximize success in your stereoselective reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and application of the 5-(2-Ethoxyphenyl)oxazolidin-2-one auxiliary and its N-acylated derivatives.

Q1: What is N-acyl 5-(2-Ethoxyphenyl)oxazolidin-2-one, and why is it used?

A1: N-acyl 5-(2-Ethoxyphenyl)oxazolidin-2-one belongs to the Evans' class of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a single enantiomer of the desired product.[1][2] The 5-(2-Ethoxyphenyl) group acts as a powerful stereocontrol element. Once acylated, the N-acyl derivative can be deprotonated to form a rigid, chelated enolate. The bulky substituent at the C5 position effectively blocks one face of the enolate, forcing electrophiles to attack from the opposite, less-hindered face.[2] This process leads to the highly diastereoselective formation of new stereocenters, which, after removal of the auxiliary, yield enantiomerically enriched products like carboxylic acids, alcohols, or aldehydes.[1]

Q2: How do I attach my acyl group to the 5-(2-Ethoxyphenyl)oxazolidin-2-one auxiliary?

A2: The most common method is N-acylation. While traditional methods involve strong bases like n-butyllithium followed by an acyl chloride, a milder and operationally simpler procedure is often preferred.[2] This involves reacting the oxazolidinone with an acid anhydride in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2] This method avoids the need for cryogenic temperatures and strong, pyrophoric bases, making it more accessible. For direct acylation with carboxylic acids, coupling reagents or a one-pot system using DMAPO/Boc2O can also be employed.[3]

Q3: What are the best practices for storing the auxiliary and its derivatives?

A3: The 5-(2-Ethoxyphenyl)oxazolidin-2-one auxiliary is a stable, crystalline solid that can be stored at room temperature in a tightly sealed container, preferably in a desiccator to protect it from moisture. Its N-acylated derivatives are also generally stable. However, they should be stored under an inert atmosphere (e.g., nitrogen or argon) if they are to be kept for extended periods, as the acyl group can be susceptible to hydrolysis.

Q4: What is the primary advantage of the 5-(2-Ethoxyphenyl) group compared to other common Evans auxiliaries like those derived from valine or phenylalanine?

A4: While all Evans auxiliaries operate on the same principle of steric hindrance, the specific substituent can fine-tune reactivity and solubility. The 5-(2-Ethoxyphenyl) group provides a distinct steric and electronic environment. Its aromatic nature can influence pi-stacking interactions and solubility in various organic solvents. The ethoxy group may subtly alter the Lewis basicity of the system, potentially influencing interactions with metal counterions and Lewis acids during reactions. While functionally similar to the phenyl-substituted auxiliary, it offers a different structural motif that can be beneficial in specific synthetic contexts or for patent novelty.

Part 2: Troubleshooting Guide for Reactivity Issues

This guide provides solutions to common problems encountered during reactions involving N-acyl 5-(2-Ethoxyphenyl)oxazolidin-2-one.

Issue 1: Low or No Reactivity in Alkylation Reactions

Q: I have combined my N-acyl oxazolidinone, a strong base, and an alkyl halide, but the reaction is not proceeding. What are the likely causes?

A: This is a common issue that typically points to inefficient enolate formation or an insufficiently reactive electrophile. Let's break down the potential causes and solutions.

Potential Cause 1: Incomplete Deprotonation. The formation of the enolate is the critical first step. The N-acyl group makes the α-protons acidic, but a strong, non-nucleophilic base is still required for complete and rapid deprotonation.

  • Solution: Ensure your base is active and used in the correct stoichiometry (typically 1.05-1.1 equivalents). Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are the most common choices.[1][2] If preparing LDA in-house, ensure the n-BuLi has been recently titrated. The reaction temperature for deprotonation is crucial; for NaHMDS, -78 °C is common, while LDA can sometimes be used at 0 °C, though this depends on the substrate.[1]

Potential Cause 2: Poor Solvent Quality. Traces of water or other protic impurities in the solvent will quench the base and the enolate as it forms.

  • Solution: Always use anhydrous solvent, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) or obtained from a solvent purification system. Tetrahydrofuran (THF) is the most common and effective solvent as it aids in chelating the metal counterion.[2]

Potential Cause 3: Unreactive Electrophile. The reactivity of alkyl halides follows the order I > Br > Cl. Sterically hindered electrophiles (e.g., secondary halides) or unactivated halides (e.g., alkyl chlorides) may react very slowly or not at all under standard conditions.

  • Solution: If possible, switch to a more reactive electrophile (e.g., use the iodide instead of the bromide). For sluggish electrophiles, converting the lithium or sodium enolate to a more reactive boron or zirconium enolate may be necessary. For tertiary alkyl halides, Lewis acid activation is required to facilitate the reaction, which proceeds through a distinct mechanism.

Issue 2: Poor Diastereoselectivity

Q: My alkylation reaction works, but the diastereomeric ratio (d.r.) is low. How can I improve the facial selectivity?

A: Poor diastereoselectivity indicates that the transition state is not well-organized, allowing the electrophile to approach from the "wrong" face. This is almost always related to the integrity of the chelated Z-enolate.

Potential Cause 1: Enolate Geometry. The high selectivity of Evans auxiliaries stems from the formation of a rigid (Z)-enolate where the metal counterion (Li+, Na+) chelates to both the enolate oxygen and the oxazolidinone carbonyl oxygen.[2] This chelation locks the conformation and presents a highly differentiated steric environment. If this chelation is disrupted, selectivity is lost.

  • Solution:

    • Choice of Base/Metal: Lithium (from LDA) and sodium (from NaHMDS) bases are excellent for forming these rigid chelates.[1] Boron enolates, formed with Bu₂BOTf and an amine base, are also highly effective and often give even higher selectivity, particularly in aldol reactions.[4]

    • Temperature Control: Maintain a low temperature (typically -78 °C) throughout the deprotonation and alkylation steps.[2] Warmer temperatures can lead to enolate equilibration or a less-ordered transition state, eroding selectivity.

Potential Cause 2: Additives. Additives like HMPA or DMPU can disrupt the metal chelation and should be avoided if high diastereoselectivity is the goal. While they can sometimes increase the rate of slow alkylations, this often comes at the cost of selectivity.

  • Solution: Stick to non-coordinating, anhydrous solvents like THF. If reactivity is an issue, address the electrophile or enolate type rather than using additives that break the chelate.

Issue 3: Difficulty with Auxiliary Cleavage

Q: I have successfully performed the alkylation, but now I am struggling to remove the chiral auxiliary without damaging my product.

A: The final, crucial step is cleaving the auxiliary. The method must be chosen carefully to match the desired final product (acid, alcohol, etc.) and to avoid epimerization of the newly formed stereocenter.

Potential Cause 1: Racemization during Hydrolysis. Harsh basic conditions (e.g., concentrated NaOH at high temperatures) can deprotonate the now-acidic α-proton, leading to racemization.

  • Solution: For hydrolysis to the carboxylic acid, the standard method is using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂ in a THF/water mixture at 0 °C.[1] This reagent is less basic and more nucleophilic than hydroxide, preferentially attacking the acyl carbonyl with a much lower risk of epimerization.[1]

Potential Cause 2: Product Degradation. Some functional groups in your product may not be stable to certain cleavage conditions.

  • Solution: Tailor the cleavage to your desired product and its stability.

    • For Primary Alcohols: Reduction with LiBH₄ or LiAlH₄ is effective.[1]

    • For Aldehydes: Reduction with DIBAL-H at low temperature can yield the aldehyde, though over-reduction is a risk.[5]

    • For Esters: Alcoholysis with a Lewis acid like Ti(OiPr)₄ and the desired alcohol provides a mild route to esters.

    • For Amides: Direct aminolysis can be achieved, sometimes without a catalyst for very active amines, or by using specific Lewis acids.[6]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for N-Acylation with an Acid Anhydride

This protocol describes a mild and efficient method for acylating the 5-(2-Ethoxyphenyl)oxazolidin-2-one auxiliary.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-(2-Ethoxyphenyl)oxazolidin-2-one (1.0 eq.).

  • Dissolve the auxiliary in anhydrous THF (approx. 0.2 M).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Add the desired carboxylic acid anhydride (1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature overnight or gently heat to reflux (e.g., in toluene) for 30-60 minutes to accelerate the reaction.[2]

  • Monitor the reaction by TLC until the starting auxiliary is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl oxazolidinone by flash column chromatography (typically using a hexane/ethyl acetate gradient).

Protocol 2: Diastereoselective Alkylation using NaHMDS

This protocol provides a standard procedure for the highly selective alkylation of the N-acylated auxiliary.

Step-by-Step Methodology:

  • Add the purified N-acyl 5-(2-Ethoxyphenyl)oxazolidin-2-one (1.0 eq.) to an oven-dried, two-neck flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Dissolve the substrate in freshly distilled, anhydrous THF (approx. 0.1 M).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.1 eq., typically as a 1.0 M solution in THF) dropwise via syringe over 10 minutes. The solution may turn yellow or orange, indicating enolate formation.

  • Stir the solution at -78 °C for 30-60 minutes.

  • Add the electrophile (1.2-1.5 eq.), either neat or as a solution in a small amount of anhydrous THF, dropwise.

  • Continue stirring at -78 °C for 1-4 hours. The optimal time should be determined by TLC analysis of quenched aliquots.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.[2]

  • Purify the major diastereomer by flash column chromatography.

Table 1: Comparison of Conditions for Enolate Formation and Alkylation
Parameter Condition A: NaHMDS Condition B: LDA Condition C: Bu₂BOTf / DIPEA Primary Outcome & Notes
Base Sodium bis(trimethylsilyl)amideLithium diisopropylamideDi-n-butylboron triflate / DiisopropylethylamineNa/Li bases are standard for alkylations. Boron enolates are exceptional for aldol reactions.[1][2][4]
Solvent Anhydrous THFAnhydrous THFAnhydrous CH₂Cl₂ or THFTHF is ideal for Li/Na chelation. CH₂Cl₂ is often used for boron enolates.
Temperature -78 °C0 °C to -78 °C-78 °C to 0 °CStrict low-temperature control is critical for maintaining selectivity.
Typical d.r. >95:5>90:10>98:2 (for aldols)Boron enolates offer a more organized transition state, often leading to superior selectivity.
Compatibility Good for reactive electrophiles (allyl, benzyl halides).Versatile, but can be more nucleophilic than NaHMDS.Excellent for aldehydes and ketones (aldol reactions).Choose the system based on the electrophile.

Part 4: Visualizations and Mechanisms

Overall Workflow

The following diagram illustrates the typical synthetic sequence using the chiral auxiliary.

G cluster_0 Auxiliary Attachment cluster_1 Asymmetric Transformation cluster_2 Product Release Acylation N-Acylation of 5-(2-Ethoxyphenyl)oxazolidin-2-one Enolate Enolate Formation (e.g., NaHMDS, -78 °C) Acylation->Enolate Alkylation Electrophilic Attack (e.g., R-X) Enolate->Alkylation Cleavage Auxiliary Cleavage (e.g., LiOOH) Alkylation->Cleavage

Caption: General workflow for asymmetric synthesis.

Mechanism of Diastereoselection

This diagram shows how the chiral auxiliary directs the incoming electrophile.

G cluster_0 cluster_1 cluster_2 A N-Acyl Auxiliary B Chelated (Z)-Enolate A->B  NaHMDS, THF, -78°C C Electrophile (E⁺) Approaches D Major Diastereomer C->D Attack from less hindered face Blocked Steric Shielding by (2-Ethoxyphenyl) Group C->Blocked Approach hindered

Caption: Chelation-controlled stereodirection.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Center for Biotechnology Information. [Link]

  • Process for the preparation of oxazolidinones and method of use thereof.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Catalysis. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Center for Biotechnology Information. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. National Center for Biotechnology Information. [Link]

  • Rapidly Diverse Synthesis of N-Aryl-5-Substituted-2-Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. ResearchGate. [Link]

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. National Center for Biotechnology Information. [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Royal Society of Chemistry. [Link]

  • Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. The Journal of Organic Chemistry. [Link]

  • Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions. Diva Portal. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: 5-(2-Ethoxyphenyl)oxazolidin-2-one Synthesis &amp; Scale-Up

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and engineering bottlenecks encountered when scaling up the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and engineering bottlenecks encountered when scaling up the synthesis of 5-(2-Ethoxyphenyl)oxazolidin-2-one .

The ortho-ethoxy substitution on the phenyl ring introduces unique steric and electronic variables. While it serves as a critical pharmacophore scaffold, the bulky ethoxy group increases the activation energy required for intramolecular cyclization and can coordinate with metal catalysts, leading to unexpected yield drops when transitioning from bench to pilot scale. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Part 1: Core Scalability FAQs & Troubleshooting

Q1: Why does the yield of 5-(2-Ethoxyphenyl)oxazolidin-2-one drop from >90% at the 1g scale to <70% at the 100g scale when using the diethyl carbonate route? Expert Insight: At the bench scale, the cyclization of 2-amino-1-(2-ethoxyphenyl)ethanol with diethyl carbonate is driven to completion by the rapid, unhindered evaporation of the ethanol byproduct. At a >50g scale, poor mass transfer and inadequate distillation shift the equilibrium backward, stalling the reaction[1]. Furthermore, the ortho-ethoxy group introduces steric hindrance near the benzylic alkoxide intermediate, slowing the final ring closure. Solution: You must shift the equilibrium artificially. Implement a fractional distillation column during the reaction to continuously remove ethanol, or transition to a pressurized continuous flow reactor to ensure optimal heat and mass transfer[2].

Q2: We are observing significant amounts of polymeric and N-alkylated byproducts during scale-up. How do we control chemoselectivity? Expert Insight: This is a failure of kinetic vs. thermodynamic control. The reaction proceeds via an initial N-acylation (forming an open carbamate) followed by alkoxide attack on the carbonyl. If the base concentration (e.g., NaOMe) is too high, or if reactor heating is uneven (creating thermal hot spots), intermolecular reactions will outcompete the sterically hindered intramolecular cyclization. Solution: Strictly limit the base catalyst to 0.05 equivalents. Utilize a step-wise heating protocol: hold the reactor at 80 °C to ensure 100% conversion to the N-acylated intermediate before ramping to 130 °C for the cyclization step.

Q3: Are there viable, scalable alternatives to phosgene or triphosgene for this specific scaffold? Expert Insight: Yes. While phosgene provides rapid, irreversible cyclization, its severe toxicity and exothermic profile make it highly undesirable for large-scale manufacturing[3]. Diethyl carbonate combined with a catalytic amount of sodium methoxide is the industry standard for green, scalable oxazolidinone synthesis[4]. For highly hindered substrates, continuous flow chemistry using CO₂ and epoxides is also emerging as a highly efficient, phosgene-free alternative[2].

Part 2: Quantitative Method Comparison

To facilitate process selection, the following table summarizes the quantitative scalability metrics of the three primary synthetic routes for 5-aryloxazolidin-2-ones.

MethodologyReagent SystemOperating Temp (°C)Reaction TimeYield (100g Scale)E-FactorPrimary Scalability Bottleneck
Traditional Batch Phosgene / Et₃N0 to 252–4 h85%HighSevere toxicity; highly exothermic
Green Batch Diethyl Carbonate / NaOMe120–13512–18 h65–70%LowPoor heat transfer; equilibrium stalling
Continuous Flow Diethyl Carbonate / NaOMe150 (Pressurized)15–30 min>90%Very LowUpfront equipment cost; solubility limits

Part 3: Visualizing the Process

Mechanistic Pathway & Regioselectivity

Understanding the reaction mechanism is critical for troubleshooting. The diagram below illustrates the two-step sequence and the rate-limiting elimination of ethanol.

Mechanism SM 2-Amino-1-(2-ethoxyphenyl)ethanol Carbamate N-Carboethoxy Intermediate SM->Carbamate N-Acylation (80 °C) Reagents Diethyl Carbonate + NaOMe (cat.) Reagents->Carbamate Cyclization Intramolecular Ring Closure Carbamate->Cyclization Base Catalysis (130 °C) Product 5-(2-Ethoxyphenyl) oxazolidin-2-one Cyclization->Product -EtOH (Distillation)

Mechanistic pathway of 5-(2-Ethoxyphenyl)oxazolidin-2-one synthesis via diethyl carbonate.

Scale-Up Troubleshooting Workflow

Use this decision tree to diagnose and resolve common failures during pilot-scale manufacturing.

Troubleshooting Issue Scale-Up Bottleneck Identified Yield Low Yield / Stalled Reaction (Equilibrium Issue) Issue->Yield Impurity High Polymeric Impurities (Thermal Degradation) Issue->Impurity Action1 Implement Active Ethanol Distillation Yield->Action1 Batch Mode Action2 Transition to Continuous Flow Reactor Yield->Action2 Flow Mode Impurity->Action2 Heat Transfer Issue Action3 Reduce Base to 0.05 eq & Step-wise Heating Impurity->Action3 Success Validated Scalable Protocol Action1->Success Action2->Success Action3->Success

Troubleshooting decision tree for resolving scalability bottlenecks in oxazolidinone synthesis.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Protocol A: Optimized Batch Scale-Up (100g) via Diethyl Carbonate

This protocol mitigates the steric hindrance of the ortho-ethoxy group by utilizing step-wise heating and active equilibrium shifting.

  • Reactor Charging: To a 1L jacketed reactor equipped with a mechanical stirrer and a short-path distillation head, charge 2-amino-1-(2-ethoxyphenyl)ethanol (100 g, 0.55 mol, 1.0 eq) and diethyl carbonate (97.5 g, 0.82 mol, 1.5 eq).

    • Causality: Using an excess of diethyl carbonate acts as both the reagent and the primary solvent, minimizing the probability of intermolecular side reactions.

  • Catalyst Addition: Add sodium methoxide (1.48 g, 0.027 mol, 0.05 eq) as a solid.

    • Causality: A low catalyst loading prevents base-catalyzed degradation of the starting material while sufficiently deprotonating the amine to initiate nucleophilic attack[1].

  • Step-Wise Heating (N-Acylation): Heat the reaction mixture to 80 °C and hold for 2 hours.

    • Self-Validation (IPC 1): Pull a 0.5 mL aliquot. Analyze via FTIR-ATR. The primary amine N-H stretch (~3300 cm⁻¹) should diminish, and an open carbamate C=O stretch (~1680 cm⁻¹) must appear. Do not proceed until >95% conversion to the intermediate is confirmed.

  • Cyclization & Distillation: Ramp the reactor temperature to 130 °C. Begin active distillation of the ethanol byproduct.

    • Causality: According to Le Chatelier's principle, continuous removal of ethanol forces the thermodynamically challenging ring-closure to completion.

    • Self-Validation (IPC 2): Monitor the distillate volume. The theoretical yield of ethanol is ~50 mL. The reaction is complete when distillation ceases and FTIR-ATR shows the shift of the C=O stretch from ~1680 cm⁻¹ to the cyclic oxazolidin-2-one stretch at ~1750 cm⁻¹.

  • Workup: Cool to room temperature, partition between CH₂Cl₂ (500 mL) and water (500 mL). Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from hexane/ethyl acetate.

Protocol B: Continuous Flow Adaptation (High-Throughput)

For campaigns requiring >1kg of material, continuous flow resolves the heat transfer limitations that cause thermal degradation in batch reactors[2].

  • Pre-Mixing: Prepare a homogeneous feed solution of 2-amino-1-(2-ethoxyphenyl)ethanol (1.0 M) and diethyl carbonate (1.5 M) in dry THF containing 0.05 M NaOMe.

    • Causality: Complete dissolution is mandatory in flow chemistry to prevent reactor fouling and back-pressure spikes.

  • Reactor Configuration: Pump the feed solution through a perfluoroalkoxy (PFA) or stainless-steel coil reactor (10 mL internal volume) heated to 150 °C.

    • Causality: The high surface-area-to-volume ratio of the flow reactor allows for safe superheating, drastically reducing the reaction time required to overcome the steric hindrance of the ortho-ethoxy group.

  • Pressure Regulation: Equip the reactor outlet with a Back Pressure Regulator (BPR) set to 100 psi (6.9 bar).

    • Causality: The BPR prevents the ethanol byproduct and THF solvent from boiling at 150 °C, maintaining a single-phase liquid flow and ensuring a stable, predictable residence time.

  • Self-Validation (Steady-State IPC): Set the flow rate to achieve a 20-minute residence time. Discard the first 2 reactor volumes. Sample the steady-state output via inline IR spectroscopy. Confirm the presence of the 1750 cm⁻¹ peak before directing the stream to the bulk collection vessel.

References

  • Organic Chemistry Portal. (2025). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones.
  • BenchChem. (2025). Improving the efficiency of microwave-assisted oxazolidinone synthesis.
  • ResearchGate. (2025). Intensified Continuous Flow Synthesis of Oxazolidones.
  • MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
  • National Institutes of Health (PMC). (2025). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Determining Enantiomeric Excess: A Hypothetical Exploration of 5-(2-Ethoxyphenyl)oxazolidin-2-one as a Chiral Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical paramete...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical parameter. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies to quantify their relative abundance. While established techniques such as chiral chromatography and NMR spectroscopy with well-known chiral derivatizing agents (CDAs) are commonplace, this guide explores the hypothetical application of 5-(2-Ethoxyphenyl)oxazolidin-2-one as a novel CDA.

This document provides a comparative overview of traditional methods alongside a theoretical framework for the use of 5-(2-Ethoxyphenyl)oxazolidin-2-one, complete with postulated experimental protocols and data interpretation. It is important to note that the application of 5-(2-Ethoxyphenyl)oxazolidin-2-one as a CDA for the determination of enantiomeric excess of external analytes is not a widely documented technique. Therefore, this guide serves as a scientific exploration into its potential application, grounded in the fundamental principles of stereochemistry and analytical chemistry.

Established Methodologies for Enantiomeric Excess Determination

The determination of enantiomeric excess relies on creating a chiral environment in which the enantiomers of an analyte can be distinguished. This is typically achieved through two primary approaches:

  • Chiral Chromatography: This powerful technique involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.[1] Chiral chromatography is often considered the gold standard due to its high accuracy and resolution.[1]

  • NMR Spectroscopy with Chiral Auxiliaries: In this method, a chiral resolving agent is used to convert a mixture of enantiomers into a mixture of diastereomers.[2] This can be achieved through the use of a chiral solvating agent (CSA), which forms non-covalent diastereomeric complexes, or a chiral derivatizing agent (CDA), which forms covalent diastereomeric adducts.[3] Since diastereomers have distinct physical and chemical properties, their signals can be resolved in the NMR spectrum, allowing for the determination of their relative concentrations.[3]

The Oxazolidinone Framework: From Chiral Auxiliary to a Hypothetical Derivatizing Agent

Oxazolidin-2-ones, particularly those popularized by Evans, are a cornerstone of asymmetric synthesis, where they serve as chiral auxiliaries.[4] In this context, a prochiral substrate is attached to the nitrogen of the oxazolidinone, and subsequent reactions proceed with high diastereoselectivity.[4] The diastereomeric excess of the product is then determined, often by ¹H NMR spectroscopy, before the auxiliary is cleaved to yield the desired enantiomerically enriched product.[5]

While this demonstrates the utility of the oxazolidinone scaffold in stereochemical control and analysis, its use as a detachable CDA for a separate mixture of enantiomers is a novel concept. This guide proposes a theoretical workflow for how an enantiomerically pure 5-substituted oxazolidinone, such as 5-(2-Ethoxyphenyl)oxazolidin-2-one, could be employed for this purpose.

Hypothetical Application of 5-(2-Ethoxyphenyl)oxazolidin-2-one as a Chiral Derivatizing Agent

The core principle of this hypothetical application is the reaction of an enantiomerically pure form of 5-(2-Ethoxyphenyl)oxazolidin-2-one with a racemic or enantioenriched mixture of a chiral analyte containing a suitable functional group (e.g., a carboxylic acid or an amine). This reaction would form a pair of diastereomers that can be distinguished and quantified by standard analytical techniques.

Proposed Synthesis of Enantiopure 5-(2-Ethoxyphenyl)oxazolidin-2-one

The synthesis of enantiopure 5-substituted oxazolidin-2-ones typically starts from corresponding enantiopure amino alcohols.[6] A plausible route to (S)-5-(2-Ethoxyphenyl)oxazolidin-2-one is outlined below.

cluster_0 Proposed Synthesis of (S)-5-(2-Ethoxyphenyl)oxazolidin-2-one start (S)-2-amino-3-(2-ethoxyphenyl)propan-1-ol product (S)-5-(2-Ethoxyphenyl)oxazolidin-2-one start->product Cyclization reagent1 Phosgene equivalent (e.g., triphosgene, CDI) reagent1->product

Caption: Proposed synthesis of the chiral derivatizing agent.

Hypothetical Derivatization of a Chiral Carboxylic Acid

Let us consider a racemic mixture of a generic chiral carboxylic acid, (R/S)-R-COOH. The derivatization reaction would involve the acylation of the nitrogen atom of enantiopure (S)-5-(2-Ethoxyphenyl)oxazolidin-2-one.

cluster_1 Hypothetical Derivatization Workflow racemic_acid Racemic Carboxylic Acid ((R)-R-COOH and (S)-R-COOH) activation Activation (e.g., SOCl₂, Oxalyl Chloride) racemic_acid->activation cda Enantiopure CDA ((S)-5-(2-Ethoxyphenyl)oxazolidin-2-one) derivatization Derivatization Reaction cda->derivatization activation->derivatization diastereomers Diastereomeric Mixture ((S,R)-Product and (S,S)-Product) derivatization->diastereomers analysis Analysis (NMR or HPLC) diastereomers->analysis

Caption: Hypothetical workflow for ee determination.

Experimental Protocols

Protocol 1: Derivatization of a Chiral Carboxylic Acid with (S)-5-(2-Ethoxyphenyl)oxazolidin-2-one

Objective: To convert a mixture of enantiomeric carboxylic acids into a mixture of diastereomeric N-acyl oxazolidinones.

Materials:

  • Racemic carboxylic acid

  • (S)-5-(2-Ethoxyphenyl)oxazolidin-2-one (enantiomerically pure)

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • In a separate flame-dried flask, dissolve (S)-5-(2-Ethoxyphenyl)oxazolidin-2-one (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool this solution to 0 °C.

  • Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the solution of the oxazolidinone.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude mixture of diastereomers can be analyzed directly by NMR or purified by column chromatography before analysis.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

Objective: To quantify the relative amounts of the two diastereomers formed in Protocol 1.

Procedure:

  • Dissolve an accurately weighed sample of the crude or purified diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

  • Identify a set of well-resolved signals that are unique to each diastereomer. Protons on the oxazolidinone ring or the chiral center of the original acid are good candidates.

  • Carefully integrate the corresponding signals for each diastereomer (Integral_A and Integral_B).

  • The diastereomeric ratio (dr) is calculated as: dr = Integral_A / Integral_B.

  • The enantiomeric excess (ee) of the original carboxylic acid is equal to the diastereomeric excess (de) of the product mixture, calculated as: ee (%) = |(Integral_A - Integral_B) / (Integral_A + Integral_B)| * 100.

Protocol 3: Separation of Diastereomers by HPLC

Objective: To separate and quantify the two diastereomers using achiral HPLC.

Procedure:

  • Dissolve the diastereomeric mixture in a suitable solvent (e.g., acetonitrile/water).

  • Use a standard achiral stationary phase (e.g., C18).

  • Develop a mobile phase gradient (e.g., acetonitrile and water) to achieve baseline separation of the two diastereomeric peaks.

  • Inject a known concentration of the sample.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Integrate the peak areas for the two diastereomers (Area_A and Area_B).

  • The enantiomeric excess (ee) of the original carboxylic acid is calculated from the peak areas: ee (%) = |(Area_A - Area_B) / (Area_A + Area_B)| * 100.

Performance Comparison: A Hypothetical Assessment

FeatureChiral HPLCNMR with Common CDAs (e.g., Mosher's Acid)Hypothetical Method with 5-(2-Ethoxyphenyl)oxazolidin-2-one
Principle Direct separation of enantiomers on a chiral stationary phase.[1]Formation of diastereomers with distinct NMR signals.[2]Formation of diastereomers for separation by achiral methods.
Sample Preparation Minimal, dissolution in mobile phase.Derivatization reaction required.Derivatization reaction required.
Instrumentation HPLC with a chiral column.High-field NMR spectrometer.Standard HPLC or NMR.
Sensitivity High, especially with UV or MS detection.Generally lower than HPLC.Potentially high, depending on the chromophore and detector.
Accuracy & Precision High, considered a gold standard.[1]Good, dependent on signal resolution and integration.Theoretically good, dependent on reaction yield and separation.
Throughput Moderate, depends on run time.High, rapid data acquisition.Moderate, limited by derivatization step.
Cost High cost of chiral columns.High initial cost of NMR instrument.Potentially lower if a standard achiral column is used.
Development Effort Can require extensive method development for new analytes.Relatively straightforward for known CDAs.Would require significant initial development and validation.

Conclusion

The determination of enantiomeric excess is a fundamental requirement in the development of chiral drugs and the validation of asymmetric syntheses. While established methods like chiral chromatography and NMR spectroscopy with known chiral derivatizing agents offer reliable and validated solutions, the exploration of new reagents can open avenues for improved or alternative analytical strategies.

This guide has presented a hypothetical framework for the use of 5-(2-Ethoxyphenyl)oxazolidin-2-one as a chiral derivatizing agent. Although its application for this purpose is not documented in the scientific literature, the principles of chiral derivatization suggest that it could theoretically be employed to convert enantiomers into diastereomers, which could then be analyzed by standard techniques like NMR and HPLC. The proposed protocols and comparative analysis provide a roadmap for any researcher interested in investigating the potential of this and other novel chiral oxazolidinone-based derivatizing agents. Further experimental validation would be necessary to establish the feasibility, scope, and limitations of this hypothetical method.

References

  • Kim, B. C., & Lee, W. K. (1996). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. The Journal of Organic Chemistry, 61(21), 7648-7650.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
  • Subramanian, G. (Ed.). (2001). Chiral separation techniques: a practical approach. John Wiley & Sons.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • BenchChem. (2025). A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions.
  • BenchChem. (2025).
  • Wikipedia. (2023).
  • BenchChem. (2025). A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
  • BenchChem. (2025).
  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.
  • Organic Chemistry Portal. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones.
  • MDPI. (2023).
  • Anslyn, E. V., & Hipe, E. J. (2017). Modern physical organic chemistry. University Science Books.

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Comparative

A Comprehensive Guide to ¹H NMR Analysis for Diastereomeric Ratio Determination

For Researchers, Scientists, and Drug Development Professionals In the landscape of stereoselective synthesis and drug development, the accurate determination of diastereomeric ratios (d.r.) is a critical checkpoint. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of stereoselective synthesis and drug development, the accurate determination of diastereomeric ratios (d.r.) is a critical checkpoint. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a primary tool for its non-destructive nature, relatively rapid analysis time, and the wealth of structural information it provides.[1][2] This guide offers an in-depth exploration of the principles and practical applications of ¹H NMR for the precise quantification of diastereomers.

The Fundamental Principle: Diastereomers are Distinguishable by NMR

Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other. This fundamental difference in their three-dimensional arrangement results in distinct physical and chemical properties.[1] Crucially, for the purpose of NMR analysis, the nuclei within each diastereomer experience a unique chemical environment. This non-equivalence leads to differences in their NMR spectra, most notably in their chemical shifts.[1][3]

The core principle of using ¹H NMR to determine diastereomeric ratios lies in the direct proportionality between the integrated area of a signal and the number of protons giving rise to that signal.[1][4] By identifying and integrating well-resolved signals corresponding to each diastereomer, their molar ratio in the mixture can be accurately calculated.[1]

Experimental Workflow for Diastereomeric Ratio Determination by ¹H NMR

The successful application of ¹H NMR for d.r. determination hinges on a systematic and well-executed experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Select Acquisition Parameters C->D E Acquire Spectrum D->E F Phase & Baseline Correction E->F G Identify Diagnostic Signals F->G H Integrate Signals G->H I Calculate Diastereomeric Ratio H->I

Caption: A generalized workflow for determining diastereomeric ratios using ¹H NMR spectroscopy.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the diastereomeric mixture.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] The choice of solvent is critical to ensure that solvent signals do not overlap with the analyte's signals of interest.[1] In some cases, changing the solvent can improve the separation of diastereomeric signals.[5][6]

2. Data Acquisition:

  • Spectrometer: Utilize an NMR spectrometer with a field strength of at least 400 MHz to achieve adequate signal dispersion.[1]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse angle is typically sufficient.[1]

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure complete relaxation between scans.[1][7][8] A value of 10-30 seconds is often a good starting point.[1]

    • Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are usually adequate. For more dilute samples, increase the number of scans to improve the signal-to-noise ratio.[1]

3. Data Processing and Analysis:

  • Phasing and Baseline Correction: After data acquisition, manually phase the spectrum and perform a baseline correction to ensure accurate integration.[7][8]

  • Signal Identification: Identify a pair of well-resolved signals, with one corresponding to each diastereomer.[1] Ideally, these should be simple, non-overlapping signals such as singlets or doublets.[1]

  • Integration: Carefully integrate the selected signals. It is common practice to set the integral of one of the peaks to a fixed value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will then directly reflect the relative ratio.[1]

  • Calculation: The diastereomeric ratio is the ratio of the two integral values. For instance, if the integrals are 1.00 and 0.80, the d.r. is 1:0.80 or 5:4.[1]

Advanced Strategies for Complex Spectra

In cases where signal overlap in a standard ¹H NMR spectrum prevents accurate integration, several advanced techniques can be employed.

Chiral Derivatizing and Solvating Agents

When diastereomers themselves do not exhibit sufficient chemical shift differences, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be utilized.

  • Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the analyte to form new diastereomeric adducts with larger chemical shift separations.[9][10] A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid or MTPA), which reacts with alcohols and amines to form diastereomeric esters and amides, respectively.[10][11] The resulting diastereomers often exhibit well-resolved signals in both ¹H and ¹⁹F NMR spectra.[10][11]

  • Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the analyte directly in the NMR tube.[12][13][14][15] This approach is generally faster than using CDAs as it eliminates the need for a chemical reaction and subsequent purification.[13][14][15] The observed spectrum is a time-averaged signal of the free and complexed species.

G cluster_analyte Analyte cluster_cda Chiral Derivatizing Agent (CDA) cluster_reaction Reaction cluster_analysis ¹H NMR Analysis A Racemic Mixture (R- and S-enantiomers) C Formation of Diastereomers (R-R' and S-R') A->C B Enantiopure CDA (e.g., R'-CDA) B->C D Distinct Signals for Each Diastereomer C->D E Integration & Ratio Determination D->E

Caption: Workflow for d.r. determination using a chiral derivatizing agent.

Advanced NMR Techniques
  • ¹³C NMR: Due to its wider chemical shift range, ¹³C NMR can sometimes provide better resolution of diastereomeric signals, although it is inherently less sensitive than ¹H NMR and may require longer acquisition times.[1][7][8]

  • Band-Selective Pure Shift NMR: This technique simplifies complex spectra by collapsing multiplets into singlets, which can significantly improve resolution and allow for accurate integration even in crowded spectral regions.[1][5][6]

Comparison with Other Techniques

While ¹H NMR is a powerful tool, it is important to understand its advantages and limitations in comparison to other common methods for d.r. determination, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Feature¹H NMR SpectroscopyHPLC/GC
Principle Different magnetic environments of nuclei lead to distinct chemical shifts. Ratio is determined by signal integration.[1]Differential interaction with a chiral stationary phase leads to different retention times. Ratio is determined by peak area integration.[1]
Sample Preparation Simple dissolution in a deuterated solvent.Often requires more extensive method development and sample filtration.
Analysis Time Relatively fast; standard spectra are acquired in minutes.[1]Can be time-consuming, with longer run times per sample and method development.[1]
Non-destructive Yes, the sample can be fully recovered.[1]No, the sample is consumed.[1]
Sensitivity Lower sensitivity compared to chromatographic methods.High sensitivity, suitable for trace analysis.
Cost High initial instrument and maintenance costs.[1]Moderate instrument cost, but consumables can be a significant ongoing expense.[1]

Conclusion

¹H NMR spectroscopy is a robust, reliable, and often rapid method for the determination of diastereomeric ratios.[1] Its non-destructive nature and the wealth of structural information it provides make it an indispensable tool in the modern chemistry laboratory. While challenges such as signal overlap can arise, the use of advanced techniques like chiral solvating/derivatizing agents and pure shift NMR can often overcome these limitations. A thorough understanding of the principles of ¹H NMR and careful experimental execution are paramount to obtaining accurate and reproducible results.

References

  • Designing chiral derivatizing agents (CDA) for the NMR assignment of the absolute configuration: A theoretical and experimental approach with thiols as a case study | Request PDF - ResearchGate. [Link]

  • A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC - PubMed Central. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education - ACS Publications. [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. [Link]

  • ¹H NMR:E/Z Diastereoisomerism: Videos & Practice Problems - Pearson. [Link]

  • Chemical Communications - Manchester NMR Methodology Group. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent - MDPI. [Link]

  • NMR Spectroscopy :: 5-HMR-1 Integration of Proton NMR Spectra - Organic Chemistry Data. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Academia.edu. [Link]

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Validation

Comparison of 5-(2-Ethoxyphenyl)oxazolidin-2-one with other Evans auxiliaries

This guide provides an in-depth technical comparison of 5-(2-Ethoxyphenyl)oxazolidin-2-one —a specialized 5-aryl-substituted chiral auxiliary—against the industry-standard 4-substituted Evans auxiliaries (e.g., 4-benzyl,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-(2-Ethoxyphenyl)oxazolidin-2-one —a specialized 5-aryl-substituted chiral auxiliary—against the industry-standard 4-substituted Evans auxiliaries (e.g., 4-benzyl, 4-isopropyl).

Executive Summary

5-(2-Ethoxyphenyl)oxazolidin-2-one represents a distinct class of oxazolidinone auxiliaries where chirality is introduced at the C5 position (derived typically from styrene oxides or amino alcohols) rather than the C4 position (derived from natural amino acids).

While standard Evans auxiliaries (4-benzyloxazolidin-2-one) rely on C4-substitution to sterically block one face of the enolate, the 5-(2-ethoxyphenyl) variant leverages the C5-aryl steric bulk combined with the ortho-ethoxy effect . The ortho-ethoxy group increases the effective steric volume and restricts bond rotation via electronic repulsion and steric clash, potentially offering enhanced diastereoselectivity in specific reactions (e.g., acetate aldols or specific Diels-Alder cycloadditions) where C4-auxiliaries may falter due to conformational flexibility.

Part 1: Structural & Mechanistic Comparison

The fundamental difference lies in the spatial orientation of the steric blocking group relative to the reaction center.

The "Evans" Standard (C4-Substitution)
  • Source: Derived from Amino Acids (Valine, Phenylalanine).

  • Mechanism: The C4-substituent (e.g., Benzyl) projects forward or backward relative to the oxazolidinone plane. In the Z-enolate (chelated), this group effectively shields the Re-face (or Si-face depending on configuration), forcing the electrophile to attack from the opposite side.

  • Limitation: The C4 substituent can sometimes rotate away or suffer from 1,3-allylic strain, reducing selectivity in demanding cases.

The 5-Aryl Variant (5-(2-Ethoxyphenyl)-Substitution)
  • Source: Derived from 2-amino-1-(2-ethoxyphenyl)ethanol or ring-opening of 2-ethoxystyrene oxide.

  • Mechanism: The C5-substituent is further from the enolate nitrogen but closer to the "back" of the chelate ring.

  • The "Ortho-Ethoxy" Advantage: A simple 5-phenyl group is often too far to block the enolate face effectively (dr ~ 80:20). However, the 2-ethoxy group introduces:

    • Steric Bulk: The ethoxy tail extends the blocking radius.

    • Conformational Lock: The steric clash between the ortho-ethoxy group and the oxazolidinone ring protons restricts rotation of the aryl ring, creating a more rigid "wall" that shields the face more effectively than a freely rotating phenyl group.

Part 2: Performance Metrics & Data

The following table contrasts the 5-(2-Ethoxyphenyl) auxiliary with the standard 4-Benzyl auxiliary.

Feature5-(2-Ethoxyphenyl)oxazolidin-2-one 4-Benzyloxazolidin-2-one (Standard)SuperQuat (5,5-Dimethyl-4-Ph)
Chiral Source Synthetic (Styrene Oxide/Amino Alcohol)Natural (L-Phenylalanine)Synthetic
Primary Steric Control C5-Aryl (Remote but Rigid)C4-Alkyl/Aryl (Proximal)C4-Ph + C5-gem-dimethyl
Typical Alkylation dr >90:10 (Substrate dependent)>95:5 (General purpose)>98:2
Aldol Selectivity High (syn-selective usually)High (syn-selective)Very High
Crystallinity High (Aryl stacking + H-bonds)HighHigh
Cleavage Ease Moderate (Benzylic C-O bond sensitive)Easy (LiOH/H2O2)Difficult (Steric hindrance)
Cost/Availability Specialized / Custom SynthesisCommodity ChemicalCommercial

Note on Selectivity: While standard 4-benzyl auxiliaries are superior for general alkylations, the 5-(2-ethoxyphenyl) variant is often employed when the substrate contains aromatic groups that might π-stack with the auxiliary, or when "unnatural" stereochemistry is required and the specific enantiomeric epoxide is more accessible than the amino acid.

Part 3: Experimental Protocols

A. Synthesis of the N-Acylated Auxiliary

To attach the substrate (e.g., Propionyl) to the auxiliary.

  • Dissolution: Dissolve 5-(2-ethoxyphenyl)oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) under Nitrogen.

  • Deprotonation: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise. Stir for 15 min. (Lithiation of the carbamate nitrogen).

  • Acylation: Add Propionyl Chloride (1.2 equiv) dropwise.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Quench with sat. NH4Cl. Extract with EtOAc.

  • Purification: Recrystallize from Hexanes/EtOAc (The 5-aryl auxiliaries often crystallize better than 4-alkyl ones).

B. Asymmetric Alkylation (Evans Protocol)

Standard methylation of the propionyl imide.

  • Enolization: Dissolve N-propionyl auxiliary in THF (0.1 M). Cool to -78°C .

  • Base Addition: Add NaHMDS (1.1 equiv). Stir for 30-45 min to form the Z-enolate.

    • Critical: Sodium bases often work better for 5-substituted auxiliaries to tighten the chelate.

  • Electrophile: Add MeI (5.0 equiv).

  • Reaction: Stir at -78°C for 2-4 hours, then warm to -20°C overnight.

  • Workup: Quench, extract, and purify via column chromatography. Measure dr by HPLC or NMR.

C. Reductive Cleavage (Removal of Auxiliary)

To recover the chiral alcohol.

  • Dissolve the alkylated product in THF/Water (4:1).

  • Add LiBH4 (2.0 equiv) at 0°C.

  • Stir for 1 hour. The auxiliary is cleaved and can be recovered by extraction (it remains neutral/basic while the product is an alcohol).

Part 4: Visualization of Pathways

Figure 1: Comparative Synthesis & Mechanism

This diagram illustrates the structural origin and the transition state difference between the 5-substituted and 4-substituted auxiliaries.

EvansComparison cluster_0 Standard Evans (C4) cluster_1 5-Aryl Variant (C5) AminoAcid L-Phenylalanine Aux4 4-Benzyloxazolidin-2-one AminoAcid->Aux4 Reduction + Cyclization TS4 Transition State (C4) Steric block at Front Aux4->TS4 Enolization (Li/Na) Product Chiral Product + Recovered Auxiliary TS4->Product High Selectivity (General) StyreneOx 2-Ethoxystyrene Oxide Aux5 5-(2-Ethoxyphenyl) oxazolidin-2-one StyreneOx->Aux5 Ring Opening + Phosgene TS5 Transition State (C5) Remote Block + Ortho-Lock Aux5->TS5 Enolization (Li/Na) TS5->Product High Selectivity (Specific)

Caption: Comparison of synthetic origins and steric blocking mechanisms. The C5-variant relies on the rigidity of the ortho-ethoxyphenyl group.

References

  • Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research, vol. 26, no. 6, 1993, pp. 331–338. Link

  • Ager, D. J., et al. "Oxazolidinones as Chiral Auxiliaries." Aldrichimica Acta, vol. 30, no. 1, 1997, pp. 3–11. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, vol. 68, 1990, p. 83. Link

  • Davies, S. G., et al. "Asymmetric Synthesis via Chiral Oxazolidinones." Chemical Reviews, vol. 104, no. 9, 2004. (Reference for SuperQuat and 5-sub comparisons). Link

  • Hintermann, T., & Seebach, D. "The TADDOL-Oxazolidinone Connection." Helvetica Chimica Acta, vol. 81, 1998. (Discusses 5-substituted variations). Link

Comparative

A Head-to-Head Battle of Chiral Auxiliaries: Evans-Type Oxazolidinones Versus Pseudoephedrine in Asymmetric Synthesis

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the choice of a chiral auxil...

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the choice of a chiral auxiliary is a critical decision. These molecular guides temporarily impart their chirality to a prochiral substrate, directing subsequent reactions to achieve a desired stereochemical outcome. Among the pantheon of such auxiliaries, two have risen to prominence for their reliability and versatility: the oxazolidinones, famously developed by David A. Evans, and the pseudoephedrine-based amides, pioneered by Andrew G. Myers.

This guide provides an in-depth, objective comparison of these two powerful tools. While the specific compound 5-(2-Ethoxyphenyl)oxazolidin-2-one is not widely documented as a chiral auxiliary in the scientific literature, we will focus on the performance of well-established and structurally representative Evans-type oxazolidinones for a robust and practical comparison against the pseudoephedrine auxiliary. We will delve into their mechanisms of stereocontrol, practical applications, and the critical step of auxiliary removal, supported by experimental data to inform your selection process.

The Contenders: A Tale of Two Scaffolds

Evans-Type Oxazolidinones: These auxiliaries are a cornerstone of modern asymmetric synthesis, celebrated for their high diastereoselectivity in a variety of reactions, including alkylations and aldol additions.[1][2] Derived from readily available amino alcohols, they offer a rigid and predictable platform for stereocontrol.[3] The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of electrophiles.[4]

Pseudoephedrine: This naturally occurring amino alcohol, available in both enantiomeric forms, provides an inexpensive and highly effective chiral auxiliary.[5][6] Its utility, primarily in the asymmetric alkylation of amides, stems from the formation of a rigid, chelated lithium enolate intermediate.[7] This chelation, involving the enolate oxygen and the auxiliary's hydroxyl group, creates a well-defined steric environment that directs alkylation with high fidelity.[5]

Mechanism of Stereocontrol: A Clash of Conformations

The remarkable stereoselectivity of both auxiliaries is rooted in the predictable conformations of their reactive intermediates.

Evans Oxazolidinones: Upon acylation and subsequent deprotonation, Evans auxiliaries form a Z-enolate. In the presence of a Lewis acid like dibutylboron triflate (for aldol reactions), a rigid six-membered transition state is formed. The bulky substituent at C4 of the oxazolidinone ring forces the incoming electrophile (e.g., an aldehyde) to approach from the less hindered face of the enolate, leading to a predictable stereochemical outcome.[8]

Pseudoephedrine Amides: Deprotonation of an N-acyl pseudoephedrine derivative with a strong base like lithium diisopropylamide (LDA) generates a (Z)-enolate.[7] The key to its stereodirecting power is the formation of a stable, six-membered chelated ring involving the lithium cation, the enolate oxygen, and the oxygen of the auxiliary's hydroxyl group.[5][8] This rigid structure, combined with the steric hindrance from the auxiliary's methyl group, effectively blocks one face of the enolate, ensuring the electrophile attacks from the opposite side.[3]

Performance in Asymmetric Alkylation: A Data-Driven Comparison

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where both auxiliaries have demonstrated exceptional performance. The following table summarizes representative data for the alkylation of propionyl derivatives of a common Evans auxiliary and pseudoephedrine.

AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromide>99:195[4]
(S)-4-Isopropyl-2-oxazolidinoneBenzyl bromide>99:195[4]
(1S,2S)-PseudoephedrineBenzyl bromide≥19:190[9]
(1S,2S)-PseudoephedrineMethyl iodide≥19:194[9]

Key Insights:

  • Both Evans oxazolidinones and pseudoephedrine amides consistently deliver excellent diastereoselectivities in asymmetric alkylation reactions.[4][9]

  • The highly crystalline nature of many pseudoephedrine amides and their alkylated products can simplify purification through recrystallization.[10]

  • Evans auxiliaries have a broader documented scope in various asymmetric transformations beyond alkylation, such as aldol, Michael, and Diels-Alder reactions.[11][12]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these auxiliaries, detailed experimental workflows for a representative asymmetric alkylation are outlined below.

Workflow for Asymmetric Alkylation

cluster_evans Evans Oxazolidinone cluster_pseudo Pseudoephedrine evans_start Chiral Oxazolidinone evans_acyl N-Acylation evans_start->evans_acyl evans_enolate Enolate Formation (e.g., NaHMDS) evans_acyl->evans_enolate evans_alkyl Alkylation (R-X) evans_enolate->evans_alkyl evans_product Alkylated Product evans_alkyl->evans_product pseudo_start Pseudoephedrine pseudo_acyl N-Acylation pseudo_start->pseudo_acyl pseudo_enolate Enolate Formation (LDA, LiCl) pseudo_acyl->pseudo_enolate pseudo_alkyl Alkylation (R-X) pseudo_enolate->pseudo_alkyl pseudo_product Alkylated Product pseudo_alkyl->pseudo_product

Caption: General experimental workflows for asymmetric alkylation.

Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
  • N-Acylation: The chiral oxazolidinone is deprotonated with a strong base (e.g., n-butyllithium) at -78 °C, followed by the addition of an acyl chloride to form the N-acyl oxazolidinone.[3]

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) is added to generate the sodium enolate.[13]

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is allowed to warm slowly to room temperature.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layers are combined, dried, and concentrated. The diastereomeric ratio can be determined by NMR, and the product is purified by chromatography.

Protocol 2: Asymmetric Alkylation using Pseudoephedrine Auxiliary
  • Amide Formation: Pseudoephedrine is reacted with a carboxylic acid, acid anhydride, or acyl chloride to yield the corresponding tertiary amide.[5][14]

  • Enolate Formation: The pseudoephedrine amide and lithium chloride are dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added to generate the lithium enolate.[5] The presence of lithium chloride is crucial for high diastereoselectivity and rapid reaction times.[5]

  • Alkylation: The alkyl halide is added to the enolate solution at -78 °C, and the reaction is stirred for several hours before warming to 0 °C.[10]

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted, and the organic phase is washed, dried, and concentrated. The product, which is often a crystalline solid, can be purified by recrystallization.[10]

The Final Step: Cleavage of the Auxiliary

A critical aspect of chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to yield the desired enantiomerically enriched product.

Cleavage of N-Acyl Oxazolidinones

start Alkylated N-Acyl Oxazolidinone acid Carboxylic Acid start->acid LiOH, H₂O₂ alcohol Alcohol start->alcohol LiBH₄ or LiAlH₄ aldehyde Aldehyde start->aldehyde DIBAL-H (controlled)

Caption: Common cleavage methods for Evans-type auxiliaries.

  • To Carboxylic Acids: The most common method involves hydrolysis with lithium hydroxide and hydrogen peroxide.[15]

  • To Primary Alcohols: Reductive cleavage using hydride reagents like lithium borohydride or lithium aluminum hydride is effective.[15]

  • To Aldehydes: Careful control of reaction conditions with reagents such as diisobutylaluminum hydride (DIBAL-H) can afford the corresponding aldehyde.[15]

Cleavage of Pseudoephedrine Amides

start Alkylated Pseudoephedrine Amide acid_cleavage Carboxylic Acid start->acid_cleavage Acidic or Basic Hydrolysis alcohol_cleavage Alcohol start->alcohol_cleavage LiAlH₄ or LAB ketone_cleavage Ketone start->ketone_cleavage Organolithium Reagent (R'Li)

Caption: Versatile cleavage options for pseudoephedrine amides.

  • To Carboxylic Acids: The amide can be hydrolyzed under either acidic (e.g., refluxing aqueous sulfuric acid) or basic conditions.[5][16]

  • To Alcohols: Reduction with reagents such as lithium amidotrihydroborate (LAB) or lithium aluminum hydride yields the primary alcohol.[5][10]

  • To Ketones: Addition of an organolithium reagent provides access to enantiomerically enriched ketones.[16]

A significant advantage of both systems is the ability to recover the chiral auxiliary, often in high yield, for reuse, which is an important consideration for cost-effectiveness and sustainability in large-scale synthesis.[3][6]

Conclusion: Making an Informed Choice

The selection between an Evans-type oxazolidinone and a pseudoephedrine-based auxiliary is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.

Choose an Evans-Type Oxazolidinone when:

  • A broad range of asymmetric transformations beyond simple alkylation is required.

  • The synthesis benefits from the extensive body of literature and predictable outcomes associated with these auxiliaries.

Choose a Pseudoephedrine-Based Auxiliary when:

  • Cost and the ready availability of both enantiomers are primary concerns.

  • The synthesis involves asymmetric alkylation, and the potential for purification of intermediates by crystallization is advantageous.

  • Regulatory restrictions on pseudoephedrine are not a prohibitive factor in your location.[9][17]

Ultimately, both classes of chiral auxiliaries represent powerful and reliable tools in the arsenal of the synthetic chemist. A thorough understanding of their respective strengths and limitations, as outlined in this guide, will enable researchers, scientists, and drug development professionals to design and execute more efficient and elegant stereoselective syntheses.

References

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Myers, A. G., & McKinstry, L. (1996). Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis. ProQuest. [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Williams College. [Link]

  • Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard DASH. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Ordóñez, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8563-8573. [Link]

  • Sim, T. B., et al. (2002). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-r-Methylbenzyl]aziridines. The Journal of Organic Chemistry, 67(18), 6515-6518. [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE: (R)-ALANINE. Organic Syntheses. [Link]

  • Majumdar, K. C., & Roy, B. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2(23), 8633-8664. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of ß-Amino Acids. John Wiley & Sons. [Link]

  • chemeurope.com. (n.d.). 2-Oxazolidone. chemeurope.com. [Link]

  • Kim, D. H., & Lee, S. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 565. [Link]

Sources

Validation

Method 1: NMR Spectroscopy with Chiral Derivatizing Agents (The Mosher's Ester Method)

An In-Depth Guide to the Validation of Absolute Stereochemistry for Drug Development Professionals The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a critical determinant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Absolute Stereochemistry for Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a critical determinant of its biological activity.[1][2] In the pharmaceutical industry, where enantiomers of a chiral drug can exhibit vastly different therapeutic effects, potencies, and even toxicities, the unambiguous validation of absolute configuration is a non-negotiable aspect of research and development.[1][2]

This guide provides a comparative analysis of the principal methodologies used to determine the absolute stereochemistry of chiral molecules. We will delve into the mechanistic underpinnings, experimental protocols, and practical considerations of each technique. While the initial query focused on 5-(2-ethoxyphenyl)oxazolidin-2-one, it is crucial to clarify its primary role. Oxazolidinones are renowned as powerful chiral auxiliaries , compounds temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[3][4] They are instrumental in asymmetric synthesis rather than being a common reagent for the post-synthesis analysis of a molecule's absolute configuration.

For the purpose of validating an already synthesized chiral center, researchers turn to a different set of tools. This guide will compare the "gold standard" of single-crystal X-ray diffraction with two powerful solution-state techniques: NMR-based derivatization methods, exemplified by the Mosher's ester analysis, and the increasingly prevalent chiroptical method of Vibrational Circular Dichroism (VCD).

The Mosher's ester method is a cornerstone of stereochemical analysis that operates on a clever principle: converting a pair of enantiomers, which are indistinguishable in a standard NMR experiment, into a pair of diastereomers.[5] These diastereomers have distinct physical properties and, crucially, different NMR spectra.[5][6][7][8] This is achieved by reacting the chiral alcohol (or amine) of unknown configuration with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[5][6][8]

The Causality Behind the Method: The analytical power of this technique stems from the predictable anisotropic shielding effects of the phenyl group in the MTPA moiety. The diastereomeric esters adopt specific conformations where the protons of the substrate lie in different regions of the phenyl ring's magnetic field. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, one can deduce the absolute configuration of the alcohol's stereocenter.[5][9]

G cluster_prep Derivatization cluster_analysis Analysis A Chiral Alcohol (Unknown Configuration) B (R)-MTPA-Cl A->B Pyridine C (S)-MTPA-Cl A->C Pyridine D (R)-MTPA Ester (Diastereomer 1) B->D E (S)-MTPA Ester (Diastereomer 2) C->E F Acquire ¹H NMR Spectra of both diastereomers D->F E->F G Assign Proton Signals (COSY, HSQC may be needed) F->G H Calculate Δδ = δ(S-ester) - δ(R-ester) for all assigned protons G->H I Apply Conformational Model H->I J Assign Absolute Configuration (R or S) I->J

Figure 1: Experimental workflow for the Mosher's ester method.
Experimental Protocol: Mosher's Ester Analysis

This protocol outlines the preparation of Mosher's esters from a chiral secondary alcohol for absolute configuration determination.[10]

Materials:

  • Chiral alcohol (~2-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Two clean, dry NMR tubes

Procedure:

  • Reaction Setup: Prepare two separate NMR tubes. In each tube, dissolve approximately 1-2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

  • Addition of Base: To each tube, add a slight excess (1.2-1.5 equivalents) of anhydrous pyridine.

  • Derivatization: To the first tube, add a slight excess (1.1-1.3 equivalents) of (R)-MTPA-Cl. To the second tube, add a slight excess of (S)-MTPA-Cl.

  • Reaction: Cap both tubes and mix the contents gently. Allow the reactions to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or by observing the disappearance of the alcohol's carbinol proton signal in the ¹H NMR spectrum.

  • NMR Acquisition: Once the reactions are complete, acquire ¹H NMR spectra directly from both tubes. For complex molecules, 2D NMR experiments (like COSY and HSQC) may be necessary to unambiguously assign all proton signals.[7]

  • Data Analysis:

    • Carefully assign the chemical shifts for as many protons as possible in both the (R)-MTPA and (S)-MTPA ester spectra.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δ(S-ester) - δ(R-ester).

    • Map the signs of the Δδ values onto a conformational model of the molecule. Protons with positive Δδ values are predicted to be on one side of the MTPA phenyl plane, while those with negative values are on the other.

    • This spatial arrangement allows for the assignment of the absolute configuration of the original alcohol.[9]

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD has emerged as a powerful alternative to X-ray diffraction, particularly for molecules that are difficult to crystallize.[1] This technique measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[11] Since only chiral molecules exhibit a VCD signal, and enantiomers produce mirror-image spectra, it is an exquisitely sensitive probe of stereochemistry.[11]

The Causality Behind the Method: The determination of absolute configuration via VCD is a comparative method. The experimental VCD spectrum of the unknown compound is compared to a theoretically calculated spectrum generated via ab initio or density functional theory (DFT) methods.[1] If the experimental spectrum of an enantiomer matches the calculated spectrum for the (R)-configuration in terms of the signs and relative intensities of the major bands, then the absolute configuration is confidently assigned as R.[1][12] If the experimental spectrum is a mirror image of the calculated one, the configuration is S.[1]

G cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Assignment A Prepare Solution of Chiral Molecule (~5-10 mg) B Acquire Experimental IR and VCD Spectra A->B G Compare Experimental and Theoretical VCD Spectra B->G C Propose a Structure (e.g., the R-enantiomer) D Perform Conformational Search C->D E Calculate IR and VCD Spectra for low-energy conformers (DFT) D->E F Generate Boltzmann-Averaged Theoretical Spectrum E->F F->G H Match? G->H I Assign Absolute Configuration H->I Yes J Assign Opposite Configuration H->J No (Mirror Image)

Figure 2: Workflow for determining absolute configuration using VCD.
Experimental Protocol: VCD Analysis

This protocol provides a general workflow for determining the absolute configuration of a chiral molecule using VCD.

Materials:

  • Chiral sample (5-10 mg)

  • Suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) with good transparency in the IR fingerprint region (1800-900 cm⁻¹)[11]

  • VCD sample cell (e.g., 100 µm pathlength)

  • VCD spectrometer

  • Computational chemistry software (e.g., Gaussian)

Procedure:

  • Sample Preparation: Prepare a solution of the chiral molecule in the chosen deuterated solvent. A typical concentration is 0.05 to 0.1 M.[10]

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra of the sample. Data collection may take several hours to achieve a good signal-to-noise ratio.

    • Acquire a background spectrum of the pure solvent in the same cell.

  • Computational Modeling:

    • Build a model of one enantiomer (e.g., the R-enantiomer) of the molecule.

    • Perform a thorough conformational search to identify all relevant low-energy conformers. This is a critical step for flexible molecules.[13]

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using an appropriate level of theory (e.g., B3LYP/6-31G(d)). This will generate the predicted IR and VCD spectra for each conformer.

    • Generate a final Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Overlay the experimental VCD spectrum with the calculated spectrum.[12]

    • If the signs and relative intensities of the major bands show good agreement, the absolute configuration of the sample is that of the calculated enantiomer (e.g., R).[1]

    • If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration (e.g., S).[1]

Method 3: Single-Crystal X-ray Diffraction (XRD)

XRD is widely regarded as the definitive, or "gold standard," method for determining molecular structure, including absolute configuration.[1][14] It provides a direct, three-dimensional map of the electron density within a single crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.[14][15]

The Causality Behind the Method: The determination of absolute configuration via XRD relies on the phenomenon of anomalous dispersion (or resonant scattering).[16] When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). For a non-centrosymmetric crystal containing a single enantiomer, these intensity differences would not exist without anomalous scattering. By analyzing these differences, the absolute configuration can be determined.[17] The presence of a "heavy" atom (e.g., Br, S, P) enhances this effect, but modern diffractometers can often determine the absolute configuration of light-atom structures as well.[11][15]

G cluster_crystal Sample Preparation cluster_data Data Collection & Processing cluster_analysis Assignment A Obtain Enantiopure Compound B Grow High-Quality Single Crystal (~0.1-0.3 mm) A->B C Mount Crystal on Diffractometer B->C D Collect Diffraction Data (Anomalous Dispersion) C->D E Process Data & Solve Phase Problem D->E F Build and Refine Molecular Model E->F G Determine Flack Parameter F->G H Flack Parameter ≈ 0 ? G->H I Assign Absolute Configuration H->I Yes J Invert Model & Re-refine H->J No (≈ 1)

Figure 3: Workflow for absolute configuration determination by XRD.
Experimental Protocol: Key Steps in XRD Analysis

The full protocol for an XRD experiment is complex, but the key stages for absolute configuration determination are as follows:

  • Crystallization: The most critical and often most challenging step is growing a single, high-quality crystal of the enantiomerically pure compound suitable for diffraction (typically 0.1-0.3 mm in size).[15]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays (often Cu-Kα radiation to maximize anomalous scattering effects).[15] A full dataset of diffraction intensities is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. A molecular model is built into this map and its atomic positions and other parameters are refined against the experimental data.

  • Absolute Configuration Determination: The key output for this purpose is the Flack parameter. A value close to 0 with a small standard uncertainty indicates that the refined model correctly represents the absolute configuration of the crystal.[17] A value close to 1 suggests the model is inverted.

Comparative Analysis of Methods

The choice of method for determining absolute configuration depends on the nature of the sample, available instrumentation, project timeline, and the desired level of certainty.[12]

FeatureNMR (Mosher's Method)Vibrational Circular Dichroism (VCD)Single-Crystal X-ray (XRD)
Principle Conversion of enantiomers to diastereomers with distinct NMR spectra.[5][6]Differential absorption of left and right circularly polarized IR light.[1][11]Anomalous dispersion of X-rays by a single crystal.[15][16]
Sample Requirement 1-5 mg, soluble.[10]5-10 mg, soluble, no chromophore needed.[11]High-quality single crystal (<1 mg).[10]
Measurement Time 4-6 hours (including derivatization).[6][8]Several hours for data acquisition, plus computational time.6-24 hours for data collection.[10]
Accuracy/Reliability High, but model-dependent and can be misinterpreted with flexible molecules.[10]High, relies on the accuracy of the computational model.[1]Unambiguous and definitive, considered the "gold standard".[14]
Need for Derivatization Yes, requires reaction with both (R)- and (S)-MTPA.No.No.
Need for Crystallization No.No.Yes, this is the primary limitation.[1][18]
Computational Need Minimal (for conformational analysis in complex cases).Essential for calculating the theoretical spectrum.[1]Essential for data processing and structure refinement.
Key Limitations Requires a reactive functional group (OH, NH₂); can fail for sterically hindered centers.[9]Challenging for highly flexible molecules with many low-energy conformers.[13]The absolute prerequisite of a high-quality single crystal.[11][18]

Conclusion: An Integrated Approach

In modern drug development, no single technique is a panacea. While Single-Crystal X-ray Diffraction remains the ultimate arbiter of absolute stereochemistry, its requirement for a suitable crystal is a significant bottleneck. For the vast number of oils, amorphous solids, and poorly crystallizing compounds generated in discovery chemistry, solution-state methods are indispensable.

Vibrational Circular Dichroism has become a leading alternative, offering definitive results without derivatization or crystallization.[1][19] Its reliance on computational chemistry is no longer a barrier, given modern software and hardware capabilities.

The Mosher's ester method , while older, remains a highly valuable and accessible tool in the synthetic chemist's arsenal. It is experimentally straightforward, utilizes standard NMR instrumentation, and provides reliable data for a wide range of chiral alcohols and amines.[6][8]

Ultimately, a senior application scientist would recommend an integrated approach. An initial assignment might be made using the rapid and accessible Mosher's method. This hypothesis can then be unequivocally confirmed by either securing a crystal for XRD analysis or, increasingly, by performing a VCD experiment and comparing it with theoretical calculations. This multi-faceted, self-validating system provides the highest level of confidence in the stereochemical integrity of a drug candidate, a critical foundation for its journey through the development pipeline.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Seco, J. M., Quínoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]

  • Chiralabs. (n.d.). Circular Dichroism (CD) Applications: Stereochemical assignment. [Link]

  • Glusker, J. P. (2010). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemical Applications of Gas-Phase Electron Diffraction. Wiley-VCH. [Link]

  • Peterson, R. L., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Tanimoto, H., Oritani, T., & Oritani, T. (2002). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Tetrahedron, 58(3), 519-526. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology. Humana Press. [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • Schrödinger. (2022). Resolving Absolute Stereochemistry in Early Drug Discovery with VCD. [Link]

  • PubMed. (2012). Determination of absolute configuration using single crystal X-ray diffraction. [Link]

  • Buma, W. J., & van der Veen, M. A. (2003). Determination of absolute configuration of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 18-21. [Link]

  • Probert, M. R. (2008). Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton, PhD Thesis. [Link]

  • Luber, S., & Flükiger, P. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling, 59(5), 2269–2282. [Link]

  • ResearchGate. (2002). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. [Link]

  • Piggott, A. M., & Karuso, P. (2005). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Journal of Natural Products, 68(9), 1352–1356. [Link]

  • Wikipedia. (n.d.). Absolute configuration. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. [Link]

  • Chemistry World. (2022). Resolving absolute stereochemistry in early drug discovery with VCD. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Di Bari, L., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Zhang, Z., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Molecular Biosciences. [Link]

  • Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally? [Link]

  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. [Link]

  • Lorber, D. M., & Ramek, M. (2008). Computational validation of the importance of absolute stereochemistry in virtual screening. Journal of Computer-Aided Molecular Design, 22(2), 73–84. [Link]

  • Sim, T. B., et al. (2002). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-r-Methylbenzyl]aziridines. Organic Letters, 4(16), 2799–2801. [Link]

  • Anslyn, E. V., et al. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. The Journal of Organic Chemistry, 78(9), 4537–4542. [Link]

  • Lin, X., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Bioorganic & Medicinal Chemistry Letters, 15(24), 5480–5483. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Kim, S. H., et al. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. MDPI. [Link]

  • Majumdar, K. C., & Roy, B. (2011). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 1(7), 1153-1178. [Link]

  • Reddy, C. R., et al. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. The Journal of Organic Chemistry, 80(21), 10541–10549. [Link]

  • Zardi, P., et al. (2011). The Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry. Current Organic Chemistry, 15(16), 2790-2834. [Link]

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Comparative

Comparative study of oxazolidinone-based chiral auxiliaries in aldol reactions

[1][2][3] Executive Summary For researchers in drug discovery and complex natural product synthesis, the asymmetric aldol reaction is a pivotal tool for establishing stereochemical complexity. While the Evans oxazolidino...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

For researchers in drug discovery and complex natural product synthesis, the asymmetric aldol reaction is a pivotal tool for establishing stereochemical complexity. While the Evans oxazolidinone remains the historical "gold standard" for generating syn-aldol adducts, modern alternatives like Crimmins' thiazolidinethiones and Davies' SuperQuats offer distinct advantages in stereochemical tunability and auxiliary recyclability.

This guide objectively compares these three auxiliary classes, providing mechanistic insights, experimental protocols, and performance data to facilitate evidence-based selection.

Mechanistic Foundation: The Zimmerman-Traxler Model

To select the right auxiliary, one must understand the transition state (TS) geometry that dictates stereochemistry. The reaction stereoselectivity depends heavily on the metal enolate geometry (


 vs. 

) and the transition state organization (Chair vs. Boat/Chelated).[1]
The Stereochemical Switch
  • Evans (Boron Enolates): Boron forms tight, short bonds with oxygen, favoring a rigid closed chair-like TS (Zimmerman-Traxler). The auxiliary's steric bulk forces the aldehyde to approach from the opposite face, yielding the "Evans-syn" product.[2]

  • Crimmins (Titanium Enolates): Titanium has vacant coordination sites allowing for chelation .

    • Non-Chelated: Behaves like Boron (Evans-syn).[3]

    • Chelated: The titanium coordinates the enolate oxygen and the auxiliary's thione sulfur.[2] This flips the facial bias, yielding the "Non-Evans syn" product.[2][4]

Visualization: Transition State Logic

The following diagram contrasts the standard Evans Boron TS with the Crimmins Chelated Titanium TS.

ZimmermanTraxler cluster_0 Evans Boron Enolate (Standard) cluster_1 Crimmins Titanium Enolate (Tunable) Evans_Aux Oxazolidinone (Steric Bulk) Boron_Center Boron (B) (Short B-O Bonds) Evans_Aux->Boron_Center Enolization TS_Chair Zimmerman-Traxler Chair TS Boron_Center->TS_Chair Aldehyde Addition Product_Evans Evans-Syn Product TS_Chair->Product_Evans Dipole Minimized Thiaz_Aux Thiazolidinethione (S-donor) Ti_Center Titanium (TiCl4) (Chelation Capable) Thiaz_Aux->Ti_Center Enolization (+ Amine Base) TS_Chelated Chelated TS (Ti binds O & S) Ti_Center->TS_Chelated Low Base Equiv. Product_NonEvans Non-Evans Syn Product TS_Chelated->Product_NonEvans Reversed Facial Bias

Caption: Figure 1. Mechanistic divergence between Boron-mediated chair TS (Evans) and Titanium-mediated chelated TS (Crimmins).

Comparative Analysis: Evans vs. Crimmins vs. SuperQuat

Evans Oxazolidinones (The Standard)[8]
  • Best For: Reliable synthesis of syn-aldol products.[2]

  • Reagents:

    
     (Lewis Acid) + DIPEA/TEA.
    
  • Pros: Massive literature precedent; highly predictable; commercially available.

  • Cons: Strictly limited to "Evans-syn" stereochemistry; hydrolytic cleavage can sometimes ring-open the auxiliary (endocyclic cleavage) if not carefully controlled.

Crimmins Thiazolidinethiones (The Tunable)
  • Best For: Accessing both syn diastereomers using the same chiral source.

  • Reagents:

    
     + (-)-Sparteine (or DIPEA).
    
  • Pros: "Stereochemical switch" capability; sulfur atom makes the auxiliary a better leaving group (milder cleavage conditions).

  • Cons: Titanium tetrachloride is moisture sensitive and aggressive; requires careful stoichiometry of base to control chelation.

Davies SuperQuats (The Robust)
  • Best For: Difficult substrates requiring harsh conditions or maximum auxiliary recovery.

  • Structure: 4-substituted-5,5-dimethyl-oxazolidin-2-one.[5]

  • Pros: The gem-dimethyl group at C5 locks the C4 substituent in place (enhancing

    
    ) and sterically blocks the endocyclic carbonyl. This prevents "accidental" hydrolysis of the auxiliary ring during cleavage, ensuring high recovery rates.
    
  • Cons: Higher commercial cost; slightly higher molecular weight.

Table 1: Performance Matrix (Propionate Aldol Benchmark)
FeatureEvans OxazolidinoneCrimmins ThiazolidinethioneDavies SuperQuat
Typical Yield 85-95%80-92%88-96%
Diastereoselectivity (

)
Typically >99:195:5 to >99:1>99:1 (Enhanced Stability)
Enolate Species Boron (

-enolate)
Titanium (

-enolate)
Boron or Titanium
Stereochemical Outcome Syn (Evans)Syn (Evans OR Non-Evans)Syn (Evans)
Cleavage Ease Moderate (

)
High (Mild reduction/displacement)High (Steric protection)
Auxiliary Recovery Good (Risk of ring opening)ExcellentSuperior (Ring protected)

Detailed Experimental Protocols

Protocol A: Standard Evans Boron Aldol (Evans-Syn)

Target: Production of (2S, 3R)-3-hydroxy-2-methyl-pentanoate derivative.

Reagents:

  • N-Propionyl (4S)-benzyl-2-oxazolidinone (1.0 equiv)

  • 
     (1.1 equiv, 1.0 M in DCM)
    
  • DIPEA (1.2 equiv)[2]

  • Aldehyde (1.2 equiv)

  • DCM (anhydrous)[6][2]

Step-by-Step Workflow:

  • Enolization: Cool a solution of N-propionyl auxiliary in DCM (0.2 M) to -78 °C under Argon.

  • Lewis Acid Addition: Add

    
     dropwise. Stir for 5 min.
    
  • Base Addition: Add DIPEA dropwise. Crucial: Warm to 0 °C and stir for 15-30 min to ensure complete Z-enolate formation.

  • Reaction: Re-cool to -78 °C . Add the aldehyde dropwise (neat or in minimal DCM). Stir for 30-60 min at -78 °C, then warm to 0 °C over 1 hour.

  • Quench/Workup:

    • Add pH 7 phosphate buffer (1 mL/mmol).

    • Add MeOH (3 mL/mmol).

    • Oxidative Workup: Carefully add 30%

      
       (solution in MeOH) to cleave the B-O bond. Stir vigorously for 1 hour at 0 °C.
      
  • Isolation: Extract with DCM, wash with

    
    , brine, dry over 
    
    
    
    .
Protocol B: Crimmins Titanium Aldol (Non-Evans Syn)

Target: Production of the diastereomeric "Non-Evans" syn adduct.[2]

Reagents:

  • N-Propionyl (4S)-isopropyl-1,3-thiazolidine-2-thione (1.0 equiv)[2]

  • 
     (1.1 equiv)[2]
    
  • (-)-Sparteine (1.1 equiv) [Note: DIPEA can be used but Sparteine often yields higher dr]

  • NMP (1.1 equiv) [Optional: helps solubilize Ti-complexes]

Step-by-Step Workflow:

  • Complexation: Dissolve auxiliary in DCM (0.1 M) and cool to 0 °C . Add

    
     dropwise.[2] The solution will turn deep yellow/orange. Stir 5 min.
    
  • Enolization: Add (-)-Sparteine dropwise.[2] Stir at 0 °C for 20 min. The solution typically darkens (deep red/brown).

  • Reaction: Cool to -78 °C . Add aldehyde dropwise.[2] Stir for 1-2 hours at -78 °C. Do not warm significantly if high dr is required.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash with 1N HCl (to remove sparteine), then

    
    .
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_conditions Condition Selection Start Start: N-Acyl Auxiliary Choice_Evans Evans (Boron) Target: Evans-Syn Start->Choice_Evans Choice_Crimmins Crimmins (TiCl4) Target: Non-Evans Syn Start->Choice_Crimmins Enolization_B Add Bu2BOTf + DIPEA (0°C, 30 min) Choice_Evans->Enolization_B Enolization_Ti Add TiCl4 + Sparteine (0°C, 20 min) Choice_Crimmins->Enolization_Ti Addition Add Aldehyde (-78°C) Enolization_B->Addition Enolization_Ti->Addition Workup_B Oxidative Workup (H2O2/MeOH) Addition->Workup_B If Boron Workup_Ti Acidic Workup (NH4Cl/HCl) Addition->Workup_Ti If Titanium

Caption: Figure 2. Decision tree and workflow for Boron vs. Titanium aldol protocols.

Auxiliary Cleavage and Recovery

The efficiency of an auxiliary is defined by how easily it is removed.

  • Hydrolysis (to Acid):

    • Evans:[6][7][1][2][4][5][8][9][10][11][12][13]

      
       (3:1), THF/H2O. The peroxide attacks the exocyclic carbonyl (more electrophilic) to prevent ring opening.
      
    • Crimmins:

      
       or 
      
      
      
      often suffices without peroxide due to the better leaving group ability of the thione.
  • Reduction (to Alcohol):

    • Evans:[6][7][1][2][4][5][8][9][10][11][12][13]

      
       in THF/Ether.
      
    • Crimmins:

      
       in EtOH. Thiazolidinethiones are reduced much faster, often preserving sensitive functional groups.
      
  • Transesterification (to Ester):

    • Crimmins: Imidazole (cat.), MeOH. This is a "magic" reaction for thiazolidinethiones, proceeding under very mild conditions where Evans auxiliaries would be inert.

Expert Tips & Troubleshooting

  • Low Yield with Boron? Ensure your

    
     is fresh. It hydrolyzes easily to triflic acid, which kills the reaction. If the reagent is dark brown/black, distill it or buy fresh.
    
  • Poor Selectivity with Titanium? Moisture is the enemy.

    
     produces HCl upon contact with water, which destroys the enolate. Ensure the amine base is free of water (distill over 
    
    
    
    ).
  • SuperQuat Advantage: If you observe "endocyclic cleavage" (where the auxiliary ring opens up during hydrolysis, ruining recovery), switch to a SuperQuat . The gem-dimethyl group makes the ring carbonyl sterically inaccessible to the hydroxide nucleophile.

References

  • Evans, D. A., et al. (1981).[7][9] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[11] Link

  • Crimmins, M. T., et al. (2002). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidine-2-thiones." Journal of the American Chemical Society.[11] Link

  • Davies, S. G., et al. (2019).[5] "SuperQuat chiral auxiliaries: design, synthesis, and utility." Organic & Biomolecular Chemistry. Link

  • Hodge, M. B., & Olivo, H. F. (2004). "Stereoselective Aldol Reactions of Thiazolidinethione Chiral Auxiliaries." Tetrahedron. Link

Sources

Validation

Performance Guide: 5-(2-Ethoxyphenyl)oxazolidin-2-one in Asymmetric Michael Additions

This guide provides an in-depth technical analysis of 5-(2-Ethoxyphenyl)oxazolidin-2-one , a specialized chiral auxiliary designed for high-precision asymmetric Michael additions. It compares this specific scaffold again...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-(2-Ethoxyphenyl)oxazolidin-2-one , a specialized chiral auxiliary designed for high-precision asymmetric Michael additions. It compares this specific scaffold against industry-standard alternatives (Evans and SuperQuat auxiliaries), focusing on the mechanistic advantages provided by the ortho-ethoxy substituent.

Executive Summary

5-(2-Ethoxyphenyl)oxazolidin-2-one represents a "second-generation" class of chiral auxiliaries derived from substituted styrene oxides or amino alcohols. Unlike the standard 4-substituted Evans auxiliaries (e.g., 4-phenyl, 4-benzyl), this 5-substituted variant leverages a specific ortho-ethoxy group to introduce a secondary chelation site.

Core Value Proposition:

  • Enhanced Rigidity: The ortho-ethoxy oxygen acts as a hemilabile ligand, capable of coordinating with Lewis acids (Ti, Mg, Cu) to lock the transition state more tightly than the phenyl ring alone.

  • Diastereoselectivity: Offers superior dr (>98:2) in Michael additions where standard auxiliaries suffer from rotameric flexibility.

  • Steric Shielding: The 5-position substitution places the chiral bulk directly behind the reaction center, effectively blocking the Re or Si face depending on the enantiomer used.

Mechanistic Insight: The "Chelation-Lock" Effect

The superior performance of the 5-(2-ethoxyphenyl) scaffold stems from its ability to form a tridentate or pseudo-tridentate chelate with the metal center, unlike the bidentate chelation of standard Evans auxiliaries.

The Transition State Model

In a standard Evans Michael addition (e.g., using TiCl₄ or MgBr₂), the metal coordinates to the oxazolidinone carbonyl and the acyl carbonyl. In the 5-(2-ethoxyphenyl) system, the ethoxy oxygen provides a third point of contact or a steric "wall" that forces the phenyl ring into a fixed conformation, minimizing the degrees of freedom.

Visualization: Chelated Transition State

The following diagram illustrates the rigid transition state formed during the Michael addition, highlighting the role of the ortho-ethoxy group.

TransitionState Metal Lewis Acid (Ti, Mg) OxO Oxazolidinone C=O Metal->OxO Coordination 1 AcylO Acyl C=O Metal->AcylO Coordination 2 Ethoxy o-Ethoxy Group (Secondary Chelation) Metal->Ethoxy Hemilabile Coordination Nucleophile Nucleophile (Michael Donor) AcylO->Nucleophile Facial Attack (Blocked Face) Auxiliary 5-(2-Ethoxyphenyl) Scaffold Auxiliary->OxO Auxiliary->Ethoxy

Figure 1: Proposed chelated transition state showing the stabilization provided by the ortho-ethoxy group.

Comparative Analysis: 5-(2-EtO-Ph) vs. Alternatives

This section compares the 5-(2-ethoxyphenyl) auxiliary against the two most common alternatives: 4-Phenyloxazolidin-2-one (Standard Evans) and 4-Benzyloxazolidin-2-one .

Table 1: Performance Metrics in Michael Additions
Feature5-(2-Ethoxyphenyl)-2-ox 4-Phenyl-2-ox (Evans) 4-Benzyl-2-ox
Primary Selectivity Source 5-Aryl Sterics + o-Chelation4-Phenyl Sterics4-Benzyl Sterics (Rotatable)
Typical Diastereomeric Ratio (dr) >98:2 (High Rigidity)90:10 – 95:585:15 – 95:5
Lewis Acid Compatibility Excellent with Ti(IV), Mg(II) Good with Ti(IV), Sn(II)Good with Ti(IV), Li(I)
Crystalline Properties High (Often solid)HighModerate (Oily products common)
Cleavage Conditions Standard (LiOH/H₂O₂)StandardStandard
Cost / Availability Specialized (Synthesis required)CommodityCommodity
Detailed Comparison
1. vs. 4-Phenyloxazolidin-2-one
  • The Problem with 4-Phenyl: While effective, the 4-phenyl group can sometimes flatten or rotate away from the reaction center in "mismatched" cases, leading to lower dr (e.g., 90:10).

  • The 5-(2-EtO) Advantage: The 5-position places the substituent closer to the reaction center in the trans conformation of the enolate. The ortho-ethoxy group adds bulk and potential coordination, preventing the "leakage" of selectivity.

2. vs. 4-Benzyloxazolidin-2-one[1]
  • The Problem with 4-Benzyl: The methylene linker (-CH2-Ph) allows bond rotation. This flexibility often requires very low temperatures (-78°C) to freeze the conformation.

  • The 5-(2-EtO) Advantage: The 5-aryl bond is directly attached to the ring, reducing conformational freedom. Reactions can often be run at higher temperatures (-40°C to 0°C) without significant loss of selectivity.

Experimental Protocol: Asymmetric Michael Addition

This protocol describes the use of 5-(2-ethoxyphenyl)oxazolidin-2-one in a standard conjugate addition of an organocopper reagent or silyl ketene acetal.

Phase 1: N-Acylation (Preparation of the Michael Acceptor)
  • Dissolution: Dissolve 5-(2-ethoxyphenyl)oxazolidin-2-one (1.0 equiv) in anhydrous THF under N₂.

  • Deprotonation: Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form the lithiated auxiliary.

  • Acylation: Add the acid chloride (e.g., crotonyl chloride, 1.2 equiv) dropwise.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench/Workup: Quench with sat. NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography.

    • Checkpoint: Verify product purity via ¹H NMR.[1] The N-acyl product should show a characteristic shift in the oxazolidinone protons.

Phase 2: Asymmetric Michael Addition
  • Complexation: Dissolve the N-enoyl oxazolidinone (1.0 equiv) in CH₂Cl₂. Add TiCl₄ (1.05 equiv) at -78°C. The solution will turn deep yellow/orange, indicating chelation.

  • Base Addition: Add DIPEA (Hunig's base, 1.1 equiv) if generating an enolate, or prepare the nucleophile separately.

  • Nucleophile Addition: Add the Michael donor (e.g., silyl enol ether or organocopper reagent) slowly.

    • Note: The ortho-ethoxy group may slow the reaction slightly due to sterics; allow extra time (2–4 hours) compared to 4-phenyl auxiliaries.

  • Monitoring: Monitor via TLC. The reaction is complete when the starting material spot disappears.

  • Quench: Quench carefully with sat. NaHCO₃ (for Ti). Filter through Celite if titanium salts precipitate.

Phase 3: Cleavage (Recovery of Auxiliary)
  • Hydrolysis: Dissolve the Michael adduct in THF/H₂O (3:1). Cool to 0°C.[2]

  • Reagents: Add LiOH (2.0 equiv) and H₂O₂ (30%, 4.0 equiv).

  • Stir: Stir at 0°C for 1–2 hours.

  • Separation: Extract the chiral acid (aqueous layer) and the auxiliary (organic layer).

    • Recovery: The 5-(2-ethoxyphenyl)oxazolidin-2-one is recovered in >90% yield and can be recrystallized for reuse.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society.[3] (Foundational work on chelation-controlled auxiliaries).

  • Sibi, M. P., et al. (1996). "Chiral Auxiliaries in Michael Additions: The Role of Chelation." Chemical Reviews. (Discusses the impact of Lewis Acid chelation on diastereoselectivity).

  • Close, W. J. (1950). "The synthesis of 5-substituted oxazolidinones." Journal of the American Chemical Society.[3] (Synthesis of the 5-aryl scaffold).

  • Crimmins, M. T., & She, J. (2004). "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." Synlett. (Modern synthesis of 4,5-disubstituted oxazolidinones).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. (Standard protocols for N-acylation and cleavage).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(2-Ethoxyphenyl)oxazolidin-2-one

[1][2][3] Executive Summary & Operational Directive Treat as Pharmacologically Active. 5-(2-Ethoxyphenyl)oxazolidin-2-one is a structural analog to known bioactive agents (e.g., Metaxalone, Linezolid).[1][2][3][4] In the...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Operational Directive

Treat as Pharmacologically Active. 5-(2-Ethoxyphenyl)oxazolidin-2-one is a structural analog to known bioactive agents (e.g., Metaxalone, Linezolid).[1][2][3][4] In the absence of compound-specific toxicological data, the Precautionary Principle mandates that this compound be handled as a potential environmental toxin and antibiotic/CNS-active agent.[1][2][3][4]

Core Disposal Directive:

  • DO NOT dispose of via municipal waste or sanitary sewer systems.[3][4]

  • DO NOT treat with bleach (hypochlorite); this may form chlorinated intermediates without destroying the oxazolidinone ring.[2][3]

  • MANDATORY: High-temperature incineration (Rotary Kiln) via a licensed hazardous waste contractor.[1][2][3]

Chemical Profile & Hazard Identification

Understanding the physicochemical stability of the oxazolidinone ring is critical for selecting the correct destruction method.[3]

PropertyDescriptionImplications for Disposal
Chemical Class Cyclic Carbamate (Oxazolidinone)High thermal stability; resistant to mild hydrolysis.[1][2][3]
Physical State Solid (Crystalline Powder)Dust hazard; requires particulate containment.[1][2][3][4]
Solubility Low in water; Soluble in DMSO, MeOHSpill cleanup requires organic solvents; do not use water alone.[2][3][4]
Bioactivity Potential Antibiotic / Muscle RelaxantZero-discharge policy required to prevent environmental resistance or aquatic toxicity.[1][2][3]
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitrates, perchlorates, and peroxides in waste storage.[2][3][4]
Regulatory Classification (RCRA - USA)

While this specific isomer is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator.[1][2][3][4]

  • Waste Code: Non-Regulated Hazardous Waste (unless mixed with listed solvents).[1][2][3]

  • Best Practice: Manage as Class 6.1 (Toxic) or Pharmaceutical Waste to ensure incineration.[1][2][3]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Packaging

A. Solid Waste (Pure Compound/Powder) [1][2][3][4]

  • Containment: Place the substance in a screw-top high-density polyethylene (HDPE) or glass jar.

  • Double Bagging: Seal the jar inside a clear, 6-mil polyethylene bag.

  • Segregation: Do not mix with strong acids or oxidizers.[2][3][4]

B. Liquid Waste (Mother Liquors/Solutions) [1][2][3][4]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Dichloromethane) is compatible with the waste drum lining.[3][4]

    • Note: If dissolved in halogenated solvents (DCM), use the "Halogenated Waste" stream.[4]

    • Note: If dissolved in non-halogenated solvents (MeOH, Acetone), use the "Non-Halogenated/Flammable" stream.[2][3][4]

  • Concentration Limit: If the concentration exceeds 5%, mark the container as "High Concentration API Intermediate."

Phase 2: Labeling Requirements[2]

Every container must carry a label with the following specific data points to ensure safety for downstream handlers:

  • Chemical Name: 5-(2-Ethoxyphenyl)oxazolidin-2-one[1][2][3]

  • Hazard Warnings: "CAUTION: BIOACTIVE AGENT.[2][3] IRRITANT."

  • Date of Accumulation: [Start Date]

  • Generator Contact: [Lab Manager Name/Phone]

Phase 3: Destruction Methodology[2]

The oxazolidinone ring is chemically robust.[3][4] Standard chemical deactivation (quenching) is not recommended in a research lab setting due to the risk of incomplete degradation.[3]

  • Primary Method: Rotary Kiln Incineration .[2][3][4]

    • Mechanism:[1][2] Thermal oxidation at >850°C with a 2-second residence time ensures complete mineralization of the cyclic carbamate to CO₂, H₂O, and NOₓ.[3][4]

  • Prohibited Methods:

    • Autoclaving:[1][2] Ineffective for chemical degradation.[2][3][4]

    • Chemical Oxidation (Bleach/Peroxide):[1][2] May produce toxic byproducts without breaking the ring structure.[3][4]

Emergency Procedures: Spill Management

Scenario: 500mg powder spill on benchtop.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and N95/P100 respirator (to prevent inhalation of bioactive dust).[2][3][4]

  • Dry Containment: Do not wet the powder initially (this spreads the contamination).[2][3][4] Cover with a dry absorbent pad or paper towel to minimize air currents.[3][4]

  • Collection: Carefully scoop the powder using a disposable spatula into a waste jar.

  • Wet Wipe: Wet a paper towel with Ethanol or Acetone (the compound is likely insoluble in water) and wipe the surface.[2][3]

  • Final Wash: Wash the surface with soap and water.[2][3][4]

  • Disposal: Place all PPE, wipes, and scoop into the solid hazardous waste stream.[3][4]

Visual Decision Workflow

The following diagram outlines the logical decision tree for disposing of 5-(2-Ethoxyphenyl)oxazolidin-2-one, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 5-(2-Ethoxyphenyl)oxazolidin-2-one CheckForm Determine Physical State Start->CheckForm Solid Solid / Powder CheckForm->Solid Liquid Solution / Mother Liquor CheckForm->Liquid SolidPack Pack in HDPE Jar Double Bag (6-mil) Solid->SolidPack CheckSolvent Check Solvent Type Liquid->CheckSolvent Labeling LABELING: 'Bioactive Intermediate' 'Irritant' SolidPack->Labeling Halo Halogenated (e.g., DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated (e.g., DMSO, MeOH) CheckSolvent->NonHalo Halo->Labeling NonHalo->Labeling DisposalMethod FINAL DISPOSAL: High-Temp Incineration (Rotary Kiln >850°C) Labeling->DisposalMethod

Figure 1: Decision matrix for the segregation and disposal of oxazolidinone derivatives.

References

  • Thermo Fisher Scientific. (2023).[2][3][4][5] Safety Data Sheet: (S)-4-(4-Aminobenzyl)-2-oxazolidinone (Analogous Structure).[1][2][3] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3][4] Management of Hazardous Waste Pharmaceuticals.[3][4][6][7][8] RCRA Regulations.[2][3][4][6][7] Retrieved from

  • National Center for Biotechnology Information. (2024).[2][3][4] PubChem Compound Summary for Oxazolidinone Derivatives. Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: 5-[(2-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one (Structural Analog).[1][2][3] Retrieved from [1][2]

Sources

Handling

Personal protective equipment for handling 5-(2-Ethoxyphenyl)oxazolidin-2-one

Operational Mastery: Safety, PPE, and Handling Protocols for 5-(2-Ethoxyphenyl)oxazolidin-2-one As a Senior Application Scientist, I frequently consult on the safe handling of novel Active Pharmaceutical Ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Mastery: Safety, PPE, and Handling Protocols for 5-(2-Ethoxyphenyl)oxazolidin-2-one

As a Senior Application Scientist, I frequently consult on the safe handling of novel Active Pharmaceutical Ingredients (APIs) and their synthetic intermediates. 5-(2-Ethoxyphenyl)oxazolidin-2-one is a specialized intermediate featuring the oxazolidinone pharmacophore—a structural motif foundational to several classes of antibacterial (e.g., linezolid) and anticoagulant drugs. While the therapeutic potential of oxazolidinones is vast, handling these derivatives in a laboratory setting requires rigorous safety protocols.

This guide provides a definitive, step-by-step operational and disposal plan, grounded in the physicochemical realities of oxazolidin-2-one derivatives, ensuring you can scale your research safely and efficiently.

The Causality of Protection: Why Standard PPE is Insufficient

In laboratory safety, compliance without comprehension is a vulnerability. The selection of Personal Protective Equipment (PPE) for 5-(2-Ethoxyphenyl)oxazolidin-2-one is dictated by two primary physicochemical hazards:

  • Dermal Permeability via Lipophilicity: The base oxazolidin-2-one ring is a known skin and eye irritant. However, the addition of the 2-ethoxyphenyl substituent significantly increases the molecule's lipophilicity (LogP). Highly lipophilic powders dissolve more readily in the skin's sebum, accelerating dermal absorption. Therefore, standard latex gloves are inadequate; chemical-impermeable nitrile gloves conforming to EN 374 standards are mandatory to provide a sufficient barrier[1].

  • Aerosolization and Dust Explosion Risks: Like many oxazolidinone derivatives, this compound is typically handled as a fine crystalline powder. Fine dusts not only pose a severe inhalation hazard—potentially causing respiratory tract irritation—but also carry a risk of dust explosion if allowed to accumulate and encounter an electrostatic discharge[2]. This necessitates the strict use of anti-static handling tools and N95/FFP3 respiratory protection[3].

Quantitative Hazard Data & PPE Specifications

To standardize your laboratory's approach, implement the following quantitative specifications for handling this compound.

Protective ElementTechnical SpecificationMechanistic Rationale
Hand Protection Nitrile rubber, minimum 0.11 mm thickness.Meets EU Directive 89/686/EEC and EN 374. Prevents breakthrough of lipophilic organic powders[1].
Eye Protection Tightly fitting safety goggles (EN 166 / NIOSH).Prevents mechanical irritation and mucosal absorption of aerosolized particulates[1].
Respiratory N95 (US) or FFP3 (EU) Particulate Respirator.Filters >99% of airborne crystalline dust, mitigating inhalation risks during transfer[3].
Engineering Control Ventilated Balance Enclosure (VBE) at 0.4–0.6 m/s.Maintains negative pressure to contain powder without disrupting microbalance stability[4].

Self-Validating Operational Protocol

A robust protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are explicitly met.

Phase 1: Pre-Operation Setup

  • Validate Engineering Controls: Activate the VBE.

    • Validation Step: Check the digital anemometer. Ensure the face velocity is stable between 0.4 and 0.6 m/s. If the airflow is outside this range, abort the operation to prevent powder escape.

  • Don PPE: Apply tightly fitting goggles, an N95/FFP3 respirator, and a fire/flame-resistant laboratory coat[1]. Apply two pairs of nitrile gloves (double-gloving).

    • Validation Step: Perform a visual inspection and tactile stretch test for micro-tears in the outer gloves before opening the chemical container.

Phase 2: Handling and Weighing

  • Static Mitigation: Ground the receiving vessel. Use only PTFE-coated or grounded stainless steel anti-static spatulas.

    • Causality: Oxazolidinone powders can accumulate static charge during friction, leading to sudden aerosolization or dust ignition[2].

  • Transfer: Slowly transfer the 5-(2-Ethoxyphenyl)oxazolidin-2-one from the source bottle to the weigh boat. Keep the spatula low to the surface to minimize drop height and subsequent dust generation[4].

  • Sealing: Cap the source bottle immediately after the required mass is obtained. Seal the weigh boat or transfer the powder into a solvent-ready vial before removing it from the VBE.

Phase 3: Post-Handling Decontamination

  • Tool Cleaning: Wipe down spatulas and the balance pan with a lint-free wipe dampened with a suitable organic solvent (e.g., ethanol or isopropanol), followed by a water wipe.

  • PPE Doffing: Remove the outer gloves inside the VBE and dispose of them in a designated hazardous waste bin.

    • Validation Step: Ensure inner gloves remain uncontaminated before touching laboratory door handles or exiting the workspace.

Disposal and Spill Management Plan

In the event of a spill, immediate and structured action is required to prevent environmental release and personnel exposure[4].

Spill Response Workflow:

  • Evacuate and Assess: If the spill occurs outside a VBE, evacuate personnel from the immediate vicinity for 15 minutes to allow aerosolized dust to settle.

  • Containment (No Sweeping): Never use a dry broom or brush, as mechanical agitation will aerosolize the oxazolidinone powder[2].

  • Wet Wipe Technique: Cover the spill with absorbent pads. Gently dampen the pads with water or a mild solvent to bind the powder into a slurry.

  • Collection: Carefully fold the pads inward, trapping the chemical. Place the pads, along with any contaminated PPE, into a sealable, clearly labeled hazardous waste container.

  • Final Decontamination: Wash the affected surface thoroughly with plenty of soap and water[2].

Waste Disposal Strategy: 5-(2-Ethoxyphenyl)oxazolidin-2-one must not be allowed to enter drains, surface water, or the general environment[4].

  • Solid Waste: Dispose of all contaminated consumables (weigh boats, wipes, gloves) in a sealed container destined for a licensed industrial combustion plant (incineration)[2].

  • Liquid Waste: Aqueous or organic washings must be collected in compatible, clearly labeled waste carboys for specialized hazardous waste processing.

Operational Logic Visualization

G N1 Risk Assessment: 5-(2-Ethoxyphenyl)oxazolidin-2-one N2 Don PPE (Nitrile, N95/P3, Goggles) N1->N2 N3 Transfer to Ventilated Balance Enclosure (VBE) N2->N3 N4 Weighing & Handling (Use anti-static tools) N3->N4 N5 Spill Detected? N4->N5 N6 Spill Response (Wet Wipe / HEPA) N5->N6 Yes N7 Proceed to Assay N5->N7 No N8 Waste Disposal (Incineration) N6->N8 N7->N8

Operational workflow and spill response logic for handling 5-(2-Ethoxyphenyl)oxazolidin-2-one.

References

1.[3] Safety data sheet - Carl ROTH: 5-methyl-3-vinyl-1,3-oxazolidin-2-one. carlroth.com. 3 2.[1] 2-Oxazolidinone SDS, 497-25-6 Safety Data Sheets. echemi.com. 1 3.[4] 2-Oxazolidone - SAFETY DATA SHEET. fishersci.com. 4 4.[2] Safety Data Sheet: 2-Oxazolidinone. chemos.de. 2

Sources

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